2-(3-Fluorophenyl)piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYUBQPJRNWHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402349 | |
| Record name | 2-(3-fluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-42-5 | |
| Record name | 2-(3-fluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(3-Fluorophenyl)piperidine mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 2-(3-Fluorophenyl)piperidine
Authored by a Senior Application Scientist
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of clinically significant pharmaceuticals and bioactive compounds targeting the central nervous system (CNS).[1][2][3] The introduction of a fluorophenyl moiety to this privileged structure, as seen in this compound, suggests a strong potential for interaction with monoamine transporters and receptors. While direct pharmacological data for this compound is not extensively available in peer-reviewed literature, a robust mechanistic hypothesis can be formulated through the analysis of its close structural analog, 3-Fluorophenmetrazine (3-FPM), and the broader class of fluorophenylpiperidine derivatives. This guide synthesizes the available evidence to propose a primary mechanism of action for this compound as a norepinephrine-dopamine releasing agent (NDRA), supported by data from analogous compounds and established experimental protocols for validation.
Introduction: The Significance of the Fluorophenylpiperidine Moiety
The piperidine ring is a six-membered heterocycle that is a key structural component in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and engage with a variety of biological targets.[1][2][3] The incorporation of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity.[4][5] The combination of these two features in this compound strongly implies a pharmacological activity within the CNS, likely involving the modulation of neurotransmitter systems.
Primary Postulated Mechanism of Action: Norepinephrine-Dopamine Releasing Agent (NDRA)
Based on the pharmacological profile of the closely related compound 3-Fluorophenmetrazine (3-FPM), the primary mechanism of action for this compound is hypothesized to be that of a potent norepinephrine-dopamine releasing agent (NDRA).[6][7][8]
Insights from 3-Fluorophenmetrazine (3-FPM)
3-FPM, a phenylmorpholine derivative, shares significant structural homology with this compound. Extensive research on 3-FPM has elucidated its function as a potent NDRA, with negligible effects on the serotonin transporter.[6][8] This compound acts by reversing the direction of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to an efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[7][8][9] This increase in extracellular monoamine levels is responsible for its stimulant effects.[6][7]
Table 1: In Vitro Monoamine Releasing Activity of 3-Fluorophenmetrazine (3-FPM)
| Neurotransmitter Transporter | EC50 (nM) for Release | Reference |
| Norepinephrine (NE) | ~30 | [6][8] |
| Dopamine (DA) | ~43 | [6][8] |
| Serotonin (5-HT) | ~2558 (negligible) | [8] |
The data for 3-FPM strongly suggests that this compound is likely to exhibit a similar pharmacological profile, characterized by potent norepinephrine and dopamine releasing activity with minimal impact on serotonin.
Proposed Signaling Pathway for NDRA Activity
The proposed mechanism involves the interaction of this compound with NET and DAT, leading to a cascade of events that culminates in neurotransmitter release.
Caption: Proposed NDRA mechanism of this compound.
Secondary and Exploratory Mechanisms of Action
While the NDRA mechanism is the most probable, the broader class of fluorophenylpiperidine derivatives has been shown to interact with other CNS targets. These represent potential secondary or alternative mechanisms of action for this compound.
Monoamine Reuptake Inhibition
Several piperidine derivatives are known to act as monoamine reuptake inhibitors.[10][11][12] This mechanism differs from release in that the compound blocks the transporter from clearing neurotransmitters from the synapse, rather than reversing its function.
-
Dopamine Transporter (DAT) Inhibition: Numerous piperidine analogues have been developed as high-affinity ligands for DAT.[10][12][13]
-
Serotonin Transporter (SERT) Inhibition: Certain 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have demonstrated high affinity for SERT.[14]
Sigma Receptor Modulation
Piperidine-based compounds have also been identified as ligands for sigma receptors, which are implicated in a variety of neurological functions.[15][16][17]
Experimental Protocols for Mechanistic Validation
To definitively elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Radioligand Binding Assays
These assays determine the binding affinity of the compound for various receptors and transporters.
Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Homogenize brain tissue (e.g., rat striatum for DAT) in a suitable buffer and centrifuge to isolate cell membranes.
-
Incubation: Incubate the membranes with a specific radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of this compound.
-
Separation: Separate bound and free radioligand by rapid filtration.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the Ki (inhibitory constant) value from competition binding curves.
In Vitro Neurotransmitter Release Assays
These functional assays measure the ability of the compound to induce the release of monoamines.
Protocol: Synaptosome Neurotransmitter Release Assay
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions.
-
Radiolabel Loading: Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine).
-
Superfusion: Place the loaded synaptosomes in a superfusion chamber and wash with buffer to establish a stable baseline of release.
-
Compound Application: Introduce this compound at various concentrations into the superfusion buffer.
-
Fraction Collection: Collect fractions of the superfusate over time.
-
Quantification and Analysis: Measure the radioactivity in each fraction to determine the amount of neurotransmitter released and calculate the EC50 value.
Caption: Experimental workflow for elucidating the mechanism of action.
Conclusion
While direct experimental data on this compound is pending, a strong mechanistic hypothesis can be drawn from its structural similarity to 3-Fluorophenmetrazine and the broader pharmacology of the fluorophenylpiperidine class. The most probable core mechanism of action is as a norepinephrine-dopamine releasing agent. Further investigation using the outlined experimental protocols is essential to confirm this hypothesis and to explore potential secondary activities at other monoamine transporters or receptors. This in-depth understanding will be crucial for any future development of this compound for research or therapeutic purposes.
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- EvitaChem. Buy 3-[(3-Fluorophenyl)carbonyl]piperidine HCl (EVT-1734730) | 852212-51-2.
- PubMed. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites.
- PubMed. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine.
- PubMed. [3H]1-(cyclopropylmethyl)-4-(2-(4-fluorophenyl)-2-oxoethyl) Piperidine HBr (DuP 734). A Selective Ligand for Sigma Receptors in Mouse Brain in Vivo.
- PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.
- PubMed. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.
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- PubMed. Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter.
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Physicochemical properties of 2-(3-Fluorophenyl)piperidine
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Fluorophenyl)piperidine
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a heterocyclic amine of significant interest in medicinal chemistry and drug development.[1] While extensive experimental data for this specific molecule is not widely published, this document synthesizes predicted data, established principles of physical organic chemistry, and insights from structurally related compounds to offer a robust profile for researchers. We present key parameters including structural properties, lipophilicity, acidity/basicity, and solubility. Crucially, this guide details validated, step-by-step experimental protocols for the empirical determination of these properties, empowering researchers to generate and validate their own data. The narrative emphasizes the causal relationships between molecular structure and observable properties, providing a foundational understanding for professionals in drug design and development.
Molecular Structure and Core Identifiers
This compound is a derivative of piperidine, a six-membered saturated heterocycle, where a hydrogen atom at the 2-position is substituted with a 3-fluorophenyl group.[2] The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its conformational behavior and its ability to serve as a basic nitrogen center.[1][3] The presence of the fluorophenyl moiety significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.
The fundamental structural and identifying information for this compound is summarized in the table below.
| Identifier | Value | Source |
| Molecular Formula | C₁₁H₁₄FN | [2] |
| Molecular Weight | 179.23 g/mol | [4][5] |
| Monoisotopic Mass | 179.11102 Da | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | C1CCNC(C1)C2=CC(=CC=C2)F | [2] |
| InChI Key | YTYUBQPJRNWHGE-UHFFFAOYSA-N | [2] |
| CAS Number | 383128-42-5 | [6] |
Conformational Analysis
The piperidine ring exists predominantly in a chair conformation to minimize steric and torsional strain, much like cyclohexane.[7] Due to the nitrogen atom, two distinct chair conformers are possible, differing in the orientation of the N-H bond (axial vs. equatorial). For unsubstituted piperidine, the equatorial conformation is generally more stable.[7] In this compound, the bulky 3-fluorophenyl group at the C2 position will strongly prefer an equatorial orientation to avoid unfavorable 1,3-diaxial interactions.
Key Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET).
Lipophilicity (logP and logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter in drug design, affecting membrane permeability and plasma protein binding. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.
| Property | Predicted Value | Remarks |
| XlogP | 2.3 | [2] |
This predicted value suggests that this compound is moderately lipophilic. The value is a balance between the hydrophobic phenyl ring and piperidine backbone and the polar N-H group. The fluorine atom generally increases lipophilicity in aromatic systems. As this molecule is basic, its distribution coefficient (logD) will be pH-dependent. At physiological pH (7.4), a significant portion of the molecule will be protonated, increasing its aqueous solubility and lowering its effective lipophilicity (logD < logP).
Acidity and Basicity (pKa)
The basicity of the piperidine nitrogen is a defining feature of the molecule. The pKa value, which refers to the acidity of the conjugate acid (piperidinium ion), dictates the ionization state of the molecule at a given pH.
| Property | Estimated Value | Remarks |
| pKa (Conjugate Acid) | ~9.5 - 10.5 | Based on piperidine (pKa ~11.22)[8] and the electron-withdrawing effect of the fluorophenyl group.[9] |
The parent piperidine is a relatively strong base with a pKa of ~11.22 for its conjugate acid.[8] The introduction of the 3-fluorophenyl group at the C2 position is expected to decrease the basicity (lower the pKa) of the piperidine nitrogen. This is due to the electron-withdrawing inductive effect of the fluorine atom and the phenyl ring, which pulls electron density away from the nitrogen, making its lone pair less available for protonation.[9][10] This reduction in basicity can have profound effects on oral absorption and interaction with biological targets.[11]
Solubility
Aqueous solubility is a prerequisite for drug absorption and distribution. While experimental data is unavailable, some qualitative assessments can be made.
-
Free Base: The free base is expected to have low to moderate aqueous solubility, consistent with its predicted logP of 2.3. It should be readily soluble in organic solvents like ethanol, methanol, and dichloromethane.
-
Salt Form: As a basic compound, this compound can be readily converted into a salt (e.g., hydrochloride salt) by treatment with an acid. These salt forms are typically crystalline solids with significantly higher aqueous solubility compared to the free base.[12]
Melting and Boiling Points
No experimental melting or boiling points for this compound have been reported in the surveyed literature. For context, the parent compound, piperidine, has a melting point of -9 °C and a boiling point of 106 °C.[13] The introduction of the fluorophenyl group increases the molecular weight and potential for intermolecular interactions (e.g., pi-stacking), which would be expected to raise both the melting and boiling points significantly compared to piperidine.
Experimental Determination Protocols
To ensure scientific integrity, predicted values must be confirmed by empirical measurement. The following section provides robust, step-by-step protocols for determining the key physicochemical properties of this compound.
Workflow for Physicochemical Characterization
The logical flow for characterizing a new chemical entity like this compound involves a series of sequential analyses.
Caption: Workflow for the synthesis and physicochemical characterization of this compound.
Protocol: pKa Determination by Potentiometric Titration
This protocol describes the determination of the ionization constant using potentiometric titration, a highly accurate method.[14]
Principle: The compound is dissolved in an aqueous or mixed aqueous/organic solution and titrated with a standardized acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.
Methodology:
-
Preparation of Analyte Solution:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the compound in 50 mL of a suitable solvent. For compounds with low water solubility, a co-solvent system (e.g., 20% Methanol/Water) may be used. An ionic strength adjuster (e.g., 0.15 M KCl) should be added to maintain a constant ionic background.
-
-
Titration Setup:
-
Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Place the analyte solution in a thermostatted vessel (e.g., at 25 °C).
-
Use a calibrated micro-burette to add standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.01-0.05 mL).
-
-
Data Collection:
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis).
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average titrant volume. The peak of this plot corresponds to the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the compound has been neutralized).
-
Protocol: logP Determination by Shake-Flask Method
This is the traditional "gold standard" method for logP determination.[15]
Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated from the ratio.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by stirring them together overnight and then separating the phases. This ensures thermodynamic equilibrium.
-
Partitioning:
-
Prepare a stock solution of this compound in the pre-saturated n-octanol (e.g., ~1 mg/mL).
-
In a centrifuge tube, combine 5 mL of the n-octanol stock solution with 5 mL of pre-saturated water.
-
Gently agitate the mixture on a shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 2-4 hours). Avoid vigorous shaking that could lead to emulsion formation.
-
-
Phase Separation:
-
Centrifuge the mixture at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw a known volume from both the aqueous and the octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC-UV. A calibration curve in each phase must be prepared.
-
-
Calculation:
-
Calculate the partition coefficient, P, as: P = [Concentration]octanol / [Concentration]water
-
The final value is expressed as logP.
-
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR:
-
Aromatic Protons (δ ~6.8-7.4 ppm): The 3-fluorophenyl group will show four distinct signals in this region. The fluorine atom will cause characteristic splitting (coupling) of the adjacent protons (ortho and meta).
-
Piperidine Protons (δ ~1.5-3.5 ppm): The protons on the piperidine ring will appear as a series of complex, overlapping multiplets. The proton at C2 (methine proton) will be shifted downfield due to the adjacent phenyl ring and nitrogen atom.
-
N-H Proton (δ ~1.5-2.5 ppm, broad): The amine proton typically appears as a broad singlet, and its chemical shift can be highly variable depending on solvent, concentration, and temperature.
-
-
¹³C NMR:
-
Aromatic Carbons (δ ~110-165 ppm): Six signals are expected for the phenyl ring carbons. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF ≈ 245 Hz) and will be shifted downfield. The carbons ortho and meta to the fluorine will also show smaller C-F couplings.
-
Piperidine Carbons (δ ~25-65 ppm): Five signals are expected for the piperidine carbons. The C2 carbon will be the most downfield of the piperidine signals due to its attachment to the aromatic ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
N-H Stretch (3300-3500 cm⁻¹): A moderate, somewhat broad absorption is expected in this region, characteristic of a secondary amine.
-
C-H (sp²) Stretch (3000-3100 cm⁻¹): Absorptions corresponding to the aromatic C-H bonds.
-
C-H (sp³) Stretch (2850-3000 cm⁻¹): Strong absorptions from the C-H bonds of the piperidine ring.
-
C=C Stretch (1450-1600 cm⁻¹): Several peaks corresponding to the aromatic ring stretching vibrations.
-
C-F Stretch (1000-1300 cm⁻¹): A strong, characteristic absorption due to the carbon-fluorine bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): In an electron ionization (EI) spectrum, the molecular ion peak would be expected at m/z = 179.
-
[M+H]⁺ Ion: In electrospray ionization (ESI) mass spectrometry, the protonated molecule would be observed at m/z = 180.[2]
-
Key Fragmentation: A primary fragmentation pathway would involve the loss of the fluorophenyl group or cleavage of the piperidine ring. A characteristic fragment would be the loss of a hydrogen atom to form an iminium ion, which is a common fragmentation pattern for cyclic amines.
Crystallography
Should this compound or its salt be crystallized, single-crystal X-ray diffraction would provide definitive proof of its three-dimensional structure. Based on related structures, the piperidine ring is expected to adopt a chair conformation with the 3-fluorophenyl group in an equatorial position.[16][17] The crystal packing would likely be influenced by hydrogen bonding involving the piperidine N-H group.
Caption: Key structural relationship in this compound.
Conclusion
This guide has detailed the essential physicochemical properties of this compound, providing a crucial resource for researchers in drug discovery and development. By integrating predicted data with fundamental chemical principles and comparative analysis of related structures, we have constructed a comprehensive profile of this important molecule. The inclusion of detailed experimental protocols serves as a practical tool for scientists to validate these properties in their own laboratories, ensuring the highest standards of scientific rigor. A thorough understanding of these physicochemical characteristics is paramount for the rational design of novel therapeutics and for advancing promising candidates through the development pipeline.
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An In-Depth Technical Guide to the Receptor Binding Profile of 2-(3-Fluorophenyl)piperidine
Foreword for the Research Professional
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the pharmacological landscape of 2-(3-Fluorophenyl)piperidine. While direct, comprehensive binding data for this specific molecule remains emergent in publicly accessible literature, this document synthesizes extensive data from structurally analogous phenylpiperidine derivatives to construct a robust, predictive receptor binding profile. By examining the established pharmacology of closely related compounds, we can confidently infer the primary molecular targets and potential functional activities of this compound, providing a solid foundation for future research and development.
This guide is structured to provide not just data, but a deeper, mechanistic understanding. We will explore the likely primary receptor and transporter families, delve into the downstream signaling cascades, and provide detailed, field-proven experimental protocols to empower your own investigations. The insights herein are grounded in established principles of medicinal chemistry and pharmacology, offering a scientifically rigorous starting point for unlocking the therapeutic potential of this and related compounds.
Executive Summary: Predicted Core Pharmacology
Based on extensive analysis of structurally related phenylpiperidine compounds, this compound is predicted to primarily interact with the following protein families:
-
Monoamine Transporters: High to moderate affinity for the Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET) is anticipated. The 3-fluoro substitution on the phenyl ring is likely to modulate the affinity and selectivity profile compared to its non-fluorinated parent compound.
-
Sigma (σ) Receptors: Significant affinity for both Sigma-1 (σ₁) and Sigma-2 (σ₂) receptors is highly probable. Phenylpiperidine scaffolds are well-established ligands for these enigmatic receptors, and fluorination can influence binding characteristics.
The following sections will provide a detailed, evidence-based exploration of these interactions, supported by data from analogous compounds, detailed experimental methodologies, and an examination of the downstream signaling pathways.
Predicted Receptor and Transporter Binding Profile
While specific Kᵢ values for this compound are not available, the following table presents a curated summary of binding affinities for structurally similar phenylpiperidine derivatives. This data provides a strong predictive framework for the binding profile of this compound.
Table 1: Representative Binding Affinities (Kᵢ, nM) of Phenylpiperidine Analogs for Key CNS Targets
| Compound/Analog | SERT | DAT | NET | σ₁ Receptor | σ₂ Receptor | Reference |
| Haloperidol | - | 0.89 | - | 4.5 | - | [1][2][3] |
| GBR 12909 | >500 | 1 | 170 | - | - | [4] |
| Rimcazole | - | 224 | - | - | - | [5] |
| Phenylpiperidine Derivative 9b | - | 17.6 | - | - | - | [5] |
| 4-Phenylpiperidine | - | - | - | High Affinity | - | [3] |
| N-Phenylpropylpiperidines | - | - | - | Favors σ₁ | Favors σ₂ | [6] |
Note: '-' indicates data not available in the cited sources. The presented data is for structurally related compounds and should be considered predictive for this compound.
Expert Interpretation: The data from analogous compounds strongly suggests that this compound will exhibit a polypharmacological profile, with significant interactions at both monoamine transporters and sigma receptors. The butyrophenone moiety in haloperidol, a classic antipsychotic, contributes to its high D2 receptor affinity, a feature absent in the simpler this compound structure[1][2]. The high DAT affinity of GBR 12909, a bis(4-fluorophenyl) derivative, highlights the potential for fluorination to enhance potency at this transporter[4][7]. The affinity of various phenylpiperidines for sigma receptors further solidifies this target class as highly relevant[3][6].
Key Signaling Pathways and Functional Implications
The interaction of this compound with its predicted targets will initiate a cascade of downstream signaling events. Understanding these pathways is critical to elucidating its functional effects.
Monoamine Transporter Inhibition
Inhibition of SERT, DAT, and NET by this compound would lead to an increase in the synaptic concentration of serotonin, dopamine, and norepinephrine, respectively. This modulation of monoaminergic neurotransmission is the cornerstone of treatment for a wide range of psychiatric disorders, including depression and anxiety[8]. The relative potency at each transporter will dictate the specific therapeutic profile and potential side effects.
Sigma-1 Receptor Modulation
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface[9][10]. Its activation by ligands like this compound can modulate a diverse array of signaling pathways, impacting cellular stress responses, ion channel function, and neuronal plasticity[11][12].
Key downstream effects of sigma-1 receptor activation include:
-
Modulation of Intracellular Calcium Signaling: The sigma-1 receptor interacts with inositol 1,4,5-trisphosphate (IP₃) receptors, influencing the release of calcium from the endoplasmic reticulum[9][10]. This can have profound effects on a multitude of cellular processes.
-
Regulation of Ion Channels: Sigma-1 receptor ligands have been shown to modulate the activity of various ion channels, including potassium and sodium channels, thereby influencing neuronal excitability[10].
-
Neurotrophic Factor Signaling: Activation of the sigma-1 receptor can promote the expression and secretion of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in neuronal survival and synaptic plasticity[12].
Experimental Protocols for In Vitro Characterization
To empirically determine the receptor binding profile of this compound, radioligand binding assays are the gold standard[6][8]. The following protocols provide a detailed methodology for assessing binding to monoamine transporters and sigma receptors.
Radioligand Binding Assay for Monoamine Transporters (SERT, DAT, NET)
Causality Behind Experimental Choices: This competitive binding assay measures the ability of the unlabeled test compound, this compound, to displace a known high-affinity radioligand from its target transporter. The resulting IC₅₀ value, the concentration of the test compound that inhibits 50% of radioligand binding, is then used to calculate the inhibitory constant (Kᵢ), a measure of the compound's binding affinity. The choice of specific radioligands and cell lines/tissues is critical for target-specific and reliable results.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize either cultured cells (e.g., HEK293) stably expressing the human transporter of interest (hSERT, hDAT, or hNET) or specific rat brain regions (e.g., striatum for DAT, cortex for SERT and NET) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)[13].
-
Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay)[13].
-
-
Assay Setup:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of membrane preparation (50-120 µg protein for tissue, 3-20 µg for cells)[13].
-
50 µL of a range of concentrations of this compound or vehicle (for total binding).
-
50 µL of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) at a concentration near its Kₔ[6].
-
-
For determination of non-specific binding, add a high concentration of a known selective inhibitor (e.g., 10 µM citalopram for SERT) in place of the test compound[6].
-
-
Incubation and Filtration:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium[13].
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter[13].
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant[6].
-
Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
Causality Behind Experimental Choices: This protocol is similar to the one for monoamine transporters but uses different radioligands and tissue preparations. Guinea pig brain or liver membranes are often used due to their high density of sigma receptors[14]. The choice of radioligand is crucial for differentiating between σ₁ and σ₂ subtypes.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare membrane homogenates from guinea pig brain or liver as described in section 4.1.
-
-
Assay Setup for Sigma-1 Receptors:
-
Assay Setup for Sigma-2 Receptors:
-
Use [³H]DTG (1,3-di-o-tolylguanidine) as the radioligand. Since [³H]DTG binds to both σ₁ and σ₂ receptors, it is necessary to mask the σ₁ sites by including a saturating concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) in all wells[14].
-
Define non-specific binding with a high concentration of a non-radiolabeled sigma ligand such as haloperidol.
-
-
Incubation, Filtration, and Data Analysis:
-
Follow the procedures outlined in steps 3 and 4 of section 4.1.
-
Conclusion and Future Directions
This technical guide provides a comprehensive, predictive overview of the receptor binding profile of this compound. The available evidence from structurally related compounds strongly suggests that this molecule will act as a multi-target ligand, with significant affinity for monoamine transporters and sigma receptors. The provided experimental protocols offer a robust framework for the empirical validation of this predicted profile.
Future research should focus on:
-
Definitive Binding Affinity Determination: Conducting the radioligand binding assays detailed in this guide to obtain precise Kᵢ values for this compound at SERT, DAT, NET, σ₁, and σ₂ receptors.
-
Enantiomeric Profiling: Synthesizing and testing the individual enantiomers of this compound, as stereochemistry often plays a critical role in receptor binding and functional activity.
-
Functional Activity Assessment: Moving beyond binding affinity to characterize the functional effects of this compound at its primary targets. This includes uptake inhibition assays for the monoamine transporters and functional assays to determine agonist or antagonist activity at sigma receptors.
-
In Vivo Pharmacological Characterization: Evaluating the behavioral effects of this compound in animal models to correlate its in vitro binding profile with in vivo efficacy and potential therapeutic applications.
By systematically addressing these research questions, the full pharmacological profile and therapeutic potential of this compound can be elucidated, contributing to the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
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Watanabe, M., et al. (1993). [3H]1-(cyclopropylmethyl)-4-(2-(4-fluorophenyl)-2-oxoethyl) Piperidine HBr (DuP 734). A Selective Ligand for Sigma Receptors in Mouse Brain in Vivo. The Journal of Pharmacology and Experimental Therapeutics, 266(3), 1541–1548. [Link]
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Dutta, A. K., et al. (1995). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 38(19), 3778–3784. [Link]
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Cao, J., et al. (2001). [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 11(22), 2947–2950. [Link]
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De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735–1746. [Link]
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Reith, M. E. A., et al. (2015). Discovery and Development of Monoamine Transporter Ligands. In Neuromethods (Vol. 96, pp. 237–271). Humana Press. [Link]
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Berardi, F., et al. (2013). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry, 56(23), 9548–9560. [Link]
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Dutta, A. K., et al. (1996). Potent and Selective Ligands for the Dopamine Transporter (DAT): Structure−Activity Relationship Studies of Novel 4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine Analogues. Journal of Medicinal Chemistry, 39(4), 749–756. [Link]
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Aggarwal, S., et al. (2021). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. International Journal of Molecular Sciences, 22(21), 11579. [Link]
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Gupta, V., & Sondekoppam, R. V. (2023). Haloperidol. In StatPearls. StatPearls Publishing. [Link]
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Giancola, J. B., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 84, 117260. [Link]
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Szałata, K., et al. (2021). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 64(13), 9180–9201. [Link]
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Giancola, J. B., et al. (2021). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of Medicinal Chemistry, 64(17), 13036–13051. [Link]
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Lever, J. R., et al. (2009). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse, 63(3), 233–242. [Link]
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Greiner, E., et al. (2003). Structure−Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter: N -Benzylpiperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465–1469. [Link]
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Cilibrizzi, A., et al. (2022). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Molecules, 27(19), 6265. [Link]
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Al-Nabulsi, T. H., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. ACS Chemical Neuroscience, 13(24), 3535–3544. [Link]
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Greiner, E., et al. (2002). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of Medicinal Chemistry, 45(19), 4371–4374. [Link]
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Chen, Y. T., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 829555. [Link]
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In Vitro Characterization of 2-(3-Fluorophenyl)piperidine: A Technical Guide for Preclinical Evaluation
Abstract
The 2-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents.[1][2][3] The introduction of a fluorine atom, as in 2-(3-Fluorophenyl)piperidine, can significantly modulate a compound's metabolic stability, membrane permeability, and target affinity. This guide presents a comprehensive, field-proven framework for the in vitro characterization of this compound and its analogs. It is designed for researchers in drug discovery and pharmacology, providing both the strategic rationale and detailed protocols for elucidating a compound's primary targets, functional activity, and potential off-target liabilities. The methodologies described herein are foundational for building a robust pharmacological profile, enabling data-driven decisions in preclinical development.
Introduction: The Rationale for Characterization
The phenylpiperidine chemical class is a cornerstone of neuropharmacology, with derivatives acting as analgesics, antidepressants, and antipsychotics.[2][3][4] Compounds featuring this core, such as fentanyl and paroxetine, exert their effects by engaging with critical central nervous system (CNS) targets like opioid receptors and monoamine transporters.[2][3] The specific substitution pattern on the phenyl ring dictates target selectivity and potency.
Given this history, a novel compound like this compound warrants a systematic in vitro evaluation focused on the most probable biological targets: the monoamine transporters responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[5][6][7] These transporters are critical regulators of synaptic neurotransmission, and their modulation is a key mechanism for many psychoactive drugs.[5][8]
This guide outlines a logical, tiered approach to characterization:
-
Primary Target Identification: Determining if and where the compound binds.
-
Functional Activity Assessment: Elucidating what the compound does upon binding (e.g., inhibit or release).
-
Selectivity and Off-Target Profiling: Identifying potential for unwanted side effects.
This structured workflow ensures that resources are used efficiently and that a comprehensive understanding of the compound's pharmacological identity is established early in the discovery pipeline.
Primary Target Screening: Radioligand Binding Assays
Expertise & Experience: The first critical question is: "Does the compound interact with the hypothesized targets?" Competitive radioligand binding assays are the gold-standard method for answering this.[9] They provide a quantitative measure of a compound's affinity (Ki) for a specific receptor or transporter. The principle relies on measuring the displacement of a known, high-affinity radiolabeled ligand by the unlabeled test compound. This approach is robust, highly sensitive, and directly assesses the primary interaction between the compound and its target protein.
Causality of Experimental Choice
We hypothesize that this compound is a monoamine reuptake inhibitor. Therefore, the primary screen must quantify its binding affinity for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters. By determining the inhibition constant (Ki) at each transporter, we can establish not only its potency but also its initial selectivity profile. This initial dataset is crucial for guiding subsequent functional assays and for beginning to predict the compound's potential behavioral effects.
Data Presentation: Predicted Binding Affinities
The results of the binding assays should be summarized to clearly show potency and selectivity.
| Target Transporter | Radioligand | Kd of Radioligand (nM) | Test Compound IC50 (nM) | Test Compound Ki (nM) |
| hDAT | [³H]WIN 35,428 | 4.5[8] | 150 | 85 |
| hSERT | [³H]Citalopram | 1.1 | 45 | 28 |
| hNET | [³H]Nisoxetine | 0.8 | 90 | 50 |
| Table 1: Hypothetical binding affinity data for this compound at human monoamine transporters. Ki values are calculated from IC50 values using the Cheng-Prusoff equation. |
Visualization: Principle of Competitive Radioligand Binding
Caption: Competitive binding assay principle.
Protocol: Competitive Radioligand Binding Assay
This protocol is adapted from the methodologies of the NIMH Psychoactive Drug Screening Program (PDSP).[10]
Self-Validating System: This protocol incorporates controls for total binding (radioligand only), non-specific binding (radioligand + excess known inhibitor), and a reference compound (e.g., cocaine for DAT) to ensure assay validity and reproducibility.
-
Membrane Preparation:
-
Use cell membranes from HEK293 cells stably expressing the human transporter of interest (hDAT, hSERT, or hNET).
-
Thaw membranes on ice and homogenize in ice-cold assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Determine protein concentration using a BCA or Bradford protein assay. Dilute to the optimal concentration determined during assay development (typically 5-20 µg protein per well).[11]
-
-
Assay Plate Setup (96-well plate):
-
Prepare serial dilutions of this compound in assay buffer (e.g., 11-point curve from 1 µM to 1 pM).
-
To designated wells, add 50 µL of assay buffer (for total binding), 50 µL of a saturating concentration of a known inhibitor (e.g., 10 µM GBR 12909 for non-specific binding at DAT), or 50 µL of the test compound dilution.[8]
-
Add 50 µL of the radioligand (e.g., [³H]WIN 35,428 for DAT) at a final concentration near its Kd value.
-
Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to each well.[11]
-
-
Incubation & Filtration:
-
Incubate the plate for a predetermined time to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature, depending on the transporter).[8][11]
-
Terminate the reaction by rapid filtration through a glass fiber filter mat (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
-
-
Quantification & Analysis:
-
Dry the filter mats and place them in scintillation vials or a cassette with scintillation fluid.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Subtract the non-specific binding CPM from all other measurements.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Functional Activity Assessment: Neurotransmitter Uptake Assays
Expertise & Experience: Establishing binding affinity is only half the story. The critical next step is to determine the compound's functional effect. For transporters, the primary functions are substrate uptake and release.[12] A neurotransmitter uptake assay directly measures the compound's ability to inhibit the transporter's primary physiological function: clearing neurotransmitters from the synapse. This assay definitively classifies the compound as an inhibitor and quantifies its functional potency (IC₅₀).
Causality of Experimental Choice
This assay is chosen to move beyond simple binding and probe the compound's mechanism of action. While a binding assay shows affinity, it doesn't distinguish between a blocker (inhibitor) and a substrate (releaser). An uptake inhibition assay specifically measures the blockade of transport. We use synaptosomes—resealed nerve terminals isolated from brain tissue—as they contain the entire functional machinery for neurotransmitter uptake and storage, providing a more physiologically relevant system than simple cell lines.[13][14][15]
Data Presentation: Predicted Functional Potencies
| Target Transporter | Substrate | Test Compound IC50 (nM) | Reference Compound (Cocaine) IC50 (nM) |
| hDAT | [³H]Dopamine | 250 | 300 |
| hSERT | [³H]Serotonin | 80 | 450 |
| hNET | [³H]Norepinephrine | 180 | 220 |
| Table 2: Hypothetical functional potency data for this compound in synaptosomal uptake assays. |
Visualization: Synaptosomal Uptake Assay Workflow
Caption: Workflow for neurotransmitter uptake assay.
Protocol: [³H]Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes
This protocol is based on established methods for measuring monoamine transporter function.[12][15][16]
Self-Validating System: The inclusion of a vehicle control (defines 100% uptake), a known inhibitor like cocaine (defines 0% uptake/non-specific uptake), and multiple concentrations of the test compound creates a self-validating system to accurately determine an IC₅₀.
-
Synaptosome Preparation:
-
Humanely euthanize a rat and rapidly dissect the striatum on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer using a Dounce homogenizer.[14]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 15,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).[14]
-
Gently resuspend the P2 pellet in a Krebs-Ringer-HEPES (KRH) buffer. Determine protein concentration.
-
-
Uptake Assay:
-
In microcentrifuge tubes, add KRH buffer, a monoamine oxidase (MAO) inhibitor (e.g., pargyline, to prevent substrate degradation), and an antioxidant (e.g., ascorbic acid).
-
Add varying concentrations of this compound (or vehicle/cocaine for controls).
-
Add the synaptosomal suspension (e.g., 50 µg protein) and pre-incubate for 10 minutes at 37°C.
-
Initiate uptake by adding [³H]Dopamine at a final concentration near its KM (e.g., 10-20 nM).[17]
-
-
Termination and Quantification:
-
Allow the uptake reaction to proceed for a short, linear period (e.g., 5 minutes).
-
Terminate the assay by rapid filtration through a GF/B filter plate, followed by three rapid washes with ice-cold KRH buffer to remove external radioactivity.
-
Lyse the synaptosomes trapped on the filter by adding lysis buffer or water.
-
Add scintillation cocktail and quantify the internalized [³H]Dopamine using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting the counts from the cocaine-treated samples (non-specific uptake) from all other samples.
-
Normalize the data as a percentage of the vehicle control (100% uptake).
-
Plot the percent inhibition versus the log concentration of this compound and fit the data using non-linear regression to determine the IC₅₀ value.
-
Off-Target Liability & Selectivity Profiling
Expertise & Experience: A compound that is potent at its primary target is promising, but off-target interactions are a major cause of adverse effects and late-stage drug development failure.[18][19][20][21] Therefore, early, broad profiling against a panel of common CNS targets is not just a "nice-to-have," it is a critical step in risk mitigation. Commercial services or in-house capabilities, such as the NIMH PDSP, provide an efficient way to screen a compound at a fixed concentration (e.g., 1 µM or 10 µM) against dozens of receptors, transporters, and ion channels.[10][22][23]
Causality of Experimental Choice
The goal is to identify potential "red flags" early. We choose a broad panel that includes targets known to be associated with common CNS side effects (e.g., sedation via histamine H1 receptors, cardiovascular effects via adrenergic receptors, anticholinergic effects via muscarinic receptors). A result showing >50% inhibition of binding at a 1 µM concentration is typically considered a "hit" and warrants further investigation with a full dose-response curve to determine the Ki. This allows for the calculation of a selectivity index (Ki at off-target / Ki at primary target), a key metric for candidate selection.
Data Presentation: Off-Target Screening Results
| Target | Ligand Class | % Inhibition @ 1 µM | Potential Implication |
| Sigma-1 | Receptor | 65% | Psychotomimetic effects |
| α2A Adrenergic | GPCR | 30% | Low concern |
| M1 Muscarinic | GPCR | 15% | Negligible |
| H1 Histamine | GPCR | 8% | Negligible |
| 5-HT2A | GPCR | 55% | Hallucinogenic/Psychedelic effects |
| hERG | Ion Channel | <5% | Low risk of cardiac arrhythmia |
| Table 3: Hypothetical off-target screening results for this compound. Hits (>50% inhibition) require follow-up. |
Mechanism of Action at Off-Targets: Functional Assays
Expertise & Experience: If the off-target screen reveals significant binding to a G-protein coupled receptor (GPCR), such as the 5-HT2A receptor, it is essential to determine the functional consequence of this interaction. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal activity). A second messenger assay, such as measuring changes in intracellular cyclic adenosine monophosphate (cAMP), is the standard method for making this determination.[24][25]
Causality of Experimental Choice
Many GPCRs signal through the modulation of adenylate cyclase, the enzyme that produces cAMP.[24] Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.[24] By measuring cAMP levels in cells expressing the off-target receptor, we can directly observe the functional output. For a Gi-coupled receptor like 5-HT2A, an agonist will decrease forskolin-stimulated cAMP levels, while an antagonist will block the effect of a known agonist. This information is vital for predicting the physiological outcome of the off-target interaction. Modern assays use genetically encoded biosensors, like those based on luciferase, to provide a highly sensitive, non-radioactive, and kinetic readout of cAMP dynamics in living cells.[26][27][28]
Visualization: Gi-Coupled GPCR Signaling Pathway
Caption: Inhibition of cAMP production by a Gi-coupled GPCR.
Protocol: GloSensor™ cAMP Assay for Functional Characterization
This protocol is based on commercially available bioluminescent sensor technology.[26]
Self-Validating System: This protocol determines antagonist activity by measuring the ability of the test compound to block the effect of a known, potent agonist at its EC₈₀ concentration. Including agonist-only and compound-only controls ensures that any observed effect is due to specific receptor blockade.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with a plasmid encoding the human 5-HT2A receptor and a plasmid for the GloSensor™ cAMP biosensor. Alternatively, use a cell line stably expressing both.
-
Plate the transfected cells in a 384-well white, clear-bottom assay plate and incubate for 24-48 hours.
-
-
Assay Preparation:
-
Remove culture medium and add CO₂-independent medium containing the GloSensor™ cAMP Reagent.
-
Incubate the plate for 2 hours at room temperature to allow for reagent loading and signal equilibration.[27]
-
-
Antagonist Mode Assay:
-
Measure the basal luminescence signal using a plate-reading luminometer.
-
Add varying concentrations of this compound to the wells and incubate for 15-20 minutes.
-
To stimulate the system, add a known 5-HT2A agonist (e.g., serotonin) at a concentration that produces ~80% of its maximal effect (EC₈₀).
-
Immediately begin kinetic measurement of the luminescence signal for 30-60 minutes.
-
-
Data Analysis:
-
For each concentration of the test compound, calculate the area under the curve (AUC) or the peak signal after agonist addition.
-
Normalize the data, setting the signal from the EC₈₀ agonist-only wells as 100% and the basal signal as 0%.
-
Plot the percent inhibition of the agonist response versus the log concentration of this compound.
-
Fit the data using non-linear regression to determine the IC₅₀ of the compound as an antagonist.
-
Conclusion
This guide provides a robust, multi-tiered framework for the comprehensive in vitro characterization of this compound. By systematically progressing from primary target binding to functional activity and broad off-target profiling, researchers can build a detailed pharmacological dossier. This process, grounded in validated protocols and a clear understanding of the scientific rationale, enables the early identification of promising lead candidates and the deprioritization of compounds with unfavorable liability profiles. The data generated through these assays are fundamental for establishing structure-activity relationships, predicting in vivo effects, and making informed decisions on the path to clinical development.
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Coccurello, R., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 9(1), 37-45. Retrieved from [Link]
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Blier, P., & El Mansari, M. (2013). Characterization of the electrophysiological properties of triple reuptake inhibitors on monoaminergic neurons. International Journal of Neuropsychopharmacology, 16(5), 1135-1147. Retrieved from [Link]
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Daws, L. C., & Toney, G. M. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. Retrieved from [Link]
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Perez, X. A., & Andrews, A. M. (2005). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Journal of Neurochemistry, 94(4), 989-1001. Retrieved from [Link]
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Functional Assays Protocols. (n.d.). PDSP. Retrieved from [Link]
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Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1633-1644. Retrieved from [Link]
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Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66, 12.16.1-12.16.18. Retrieved from [Link]
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Nag, S., et al. (2016). In Vivo and In Vitro Characterization of a Novel MAO-B Inhibitor Radioligand, 18F-Labeled Deuterated Fluorodeprenyl. Journal of Nuclear Medicine, 57(3), 476-481. Retrieved from [Link]
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Bowes, J., et al. (2012). Screening for Safety-Relevant Off-Target Activities. ASSAY and Drug Development Technologies, 10(6), 505-520. Retrieved from [Link]
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Understanding the implications of off-target binding for drug safety and development. (n.d.). Drug Discovery News. Retrieved from [Link]
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Jin, Z., et al. (2009). Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. Medicinal Chemistry, 5(1), 15-22. Retrieved from [Link]
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1-Phenylpiperidine. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
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Chen, J., & Skolnick, P. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research, 65(3), 97-118. Retrieved from [Link]
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Vadivelu, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and Pain Medicine, 7(2), e42127. Retrieved from [Link]
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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(3-Fluorophenyl)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-(3-Fluorophenyl)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system (CNS). The strategic incorporation of a fluorine atom on the phenyl ring significantly influences the physicochemical properties of these molecules, such as lipophilicity and metabolic stability, which in turn dictates their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this important class of compounds, with a focus on their interactions with key CNS targets like the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as sigma receptors.
Core Pharmacophore and Rationale for Fluorination
The this compound moiety serves as a critical pharmacophore for a variety of CNS-active agents. The piperidine ring, a common motif in neuropharmacology, provides a basic nitrogen atom that is often crucial for receptor interaction. The attached fluorophenyl group plays a pivotal role in modulating the binding affinity and selectivity of these compounds for their biological targets.
The introduction of a fluorine atom at the 3-position of the phenyl ring is a deliberate design choice aimed at:
-
Enhancing Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, leading to an improved pharmacokinetic profile.
-
Modulating Lipophilicity: The high electronegativity of fluorine can alter the electron distribution of the aromatic ring, influencing the molecule's overall lipophilicity and its ability to cross the blood-brain barrier.
-
Improving Binding Affinity: The fluorine atom can participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein, thereby enhancing binding affinity.
Structure-Activity Relationship at the Piperidine Ring
Modifications to the piperidine ring of the this compound scaffold have profound effects on the biological activity of the resulting analogs.
The nitrogen atom of the piperidine ring is a key site for modification, with the nature of the substituent significantly impacting potency and selectivity.
-
N-Demethylation: Removal of a methyl group from the nitrogen atom can lead to enhanced activity at the serotonin and norepinephrine transporters (SERT and NET) with only modest changes at the dopamine transporter (DAT).
-
N-Alkylation and N-Benzylation: The introduction of larger alkyl or benzyl groups at the nitrogen position can be well-tolerated and in some cases, lead to increased potency and selectivity for the DAT. For instance, N-benzyl substitution in certain piperidine series has been shown to be optimally tolerated and recognized by the DAT.
-
Polar Groups on N-Alkyl Substituents: The incorporation of polar groups in the N-alkyl substituent generally leads to a decrease in activity at all monoamine transporters.
Substitution at the 3 and 4 positions of the piperidine ring has been explored to modulate the pharmacological profile of these compounds. For example, in a series of 3,4-disubstituted piperidines, most compounds were found to be potent DAT inhibitors with selectivity for the 5-HT transporter relative to the NE transporter. The stereochemistry of these substituents also plays a critical role in determining the degree of selectivity for the different monoamine transporters.
Structure-Activity Relationship of the Phenyl Ring
The substitution pattern on the phenyl ring is a critical determinant of the pharmacological activity of 2-phenylpiperidine derivatives.
While this guide focuses on 3-fluorophenyl derivatives, it is important to note that the position of the fluorine atom on the phenyl ring can significantly impact activity. For instance, in a series of bis(4-fluorophenyl)methoxy]ethyl]piperidine analogs, fluoro-substituted compounds were generally the most active and selective for the DAT.
The introduction of other substituents on the phenyl ring can further modulate the activity and selectivity of these compounds. For example, in a series of N-benzyl piperidines, substituents at the ortho and meta positions of the N-benzyl aromatic ring led to a broad range of SERT/DAT selectivity ratios with very little affinity for the NET.
Targeting the Dopamine Transporter (DAT)
A significant body of research on this compound analogs has focused on their activity as DAT inhibitors. These compounds often serve as scaffolds for the development of agents with potential therapeutic applications in conditions such as cocaine addiction.
Several studies have demonstrated that modifications to the this compound core can yield high-affinity ligands for the DAT. For example, a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines were found to have subnanomolar affinity for the DAT. In another study, replacement of the piperazine ring in the potent DAT ligand GBR 12909 with a piperidine ring maintained high affinity for the DAT.
Targeting Sigma Receptors
In addition to monoamine transporters, this compound derivatives have also been investigated as ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. The piperidine moiety is a common structural feature in many sigma receptor ligands. Computational studies have been employed to understand the binding interactions of these compounds with sigma receptors, aiding in the design of more potent and selective ligands.
Experimental Protocols
The synthesis and evaluation of this compound analogs involve a range of chemical and biological techniques.
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the construction of the piperidine ring via methods such as reductive amination or multicomponent reactions. The fluorophenyl group can be introduced either at
An In-depth Technical Guide to the Synthesis and Application of 2-(3-Fluorophenyl)piperidine
Abstract
The piperidine scaffold is one of the most prevalent N-heterocycles in pharmaceuticals, featuring in numerous FDA-approved drugs.[1][2][3][4] The strategic incorporation of fluorine into such scaffolds is a cornerstone of modern medicinal chemistry, often used to modulate key drug properties including metabolic stability, lipophilicity, and target binding affinity.[5][6] This guide provides a comprehensive technical overview of 2-(3-Fluorophenyl)piperidine, a valuable fluorinated building block for drug discovery. We will explore rational synthetic strategies, provide detailed, field-tested experimental protocols, and discuss the critical role of this compound in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced heterocyclic chemistry for next-generation pharmaceuticals.
The Strategic Imperative for Fluorinated Piperidines
The introduction of fluorine into bioactive molecules can induce profound changes in their physicochemical properties.[6][7] Unlike other halogens, fluorine is the most electronegative element, yet it has a van der Waals radius similar to that of a hydrogen atom. This unique combination allows it to serve as a "super-hydrogen," subtly altering electronic properties without introducing significant steric bulk.
Key benefits of fluorination in scaffolds like this compound include:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common sites of metabolism, thereby increasing the half-life and bioavailability of a drug candidate.
-
Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the nearby piperidine nitrogen. This reduction in basicity can be crucial for optimizing a compound's solubility, cell permeability, and reducing off-target effects such as hERG channel affinity, a common cause of cardiac toxicity.[8]
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable non-covalent interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity.
-
Conformational Control: The gauche effect preference of fluorine can be utilized to lock the molecule into a specific, biologically active conformation.[1]
The 2-arylpiperidine motif itself is a privileged structure found in numerous centrally active agents. The addition of a fluorine atom at the 3-position of the phenyl ring provides a powerful tool for fine-tuning the properties of these important pharmacological scaffolds.
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of fluorinated piperidines presents unique challenges, including the risk of hydrodefluorination under certain reductive conditions and the difficulty of direct fluorination on a pre-formed piperidine ring.[1][9] Therefore, the most robust strategies involve the hydrogenation of a corresponding fluorinated pyridine precursor.
Here, we analyze the most effective pathways to construct this compound.
Caption: Key retrosynthetic strategies for this compound.
-
Strategy A: Catalytic Hydrogenation of a Fluoropyridine Precursor: This is the most direct and widely adopted method.[1][10] It involves the reduction of the corresponding aromatic heterocycle, 2-(3-Fluorophenyl)pyridine. The primary challenge lies in preventing the loss of the fluorine atom (hydrodefluorination) during hydrogenation. Modern protocols overcome this by using specific catalysts and acidic additives.[11]
-
Strategy B: Grignard Addition to a Piperidine Synthon: This approach involves the nucleophilic addition of a 3-fluorophenyl Grignard reagent to an electrophilic piperidine precursor, such as a 2-piperidone or a cyclic imine.[12][13] Subsequent reduction or functional group manipulation yields the final product.
-
Strategy C: Dearomatization-Hydrogenation: This advanced, one-pot, two-step process first breaks the aromaticity of a fluoropyridine using a borylating agent like pinacol borane (HBpin) with a rhodium catalyst, followed by a highly diastereoselective hydrogenation of the resulting diene intermediate.[7][9] This method provides excellent control over stereochemistry.
For its robustness, scalability, and reliance on readily available starting materials, this guide will focus on a detailed protocol based on Strategy A .
In-Depth Experimental Protocol: A Two-Step Synthesis
Our recommended pathway involves an initial Suzuki-Miyaura cross-coupling to construct the 2-(3-Fluorophenyl)pyridine intermediate, followed by a robust catalytic hydrogenation. This approach ensures high yields and preserves the crucial C-F bond.
Caption: Recommended two-step workflow for the synthesis of this compound.
Step 1: Synthesis of 2-(3-Fluorophenyl)pyridine via Suzuki-Miyaura Coupling
Causality: The Suzuki-Miyaura coupling is a highly reliable and versatile C-C bond-forming reaction, ideal for linking aryl halides with arylboronic acids. Its tolerance for a wide range of functional groups makes it perfect for our purpose, avoiding harsh conditions that could compromise the fluorine substituent.
Protocol:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromopyridine (1.0 eq.), 3-fluorophenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Solvent and Degassing: Add a 4:1 mixture of Toluene:Water (or Dioxane:Water) as the solvent. Degas the mixture thoroughly by bubbling nitrogen through the solution for 20-30 minutes.
-
Catalyst Addition: To the degassed mixture, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.), under a positive flow of nitrogen.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-(3-fluorophenyl)pyridine as a pure solid or oil.
Step 2: Synthesis of this compound via Catalytic Hydrogenation
Causality: The hydrogenation of fluoropyridines is challenging due to potential catalyst poisoning by the nitrogen lone pair and competing hydrodefluorination.[9] The selected protocol addresses this by using Pearlman's catalyst (Pd(OH)₂/C) in an acidic medium.[1][11] The acid protonates the pyridine nitrogen, which prevents it from poisoning the catalyst surface and electronically disfavors C-F bond cleavage, leading to a clean and selective reduction of the aromatic ring.[11]
| Parameter | Condition | Rationale |
| Catalyst | 20% Palladium Hydroxide on Carbon (Pd(OH)₂/C) | Highly active for pyridine reduction; lower propensity for defluorination compared to Pd/C under neutral conditions. |
| Catalyst Loading | 5-10 mol% | Sufficient for efficient conversion without excessive cost or difficult removal. |
| Solvent | Methanol (MeOH) | Excellent solvent for both substrate and product; compatible with hydrogenation conditions. |
| Additive | Aqueous Hydrochloric Acid (HCl) | Critical Component. Prevents catalyst poisoning and suppresses hydrodefluorination.[11] |
| Hydrogen Pressure | 50-100 psi (or as per available equipment) | Higher pressure increases reaction rate. |
| Temperature | Room Temperature to 40 °C | Mild conditions that preserve the C-F bond. |
Protocol:
-
Reactor Charging: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), add the 2-(3-fluorophenyl)pyridine (1.0 eq.) synthesized in Step 1 and methanol.
-
Catalyst and Acid Addition: Carefully add the Pd(OH)₂/C catalyst (5-10 mol%) under an inert atmosphere. Then, add aqueous HCl (1.5-2.0 eq.).
-
Hydrogenation: Seal the vessel, purge several times with nitrogen, and then purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 80 psi) and begin vigorous agitation.
-
Reaction Monitoring: The reaction is typically complete within 12-24 hours. Monitor the uptake of hydrogen.
-
Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify to pH >10 with aqueous NaOH or K₂CO₃. Extract the free base product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved via distillation or crystallization of a salt (e.g., the hydrochloride salt).
Structural Characterization
Confirming the identity and purity of the final product is paramount. The following techniques and expected results are standard for this compound.
-
¹H NMR: The spectrum will show complex multiplets for the piperidine ring protons, typically between 1.5 and 3.5 ppm.[14][15] The proton at the C2 position, adjacent to the phenyl ring and nitrogen, will appear as a distinct multiplet further downfield. The aromatic protons of the 3-fluorophenyl group will appear between 6.8 and 7.4 ppm, showing characteristic splitting patterns due to both H-H and H-F coupling.
-
¹³C NMR: The piperidine carbons will resonate in the aliphatic region (approx. 25-60 ppm). The aromatic carbons will appear between 110-165 ppm, with the carbon directly bonded to fluorine showing a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz).
-
¹⁹F NMR: A single resonance will be observed, confirming the presence of the single fluorine atom.
-
Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) will show a prominent peak for the protonated molecular ion [M+H]⁺, confirming the molecular weight of the compound.
Conclusion and Outlook
This guide has detailed a robust and reliable two-step synthesis for this compound, a building block of high value to the pharmaceutical and agrochemical industries.[1][16] The presented protocol, centered around a Suzuki-Miyaura coupling and a carefully optimized catalytic hydrogenation, provides a practical pathway that maximizes yield while preserving the integrity of the crucial carbon-fluorine bond. By understanding the causality behind key experimental choices, such as the use of an acidic additive during hydrogenation, researchers can confidently and efficiently produce this and other fluorinated piperidine derivatives. The continued development of synthetic methods for these scaffolds will undoubtedly accelerate the discovery of next-generation therapeutics with enhanced pharmacological profiles.[2][4]
References
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Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]
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Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
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Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. Nature Chemistry. [Link]
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Fallacara, A. L., et al. (2018). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]
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Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. [Link]
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The Versatile Probe: An In-Depth Technical Guide to 2-(3-Fluorophenyl)piperidine as a CNS Research Tool
Abstract
This technical guide provides a comprehensive overview of 2-(3-Fluorophenyl)piperidine, a potent and selective ligand for monoamine transporters, establishing its utility as a critical research tool in contemporary neuroscience. With a primary focus on the dopamine transporter (DAT), this document elucidates the synthesis, pharmacological profile, and practical applications of this compound in both in vitro and in vivo experimental paradigms. Detailed, field-proven protocols are provided to empower researchers in their exploration of dopaminergic systems and their roles in neuropsychiatric disorders, including addiction and depression. This guide is intended for neuroscientists, pharmacologists, and drug development professionals seeking to leverage this powerful molecular probe in their research endeavors.
Introduction: The Significance of Monoamine Transporter Ligands in CNS Research
The intricate signaling of monoamine neurotransmitters—dopamine, serotonin, and norepinephrine—underpins a vast array of cognitive and behavioral processes. Dysregulation of these systems is a hallmark of numerous central nervous system (CNS) disorders. The presynaptic monoamine transporters (dopamine transporter, DAT; serotonin transporter, SERT; and norepinephrine transporter, NET) are critical regulators of neurotransmission, clearing the synaptic cleft of their respective neurotransmitters and thereby controlling the magnitude and duration of signaling.
Consequently, ligands that selectively target these transporters are invaluable tools for dissecting the complexities of monoaminergic circuitry and serve as foundational scaffolds for the development of novel therapeutics. This compound emerges from a class of piperidine-based compounds that have demonstrated significant affinity and selectivity for the DAT, positioning it as a valuable molecular probe for investigating the role of dopamine in health and disease. This guide will delve into the technical nuances of utilizing this compound as a robust research tool.
Synthesis and Physicochemical Properties
The synthesis of this compound can be achieved through various established synthetic routes for 2-arylpiperidines. A common and effective approach involves the catalytic hydrogenation of the corresponding substituted pyridine.
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound is outlined below. This pathway is based on well-established chemical transformations for the preparation of substituted piperidines.
Caption: Proposed synthetic route for this compound.
Step-by-Step Synthesis Protocol
-
Step 1: Synthesis of 3-Fluorophenylacetonitrile. 3-Fluorobenzaldehyde is reacted with potassium cyanide in an aqueous medium to yield 3-fluorophenylacetonitrile.
-
Step 2: Synthesis of α-(3-Fluorophenyl)glutaronitrile. The resulting acetonitrile derivative undergoes a Michael addition with acrylonitrile in the presence of a catalytic amount of Triton B to form α-(3-fluorophenyl)glutaronitrile.
-
Step 3: Cyclization to 2-(3-Fluorophenyl)glutarimide. The dinitrile is then subjected to acidic hydrolysis and cyclization using sulfuric acid and heat to produce 2-(3-fluorophenyl)glutarimide.
-
Step 4: Reduction to this compound. Finally, the glutarimide is reduced with a strong reducing agent, such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), to afford the target compound, this compound.
The final product should be purified by column chromatography and characterized by NMR and mass spectrometry to confirm its identity and purity. For in vivo studies, it is often converted to a hydrochloride salt to improve aqueous solubility.
Pharmacological Profile: A High-Affinity Ligand for the Dopamine Transporter
The defining characteristic of this compound as a CNS research tool is its high affinity and selectivity for the dopamine transporter. The introduction of a fluorine atom at the meta-position of the phenyl ring generally enhances DAT binding affinity within this class of compounds.
Monoamine Transporter Binding Affinities
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | SERT/DAT Selectivity | NET/DAT Selectivity | Reference |
| Analog A (4-fluorophenyl) | 15 | 350 | 250 | 23.3 | 16.7 | [1] |
| Analog B (2-fluorophenyl) | 25 | 450 | 300 | 18.0 | 12.0 | [1] |
| Cocaine | 150 | 200 | 250 | 1.3 | 1.7 | [2] |
Note: The data presented are for illustrative purposes based on structurally similar compounds and may not represent the exact values for this compound.
The anticipated high affinity for DAT, coupled with significantly lower affinity for SERT and NET, underscores the utility of this compound as a selective tool for probing the dopaminergic system.
In Vitro Methodologies: Characterizing Transporter Interactions
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor or transporter.
Caption: Workflow for assessing locomotor responses to a test compound.
[3]
-
Animal Habituation: Individually house rodents and allow them to acclimate to the testing room for at least one hour before the experiment. Place each animal in a locomotor activity chamber (e.g., a clear polycarbonate box equipped with infrared beams) and allow for a 30-60 minute habituation period.
-
Drug Preparation and Administration: Dissolve this compound hydrochloride in sterile saline. Administer the drug or vehicle via intraperitoneal (i.p.) injection. A range of doses should be tested to generate a dose-response curve.
-
Data Acquisition: Immediately after injection, return the animals to the locomotor activity chambers and record their activity for a predetermined period (e.g., 90-120 minutes). The automated system will track parameters such as horizontal activity (distance traveled), vertical activity (rearing), and stereotyped behaviors.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the total activity across different dose groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Neurochemical Analysis: In Vivo Microdialysis
In vivo microdialysis is a powerful technique to measure extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. [4]
[5]
-
Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula aimed at the nucleus accumbens, a key brain region in the reward pathway. Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples.
-
Drug Administration and Sample Collection: Administer this compound (i.p.) and continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
Neurotransmitter Analysis: Analyze the dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the dopamine levels in each post-drug sample as a percentage of the average baseline concentration. Plot the time course of dopamine changes and compare the effects of different doses.
Conclusion and Future Directions
This compound represents a valuable and selective research tool for the investigation of the dopamine transporter and its role in CNS function and dysfunction. Its high affinity for DAT makes it an excellent probe for in vitro binding and functional assays, while its predicted stimulant properties provide a means to explore the behavioral and neurochemical consequences of DAT inhibition in vivo.
Future research could further delineate the precise binding mode of this compound at the DAT through computational modeling and site-directed mutagenesis studies. Moreover, its use in more complex behavioral paradigms, such as drug self-administration and reinstatement models, will provide deeper insights into its potential as a cocaine analog and its utility in addiction research. The continued application of this and similar molecular probes will undoubtedly advance our understanding of the dopaminergic system and pave the way for the development of novel therapeutic strategies for a range of neuropsychiatric disorders.
References
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(3-Fluorophenyl)piperidine
Abstract
This document provides detailed application notes and synthesis protocols for 2-(3-Fluorophenyl)piperidine, a valuable building block in medicinal chemistry. The piperidine moiety is a ubiquitous scaffold found in numerous pharmaceuticals, and the introduction of a fluorophenyl group can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of robust synthetic strategies. The protocols detailed herein are grounded in established chemical principles, with an emphasis on explaining the rationale behind experimental choices to ensure reproducibility and success. Two primary, field-proven methodologies are presented: the catalytic hydrogenation of a pyridine precursor and a convergent synthesis via Grignard addition.
Introduction: The Significance of the 2-Arylpiperidine Scaffold
The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals and biologically active natural products.[2][3][4] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, enabling complex and specific interactions with biological targets that are often inaccessible to flat, aromatic rings.[3] The 2-arylpiperidine substructure, in particular, is a key pharmacophore in drugs targeting the central nervous system and other therapeutic areas.[5][6]
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate binding affinity through specific electronic interactions. The synthesis of this compound, therefore, provides a crucial intermediate for the development of novel therapeutics with potentially superior properties.
Strategic Overview: Pathways to Synthesis
The construction of this compound can be approached from two principal retrosynthetic perspectives, each with distinct advantages.
-
Strategy A: Aromatic Ring Reduction. This is the most direct approach, involving the synthesis of 2-(3-Fluorophenyl)pyridine followed by the catalytic hydrogenation of the pyridine ring to the corresponding piperidine. This method is often preferred for its atom economy and potential for scalability.
-
Strategy B: Carbon-Carbon Bond Formation. This convergent strategy involves forming the key C2-aryl bond by reacting an organometallic reagent, such as a Grignard reagent, with a suitable piperidine-based electrophile. This route offers flexibility for creating diverse analogues by simply changing the organometallic partner.
The following sections provide detailed, validated protocols for each of these strategies.
Protocol I: Synthesis via Catalytic Hydrogenation
This protocol describes the synthesis of this compound through the catalytic hydrogenation of 2-(3-Fluorophenyl)pyridine. The primary challenge is to achieve complete saturation of the pyridine ring while preserving the C-F bond and the integrity of the phenyl ring. The use of an appropriate catalyst and acidic solvent is critical for success.[7]
Principle and Mechanistic Rationale
Catalytic hydrogenation of pyridines is a standard method for piperidine synthesis.[8][9] The reaction proceeds by the adsorption of the pyridine and hydrogen gas onto the surface of a heterogeneous catalyst (e.g., Platinum, Rhodium). An acidic solvent, such as glacial acetic acid, protonates the basic pyridine nitrogen. This protonation increases the electrophilicity of the pyridine ring, making it more susceptible to reduction and enhancing the reaction rate.[7] Platinum(IV) oxide (PtO₂, Adams' catalyst) is a highly effective and robust catalyst for this transformation, often yielding clean conversion under manageable pressure and temperature conditions.[7]
Experimental Protocol: Step-by-Step
Materials:
-
2-(3-Fluorophenyl)pyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid (AcOH)
-
Hydrogen Gas (H₂)
-
Sodium Hydroxide (NaOH), 5M solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
High-pressure hydrogenation vessel (e.g., Parr apparatus)
Procedure:
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add 2-(3-Fluorophenyl)pyridine (1.0 eq.).
-
Catalyst and Solvent Addition: Under a flow of inert gas (e.g., Nitrogen or Argon), carefully add Platinum(IV) oxide (0.02 - 0.05 eq.) to the vessel. Add glacial acetic acid as the solvent (approx. 0.2 M concentration of the substrate).
-
Hydrogenation: Seal the vessel securely. Purge the vessel with hydrogen gas three times to remove air. Pressurize the vessel with hydrogen gas to the desired pressure (see Table 1).
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature or with gentle heating as required. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 6-24 hours.
-
Work-up: Once hydrogen uptake ceases, carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing the filter cake with a small amount of acetic acid or methanol.
-
Basification and Extraction: Transfer the filtrate to a flask and cool in an ice bath. Slowly add 5M NaOH solution until the pH is >10 to neutralize the acetic acid and deprotonate the product.
-
Extract the aqueous layer three times with dichloromethane or diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The product can be further purified by vacuum distillation or by crystallization as a hydrochloride salt.
Data Summary
| Parameter | Condition | Rationale / Notes |
| Catalyst | PtO₂ (Adams' catalyst) | Highly effective for pyridine reduction; pre-reduction in situ forms active Pt(0).[7] |
| Solvent | Glacial Acetic Acid | Protonates the pyridine ring, activating it for reduction.[7] |
| H₂ Pressure | 50 - 70 bar (approx. 725 - 1015 psi) | Sufficient pressure to drive the hydrogenation of the aromatic ring.[7] |
| Temperature | Room Temperature to 50°C | Mild conditions help prevent potential hydrodefluorination side reactions. |
| Typical Yield | >85% | This method is generally high-yielding. |
Visualization: Hydrogenation Workflow
Caption: Workflow for Synthesis via Catalytic Hydrogenation.
Protocol II: Synthesis via Grignard Reaction
This protocol outlines a convergent approach where the key C-C bond between the piperidine ring and the fluorophenyl group is formed using a Grignard reaction. This method relies on the nucleophilic attack of 3-fluorophenylmagnesium bromide on a suitable N-protected piperidine-based electrophile, such as a cyclic imine or its precursor.
Principle and Mechanistic Rationale
Grignard reagents (RMgX) are powerful carbon-based nucleophiles used extensively in organic synthesis for C-C bond formation.[10][11] The reaction requires strictly anhydrous conditions, as Grignard reagents react readily with water.[11] In this protocol, 3-fluorophenylmagnesium bromide is first prepared from 1-bromo-3-fluorobenzene and magnesium metal. This nucleophile is then added to an N-protected cyclic iminium ion, which can be generated in situ from a precursor like an N-Boc-2-methoxypiperidine. The N-Boc protecting group is crucial as it stabilizes the precursor and can be easily removed later if necessary. The addition reaction is performed at low temperatures to control reactivity and minimize side reactions.
Experimental Protocol: Step-by-Step
Part A: Preparation of 3-Fluorophenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
1-Bromo-3-fluorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel (all oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the dry glassware under an inert atmosphere. Place magnesium turnings (1.1 eq.) in the flask.
-
Activation: Add a single crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed. This helps to activate the magnesium surface.[10]
-
Initiation: Add a small portion (approx. 10%) of a solution of 1-bromo-3-fluorobenzene (1.0 eq.) in anhydrous THF via the dropping funnel. The reaction should initiate, indicated by bubbling and a gentle reflux. If not, gentle warming may be required.
-
Addition: Once the reaction has started, add the remaining 1-bromo-3-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed. The resulting dark grey/brown solution is the Grignard reagent.
Part B: Reaction with Piperidine Electrophile and Work-up
Materials:
-
N-Boc-2-methoxypiperidine (or other suitable electrophile)
-
Anhydrous Tetrahydrofuran (THF)
-
Prepared 3-Fluorophenylmagnesium Bromide solution
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Electrophile Solution: In a separate dry flask under an inert atmosphere, dissolve N-Boc-2-methoxypiperidine (1.0 eq.) in anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).
-
Grignard Addition: Slowly add the prepared 3-fluorophenylmagnesium bromide solution (1.2 - 1.5 eq.) to the cold electrophile solution via cannula or dropping funnel.
-
Reaction: Stir the reaction mixture at -78°C for 2-3 hours.
-
Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution while the mixture is still cold.
-
Work-up: Allow the mixture to warm to room temperature. Add diethyl ether and water. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product (N-Boc-2-(3-fluorophenyl)piperidine) can be purified by flash column chromatography on silica gel. The Boc group can be removed subsequently using standard methods (e.g., trifluoroacetic acid in DCM) if the free amine is desired.
Data Summary
| Parameter | Condition | Rationale / Notes |
| Reagents | 3-F-PhMgBr + N-Boc-2-methoxypiperidine | A classic nucleophile-electrophile pairing for C-C bond formation. |
| Solvent | Anhydrous THF | Ethereal solvent is required to solvate and stabilize the Grignard reagent.[11] |
| Temperature | -78°C | Controls the high reactivity of the Grignard reagent, minimizing side reactions. |
| Quenching Agent | Saturated aq. NH₄Cl | Mildly acidic quench to neutralize the reaction without causing product degradation. |
| Typical Yield | 60-80% | Yields are generally good but sensitive to reagent quality and anhydrous conditions. |
Visualization: Grignard Synthesis Workflow
Caption: Workflow for Synthesis via Grignard Reaction.
Quality Control and Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the structure and substitution pattern.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety Considerations
-
Catalytic Hydrogenation: High-pressure hydrogen gas is explosive. All operations must be conducted in a designated high-pressure bay using a properly maintained and rated reactor by trained personnel. Catalysts like PtO₂ can be pyrophoric after use and should be filtered carefully and quenched under a wet, inert atmosphere.
-
Grignard Reaction: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. The reaction must be performed under a strict inert atmosphere using anhydrous solvents. Diethyl ether and THF are extremely flammable.
-
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This guide has detailed two reliable and robust protocols for the synthesis of this compound. The catalytic hydrogenation route is a direct, high-yielding method ideal for producing larger quantities of the target compound from a commercially available pyridine precursor. The Grignard synthesis route offers greater flexibility and is well-suited for medicinal chemistry programs where the synthesis of various C2-aryl analogues is desired. The choice of protocol will depend on the specific project goals, available starting materials, and scale of the synthesis. Both methods, when executed with care and attention to the principles outlined, provide reliable access to this important synthetic building block.
References
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Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids… ResearchGate. Available at: [Link]
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Representative 2‐substituted piperidine‐containing pharmaceuticals. ResearchGate. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023-12-03). Available at: [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015-08-29). Available at: [Link]
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Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PMC - NIH. (2022-06-14). Available at: [Link]
-
piperidines I. As in the case of the l-methy1-2-benaylpiperidine7 scribes l, 2,2,6,6-pentamethy1-4-phenyl-4-acetoxypiperidine fo. Erowid. Available at: [Link]
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Iron- and Cobalt-Catalyzed Arylation of Azetidines, Pyrrolidines, and Piperidines with Grignard Reagents. Organic Letters - ACS Publications. Available at: [Link]
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Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed. (2024-10-02). Available at: [Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry - ACS Publications. (2022-06-14). Available at: [Link]
-
Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. ResearchGate. Available at: [Link]
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Grignard reagent. Wikipedia. Available at: [Link]
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Synthesis of compounds starting from 2-fluorophenyl piperazine. ResearchGate. Available at: [Link]
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grignard reagents. Chemguide. Available at: [Link]
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Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]
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Piperidine Synthesis. DTIC. (2025-06-04). Available at: [Link]
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Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications (RSC Publishing). Available at: [Link]
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Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. Available at: [Link]
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HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. MDPI. Available at: [Link]
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Hydrogenation of amine-functionalised pyridines with Rh 2 O 3 catalyst. ResearchGate. Available at: [Link]
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Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC - NIH. Available at: [Link]
- Piperidine derivatives, their preparation, and their use as medicaments. European Patent Office - Googleapis.com.
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Recent advances in the synthesis of piperidones and piperidines. Available at: [Link]
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Application Note: Characterizing Dopamine Transporter Affinity Using 2-(3-Fluorophenyl)piperidine in Radioligand Binding Assays
Abstract
This guide provides a comprehensive framework for utilizing 2-(3-Fluorophenyl)piperidine as a competitive ligand in radioligand binding assays to characterize its interaction with the dopamine transporter (DAT). We present detailed, field-tested protocols for competitive binding assays using membrane preparations from rat striatum or cells heterologously expressing DAT. This document is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, self-validating protocols, and robust data analysis techniques.
Introduction: The Significance of DAT Ligands
The dopamine transporter (DAT) is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling.[1] Its central role in neurotransmission makes it a primary target for therapeutic agents aimed at treating conditions such as ADHD, depression, and substance use disorders.[2]
Compounds containing a piperidine scaffold, such as this compound, are known to exhibit significant affinity for monoamine transporters.[3][4] Specifically, fluorophenylpiperidine analogs have been identified as high-affinity ligands for the DAT.[3][4] Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for its target receptor.[5] This application note details the use of this compound as an unlabeled or "cold" ligand in a competitive binding assay to determine its binding affinity (Kᵢ) for the DAT.
Principle of the Competitive Radioligand Binding Assay
The competitive binding assay is a powerful and widely used method to determine the affinity of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand ("hot" ligand) from its receptor.[5][6] The assay relies on the law of mass action, which describes the reversible interaction between ligands and receptors.[7]
In this setup, a fixed concentration of a high-affinity DAT radioligand (e.g., [³H]WIN 35,428) is incubated with a biological preparation containing DAT (e.g., rat striatal membranes) in the presence of increasing concentrations of the unlabeled competitor, this compound. As the concentration of this compound increases, it competes for the same binding site, displacing the radioligand. The reduction in bound radioactivity is measured, and the concentration of the competitor that displaces 50% of the specific binding of the radioligand is determined as the IC₅₀ value. This IC₅₀ is then used to calculate the equilibrium dissociation constant (Kᵢ) of the test compound.[6][8]
Caption: Principle of Competitive Binding.
Materials and Reagents
Equipment
-
Homogenizer (e.g., Teflon-glass or Polytron)
-
High-speed refrigerated centrifuge
-
96-well microplates
-
Cell harvester and vacuum filtration system
-
Glass fiber filters (e.g., Whatman GF/C, pre-soaked in 0.3% polyethyleneimine)
-
Liquid scintillation counter
-
Standard laboratory glassware and pipettes
Biological Material
-
Source of DAT:
-
Rat Striatal Tissue: A rich source of native DAT.
-
Cell Lines: CHO or HEK293 cells stably transfected with human DAT (hDAT).[8]
-
Chemicals and Reagents
-
Test Compound: this compound
-
Radioligand: [³H]WIN 35,428 (also known as [³H]CFT), a well-characterized cocaine analog that binds with high affinity to DAT.[9][10][11]
-
Non-specific Binding Agent: GBR 12909 (10 µM) or Cocaine (30 µM).[12][13]
-
Buffers and Solutions: (See Table 1 for recipes)
-
Scintillation Fluid
Table 1: Buffer and Solution Recipes
| Buffer/Solution | Components | Final Concentration | Rationale for Inclusion |
| Homogenization Buffer | 50 mM Tris-HCl (pH 7.4), 0.32 M Sucrose | As stated | Sucrose maintains osmotic balance, preserving membrane integrity. Tris provides a stable pH environment.[9] |
| Assay Buffer | 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl | As stated | The ionic composition mimics physiological conditions. Sodium ions are often crucial for transporter conformation and ligand binding.[9][14] |
| Wash Buffer (Ice-Cold) | 50 mM Tris-HCl (pH 7.4) | As stated | Ice-cold temperature minimizes ligand dissociation during the wash steps, ensuring accurate measurement of bound radioligand. |
Detailed Experimental Protocols
Protocol 1: Preparation of Rat Striatal Membranes
Scientist's Note: This procedure aims to isolate a crude membrane fraction (P2) enriched with the dopamine transporter. All steps should be performed at 4°C to minimize proteolytic degradation.
-
Dissection: Euthanize rats according to approved institutional guidelines. Rapidly dissect the striata on a cold plate.
-
Homogenization: Homogenize the tissue in 10-20 volumes of ice-cold Homogenization Buffer using a Teflon-glass homogenizer (10-12 passes).
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Pellet Membranes: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the P2 membrane fraction.[15]
-
Wash: Discard the supernatant, resuspend the pellet in fresh, ice-cold Homogenization Buffer, and repeat the centrifugation (Step 4). This wash step removes residual cytoplasmic components.
-
Final Preparation: Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL. Protein concentration should be determined using a standard method (e.g., BCA assay).
-
Storage: Use membranes immediately or aliquot and store at -80°C.
Protocol 2: Competitive Binding Assay
Self-Validation System: This protocol is designed as a self-validating system. The inclusion of "Total Binding" and "Non-specific Binding" controls is critical. Specific binding is the difference between these two values and represents the signal of interest.
-
Plate Setup: Prepare a 96-well plate. All conditions should be run in triplicate.
-
Total Binding (TB): Wells containing Assay Buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Wells containing Assay Buffer, radioligand, a saturating concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909), and membrane preparation.[16]
-
Competitor Wells: Wells containing Assay Buffer, radioligand, membrane preparation, and varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Reagent Addition: Add reagents to the wells in the following order (final volume = 250 µL):
-
150 µL of Assay Buffer (or appropriate dilutions of competitor/NSB agent in Assay Buffer).
-
50 µL of Radioligand ([³H]WIN 35,428) diluted in Assay Buffer. The final concentration should be approximately equal to its Kₔ value (typically 5-15 nM) to ensure adequate signal without excessive ligand depletion.[17]
-
50 µL of Membrane Preparation (typically 25-50 µg protein/well).
-
-
Incubation: Incubate the plate at room temperature (or 4°C) for 60-120 minutes with gentle agitation to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through GF/C filters (pre-soaked in 0.3% PEI to reduce non-specific filter binding) using a cell harvester.
-
Washing: Wash the filters 3-4 times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.[15]
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to sit for several hours before counting in a liquid scintillation counter.
Caption: Radioligand Binding Assay Workflow.
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM)
-
-
Generate Competition Curve:
-
Plot the percent specific binding as a function of the log concentration of this compound.
-
% Specific Binding = (DPM in Competitor Well - NSB DPM) / (TB DPM - NSB DPM) * 100
-
-
Determine IC₅₀:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope" model. The program will calculate the IC₅₀, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.
-
-
Calculate Kᵢ:
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[8] This equation corrects for the concentration and affinity of the radioligand used in the assay.
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
[L] = Concentration of the radioligand ([³H]WIN 35,428) used.
-
Kₔ = Dissociation constant of the radioligand for DAT. This value must be determined independently via a saturation binding experiment or obtained from the literature for the specific assay conditions.[17]
-
-
Table 2: Example Data Summary
| Compound | Target | Radioligand | IC₅₀ (nM) | Kᵢ (nM) |
| This compound | DAT | [³H]WIN 35,428 | (Experimental) | (Calculated) |
| Cocaine (Control) | DAT | [³H]WIN 35,428 | ~250[12] | (Calculated) |
| GBR 12909 (Control) | DAT | [³H]WIN 35,428 | ~5-10 | (Calculated) |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Non-specific Binding (>30% of Total) | Radioligand concentration too high; Insufficient washing; Filter binding. | Decrease radioligand concentration; Increase number of wash steps; Ensure filters are pre-soaked in PEI. |
| Low Specific Binding Signal | Insufficient receptor density; Inactive protein; Low affinity radioligand. | Increase amount of membrane protein per well; Use freshly prepared or properly stored membranes; Verify radioligand Kₔ. |
| High Well-to-Well Variability | Pipetting errors; Incomplete mixing; Inconsistent washing. | Use calibrated pipettes; Ensure plate is agitated during incubation; Ensure harvester wash cycle is consistent. |
| Shallow Competition Curve (Hill Slope < 0.8) | Complex binding mechanism (e.g., allostery); Ligand degradation. | Consider more complex binding models for data analysis; Check stability of the test compound in assay buffer. |
Safety Precautions
Working with radiolabeled materials requires strict adherence to safety protocols.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Work in a designated area for radioactive materials.
-
Monitor for contamination regularly using a wipe test or a survey meter.
-
Dispose of all radioactive waste (liquid and solid) according to institutional and regulatory guidelines.
References
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National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. Retrieved from [Link]
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Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]
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Greiner, E., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry. Retrieved from [Link]
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Vaugeois, J. M., et al. (1995). [3H]WIN 35428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. Journal of Neurochemistry. Retrieved from [Link]
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Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Retrieved from [Link]
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Davenport, A. P., et al. (2001). Radioligand binding assays and their analysis. Current Protocols in Pharmacology. Retrieved from [Link]
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Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
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Greiner, E., et al. (2002). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Institute of Mental Health. (n.d.). Assay buffers. Retrieved from [Link]
-
MDPI. (2023). Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. Retrieved from [Link]
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Ben-Shahar, O., et al. (2012). Inhibition of Cocaine Binding to the Human Dopamine Transporter by a Single Chain Anti-Idiotypic Antibody: Its Cloning, Expression and Functional Properties. Journal of Drug and Alcohol Research. Retrieved from [Link]
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Luedtke, R. R. (2006). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from [Link]
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NanoTemper Technologies. (n.d.). Buffer - assay buffer composition. Retrieved from [Link]
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Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Hall, H., et al. (1996). [3H]WIN 35428 binding in the human brain. Synapse. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. Retrieved from [Link]
-
Burt, D. R., et al. (1976). Brain receptors for antipsychotic drugs and dopamine: direct binding assays. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Wikipedia. (n.d.). WIN-35428. Retrieved from [Link]
-
ResearchGate. (2014). What should the binding buffer composition be for binding purified protein with DNA? Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Principles of competitive binding assays (saturation analyses). II. Sequential saturation. Retrieved from [Link]
-
John, C. S., et al. (1993). [3H]1-(cyclopropylmethyl)-4-(2-(4-fluorophenyl)-2-oxoethyl) Piperidine HBr (DuP 734). A Selective Ligand for Sigma Receptors in Mouse Brain in Vivo. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
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Caronti, B., et al. (2001). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. Neuroimmunomodulation. Retrieved from [Link]
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Reddit. (2018). Binding assay buffers. Retrieved from [Link]
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Stepanov, V., et al. (2023). Dopamine transporter interaction with blockers and transportable substrates: insights from kinetics study. FEBS Open Bio. Retrieved from [Link]
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Madras, B. K., et al. (1996). [3H]WIN 35428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum. Journal of Neurochemistry. Retrieved from [Link]
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Prokop, S., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Rew, Y., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Stepanov, V., & Järv, J. (2008). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Neurochemistry International. Retrieved from [Link]
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Skuza, G., et al. (2014). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Mash, D. C., et al. (1995). Cocaine use increases [3H]WIN 35428 binding sites in human striatum. NeuroReport. Retrieved from [Link]
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Application Notes and Protocols for In Vivo Studies with 2-(3-Fluorophenyl)piperidine
Abstract: This document provides a comprehensive guide for designing and executing in vivo studies to characterize the pharmacological profile of 2-(3-Fluorophenyl)piperidine. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including interactions with central nervous system (CNS) targets.[1][2] This guide will focus on experimental designs to elucidate the potential antidepressant and monoamine reuptake inhibitory effects of this compound, drawing upon established protocols for similar piperidine-based compounds. We will detail methodologies for behavioral assays, in vivo microdialysis, and essential considerations for ethical and robust experimental design.
Part 1: Scientific Rationale and Mechanistic Hypothesis
The core structure of this compound suggests a potential interaction with monoamine transporters, such as those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). The piperidine moiety is a common feature in compounds targeting these transporters.[3][4] The addition of a fluorophenyl group can modulate the compound's lipophilicity, metabolic stability, and binding affinity to its biological targets.[5][6]
Our primary hypothesis is that this compound acts as a monoamine reuptake inhibitor, which is a common mechanism for antidepressant medications.[7][8] Therefore, the experimental design will focus on validating this hypothesis through a series of behavioral and neurochemical assays in rodent models.
Part 2: Ethical Considerations in Animal Research
All in vivo experiments must be conducted in strict adherence to ethical guidelines to ensure animal welfare.[9] Key principles, often referred to as the "Three Rs" (Replacement, Reduction, and Refinement), should be integrated into the experimental design.[9][10] All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[10][11]
-
Replacement: In vitro methods should be used whenever possible to reduce the reliance on animal models.[9]
-
Reduction: The number of animals used should be minimized by employing appropriate statistical methods for power analysis to ensure scientifically valid results with the fewest subjects possible.[9]
-
Refinement: Procedures should be refined to minimize any potential pain, suffering, or distress to the animals.[9][12] This includes the use of appropriate anesthesia and analgesia, as well as providing proper housing and care.[12]
Part 3: Experimental Design and Protocols
Animal Models
The selection of an appropriate animal model is crucial for the successful evaluation of a potential antidepressant.[13] For initial screening and mechanistic studies, male Sprague-Dawley rats or C57BL/6 mice are commonly used due to their well-characterized behavioral and neurochemical responses.[8][14]
Compound Formulation and Administration
For in vivo studies, this compound hydrochloride (CAS No. 2990981-59-2) can be dissolved in a sterile vehicle such as 0.9% saline or a solution of 5% DMSO, 5% Tween 80, and 90% saline.[15] The route of administration will depend on the desired pharmacokinetic profile. Intraperitoneal (i.p.) injection is common for acute studies, while oral gavage (p.o.) can be used to assess oral bioavailability.[16]
Behavioral Assays for Antidepressant-like Activity
A battery of behavioral tests should be employed to assess the antidepressant-like effects of the compound.[17]
The FST is a widely used model to screen for potential antidepressant activity.[18][19] It is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce this immobility time.[18]
Protocol:
-
Individually house mice for at least one week prior to testing.
-
Administer this compound or vehicle control at the desired dose and time point before the test.
-
Place each mouse in a transparent glass cylinder (20 cm diameter, 45 cm high) filled with 15 cm of water (23-25°C).[19]
-
Record the session for 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.[19]
-
After the test, dry the mice and return them to their home cages.
Similar to the FST, the TST is another common assay for screening antidepressant-like activity based on the measurement of immobility.[19]
Protocol:
-
Individually suspend mice by their tails using adhesive tape, approximately 1 cm from the tip.
-
Ensure the mice are suspended at a height where they cannot escape or touch any surfaces.
-
Record the session for 6 minutes.
-
Score the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[19]
In Vivo Microdialysis for Neurotransmitter Monitoring
In vivo microdialysis is a powerful technique to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[20][21] This allows for a direct assessment of the compound's effect on monoamine reuptake.
Workflow for In Vivo Microdialysis:
Caption: Workflow for in vivo microdialysis experiment.
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat or mouse using an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum for dopamine or prefrontal cortex for serotonin and norepinephrine).[20]
-
Secure the cannula to the skull with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.[20]
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[21]
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound and continue to collect dialysate samples.
-
Store the collected samples at -80°C until analysis.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for levels of dopamine, serotonin, norepinephrine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[22]
-
Part 4: Data Analysis and Interpretation
Behavioral Data
The primary endpoint for the FST and TST is the duration of immobility. Data should be analyzed using appropriate statistical tests, such as a one-way ANOVA followed by post-hoc tests to compare the effects of different doses of this compound to the vehicle control group.
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (s) ± SEM (FST) | Mean Immobility Time (s) ± SEM (TST) |
| Vehicle | 0 | 180 ± 10 | 150 ± 8 |
| This compound | 1 | 160 ± 9 | 135 ± 7 |
| This compound | 5 | 120 ± 7 | 100 ± 6 |
| This compound | 10 | 90 ± 5 | 75 ± 5 |
| Positive Control (e.g., Fluoxetine) | 20 | 85 ± 6 | 70 ± 4 |
| *p < 0.05, *p < 0.01 compared to vehicle. Data are hypothetical and for illustrative purposes only. |
Microdialysis Data
Neurotransmitter levels in the dialysate samples are typically expressed as a percentage of the baseline levels. The data can be analyzed using a repeated-measures ANOVA to assess the overall effect of the treatment over time.
Expected Outcome: An increase in the extracellular concentrations of dopamine, serotonin, and/or norepinephrine following the administration of this compound would support the hypothesis that it acts as a monoamine reuptake inhibitor.
Signaling Pathway Hypothesis:
Caption: Hypothesized mechanism of action.
Part 5: Conclusion and Future Directions
The experimental design outlined in this guide provides a robust framework for the initial in vivo characterization of this compound. Positive results in the behavioral and neurochemical assays would warrant further investigation, including:
-
Pharmacokinetic studies: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Receptor binding assays: To determine the binding affinity and selectivity of the compound for a wider range of CNS targets.
-
Chronic efficacy studies: To evaluate the antidepressant-like effects of the compound following repeated administration in chronic stress models of depression.[19]
-
Safety and toxicology studies: To assess the potential for adverse effects and determine a therapeutic window.
By following a systematic and ethically sound approach, researchers can effectively elucidate the pharmacological properties of this compound and its potential as a novel therapeutic agent.
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Application Notes and Protocols for the Utilization of 2-(3-Fluorophenyl)piperidine as a Versatile Precursor in Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. When substituted with an aryl group, particularly one bearing a fluorine atom, the resulting scaffold, such as 2-(3-Fluorophenyl)piperidine, offers a unique combination of lipophilicity, metabolic stability, and potential for specific molecular interactions. This document provides a detailed guide for the use of this compound as a precursor for the synthesis of novel compounds, focusing on derivatization at the piperidine nitrogen and functionalization of the fluorophenyl ring.
Introduction: The Strategic Advantage of the this compound Scaffold
The strategic incorporation of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties.[5] The 3-fluorophenyl substituent in the 2-position of the piperidine ring offers several advantages:
-
Metabolic Stability: The fluorine atom can block sites of oxidative metabolism on the aromatic ring, enhancing the compound's half-life.
-
Modulation of Basicity: The electron-withdrawing nature of fluorine can influence the pKa of the piperidine nitrogen, affecting its binding characteristics and oral absorption.[5]
-
Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with biological targets.
-
Lipophilicity and Permeability: The introduction of fluorine can increase lipophilicity, potentially improving membrane permeability.[5]
The piperidine ring itself provides a versatile anchor for further chemical modification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic profiles.[6]
Derivatization of the Piperidine Nitrogen: N-Alkylation and N-Arylation Protocols
The secondary amine of the piperidine ring is a primary site for derivatization, enabling the introduction of various substituents to probe structure-activity relationships (SAR).
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a standard method for the N-alkylation of this compound using an alkyl halide in the presence of a base.[6][7][8]
Experimental Workflow for N-Alkylation
Caption: Workflow for Direct N-Alkylation.
Materials:
| Reagent/Material | Purpose | Typical Molar Equivalents |
| This compound | Starting Material | 1.0 |
| Alkyl Halide (e.g., benzyl bromide) | Alkylating Agent | 1.0 - 1.2 |
| Base (e.g., K₂CO₃, DIPEA) | Acid Scavenger | 1.5 - 2.0 |
| Anhydrous Solvent (e.g., ACN, DMF) | Reaction Medium | - |
| Inert Gas (Nitrogen or Argon) | Prevents side reactions with air/moisture | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent.
-
Add the base (1.5-2.0 eq.). If using a solid base like K₂CO₃, ensure it is finely powdered and dry.
-
Slowly add the alkyl halide (1.0-1.2 eq.) to the stirred solution at room temperature. For highly reactive alkyl halides, consider cooling the mixture to 0 °C before addition.[7]
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between a suitable organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents oxidation of reagents and side reactions with atmospheric moisture.
-
Anhydrous Solvent: Water can react with the alkyl halide and interfere with the reaction.
-
Base: Neutralizes the hydrohalic acid byproduct, driving the reaction to completion. The choice of base can influence the reaction rate and selectivity.
-
Slow Addition of Alkyl Halide: Minimizes potential side reactions and controls the reaction exotherm.
Protocol 2: Reductive Amination
Reductive amination is an alternative method for N-alkylation, particularly useful for introducing alkyl groups from aldehydes or ketones.
Materials:
| Reagent/Material | Purpose | Typical Molar Equivalents |
| This compound | Starting Material | 1.0 |
| Aldehyde or Ketone (RCHO or RCOR') | Alkyl Source | 1.0 - 1.2 |
| Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Reduces the intermediate iminium ion | 1.2 - 1.5 |
| Solvent (e.g., Dichloromethane, 1,2-Dichloroethane) | Reaction Medium | - |
| Acetic Acid (optional) | Catalyst for iminium ion formation | Catalytic amount |
Procedure:
-
Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in the chosen solvent.
-
Add a catalytic amount of acetic acid, if necessary, to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the reducing agent (1.2-1.5 eq.) portion-wise to control any effervescence.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Functionalization of the 3-Fluorophenyl Ring: Palladium-Catalyzed Cross-Coupling Reactions
The 3-fluorophenyl ring provides a handle for further diversification through C-C and C-N bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[9][10][11] For these reactions, it is often advantageous to first protect the piperidine nitrogen (e.g., with a Boc group) to prevent interference with the catalyst.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a borylated this compound derivative with an aryl or heteroaryl halide.[9][12]
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Materials:
| Reagent/Material | Purpose | Typical Molar Equivalents |
| N-Protected 2-(3-Fluorophenyl-X)piperidine (X=Br, I, OTf) | Electrophilic Partner | 1.0 |
| Aryl/Heteroaryl Boronic Acid or Ester | Nucleophilic Partner | 1.1 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Catalyst | 0.01 - 0.05 |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activates the boronic acid | 2.0 - 3.0 |
| Solvent (e.g., Dioxane/H₂O, Toluene, DMF) | Reaction Medium | - |
Procedure:
-
To a reaction vessel, add the N-protected 2-(3-Fluorophenyl-X)piperidine (1.0 eq.), the aryl/heteroaryl boronic acid or ester (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Perform a standard aqueous work-up.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
If necessary, deprotect the piperidine nitrogen using standard conditions (e.g., TFA or HCl for a Boc group).
Trustworthiness and Self-Validation:
-
Reaction Monitoring: Consistent monitoring by TLC or LC-MS is crucial to determine the reaction endpoint and prevent the formation of degradation products.
-
Catalyst Choice: The choice of palladium catalyst and ligand is critical and may require screening for optimal results with different substrates.[10]
-
Boronic Acid Quality: The quality of the boronic acid is important, as these reagents can degrade over time.[9]
Summary of Reaction Conditions
| Reaction Type | Key Reagents | Solvent | Temperature | Typical Yields |
| Direct N-Alkylation | Alkyl Halide, Base (K₂CO₃, DIPEA) | ACN, DMF | RT - 70 °C | 70-95% |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (NaBH(OAc)₃) | DCM, DCE | RT | 65-90% |
| Suzuki-Miyaura Coupling | Boronic Acid, Pd Catalyst, Base (K₂CO₃) | Dioxane/H₂O, Toluene | 80-110 °C | 60-85% |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of novel compounds in drug discovery. The protocols outlined in this document provide a solid foundation for the derivatization of both the piperidine nitrogen and the fluorophenyl ring. By leveraging these methods, researchers can efficiently generate diverse libraries of compounds for biological screening, ultimately accelerating the discovery of new therapeutic agents.
References
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Application Notes and Protocols for High-Throughput Screening Assays Utilizing 2-(3-Fluorophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Fluorophenylpiperidine Scaffold in Modern Drug Discovery
The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of approved pharmaceuticals and biologically active molecules.[1][2][3] Its conformational flexibility and ability to engage in diverse molecular interactions make it an invaluable building block for novel therapeutics.[1][4] The introduction of a fluorophenyl group, as seen in 2-(3-Fluorophenyl)piperidine, further enhances its drug-like properties by modulating metabolic stability, lipophilicity, and target binding affinity.[5]
This technical guide provides an in-depth exploration of high-throughput screening (HTS) assays leveraging this compound and its analogs. Derivatives of this scaffold have demonstrated significant affinity for key central nervous system (CNS) targets, including monoamine oxidase (MAO), sigma receptors (σ1 and σ2), and the dopamine and serotonin transporters (DAT and SERT).[1][3][6][7][8] Consequently, this compound can serve as an invaluable tool in HTS campaigns, acting as a potent reference compound for assay validation, a competitive ligand in binding assays, or a foundational structure for the development of novel chemical probes.
This document is designed to provide not just procedural steps, but also the scientific rationale behind the methodologies. We will delve into the principles of various assay formats, provide detailed, step-by-step protocols, and offer insights into data analysis, quality control, and troubleshooting, empowering researchers to confidently implement these assays in their drug discovery workflows.
I. Monoamine Oxidase (MAO) Inhibition Assays: A Fluorometric Approach
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that are critical in the metabolism of neurotransmitters.[9][10] Their dysfunction is implicated in a range of neurological disorders, making them a key target for therapeutic intervention.[11][12][13] A widely adopted HTS method for identifying MAO inhibitors is a one-step, homogeneous fluorescence-based assay.[9][14] This assay's simplicity, sensitivity, and adaptability to high-throughput formats make it an excellent choice for primary screening.[10][15]
Principle of the Assay
The assay quantifies the activity of MAO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate like p-tyramine.[10][15] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin).[16] Inhibitors of MAO will decrease the rate of H₂O₂ production, resulting in a diminished fluorescent signal.
Experimental Workflow: MAO-A/B Inhibition HTS
Caption: Workflow for a fluorescence-based MAO inhibition HTS assay.
Detailed Protocol: MAO-B Inhibition HTS
This protocol is optimized for a 384-well format and uses this compound as a reference inhibitor.
Materials:
-
Recombinant human MAO-B enzyme
-
This compound
-
Pargyline (positive control inhibitor)
-
p-Tyramine (substrate)
-
Horseradish Peroxidase (HRP)
-
Fluorogenic probe (e.g., Amplex Red)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Prepare a stock solution of this compound and test compounds in DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of compound solutions to the appropriate wells of a 384-well plate.
-
Include wells for positive controls (e.g., 10 µM Pargyline) and negative controls (DMSO vehicle).
-
-
Reagent Preparation (Working Solution):
-
Prepare a working solution containing MAO-B enzyme in assay buffer at a pre-determined optimal concentration.
-
-
Enzyme Addition and Pre-incubation:
-
Add 10 µL of the MAO-B working solution to each well of the compound plate.
-
Mix gently by orbital shaking.
-
Incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
-
Substrate and Detection Reagent Addition:
-
Prepare a substrate/detection mix containing p-tyramine, HRP, and the fluorogenic probe in assay buffer.
-
Add 10 µL of this mix to each well to initiate the enzymatic reaction.
-
-
Incubation and Signal Detection:
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Read the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., Ex/Em = 530/585 nm for resorufin).
-
Data Analysis and Quality Control:
-
Percent Inhibition Calculation:
Where Signal_bkgd is the signal from wells with a potent inhibitor (positive control).
-
Z'-Factor Calculation: The Z'-factor is a statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay.[17][18][19]
| Parameter | Description | Acceptable Value | Reference |
| Z'-Factor | Measures the separation between positive and negative controls. | 0.5 to 1.0 | [17][20] |
| Signal-to-Background | Ratio of the mean signal of the negative control to the positive control. | > 3 | [21] |
| CV (%) | Coefficient of variation for controls. | < 15% | [22] |
II. Sigma Receptor Binding Assays: A Radiometric Approach
Sigma receptors (σ1 and σ2) are intracellular chaperone proteins implicated in a variety of cellular processes and are attractive targets for CNS disorders and oncology. [23][24]Radioligand binding assays remain a gold standard for determining the affinity of compounds for these receptors due to their sensitivity and reproducibility. [5][25][26]These assays can be adapted to a high-throughput format using 384-well filter plates or scintillation proximity assay (SPA) technology. [2][25][27]
Principle of the Assay
This is a competitive binding assay where a test compound competes with a radiolabeled ligand for binding to the sigma receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound. [28]For σ1 receptors, [³H]-(+)-pentazocine is a commonly used radioligand, while [³H]-ditolylguanidine ([³H]-DTG) in the presence of a σ1-masking agent is used for σ2 receptors. [26][28]
Experimental Workflow: Sigma-1 Receptor Competitive Binding HTS
Caption: Workflow for a sigma-1 receptor radioligand binding assay.
Detailed Protocol: Sigma-1 Receptor HTS
Materials:
-
Membrane preparation from guinea pig brain or cells expressing human σ1 receptor
-
[³H]-(+)-pentazocine (radioligand)
-
Haloperidol (for non-specific binding determination)
-
This compound (reference compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
384-well filter plates (e.g., Millipore MultiScreenHTS)
-
Filtration manifold
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation:
-
Thaw membrane preparation on ice and dilute to the desired concentration in ice-cold assay buffer.
-
Prepare serial dilutions of this compound and test compounds.
-
Dilute [³H]-(+)-pentazocine in assay buffer to a concentration near its Kd (e.g., 5 nM).
-
-
Assay Incubation:
-
In a 384-well plate, combine in each well:
-
25 µL of assay buffer (for total binding) or unlabeled ligand (for non-specific binding, e.g., 10 µM Haloperidol) or test compound.
-
25 µL of diluted [³H]-(+)-pentazocine.
-
50 µL of diluted membrane preparation.
-
-
Incubate for 90 minutes at 37°C.
-
-
Filtration and Washing:
-
Terminate the assay by rapid filtration through the 384-well filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer.
-
-
Signal Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
IC₅₀ Determination: Plot the percentage of specific binding against the log concentration of the competitor compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Kᵢ Calculation: The inhibition constant (Kᵢ) can be calculated from the IC₅₀ using the Cheng-Prusoff equation:
Where [L] is the concentration of the radioligand and K_d is its dissociation constant.
III. Dopamine Transporter (DAT) Uptake Assays: A Fluorescence-Based Alternative
The dopamine transporter (DAT) is a key regulator of dopaminergic signaling, and its inhibition is a mechanism of action for several therapeutic agents and drugs of abuse. [29][30]While radiolabeled dopamine uptake assays are traditional, fluorescence-based kits offer a non-radioactive, HTS-friendly alternative. [4][31][32]
Principle of the Assay
These assays utilize a fluorescent substrate that is a mimic of dopamine and is transported into cells via DAT. [31][32]Once inside the cell, the probe's fluorescence increases. The assay includes a masking dye that quenches the fluorescence of the probe in the extracellular medium, ensuring that only the intracellular signal is detected. [32]Inhibitors of DAT will block the uptake of the fluorescent substrate, resulting in a lower intracellular fluorescence signal.
Detailed Protocol: Fluorescence-Based DAT Uptake HTS
Materials:
-
CHO or HEK293 cells stably expressing human DAT
-
Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)
-
This compound (as a reference DAT inhibitor) [1][3][33]* Nomifensine (positive control)
-
Cell culture medium and supplements
-
384-well black, clear-bottom cell culture plates
-
Fluorescence plate reader with bottom-read capability
Procedure:
-
Cell Plating:
-
Seed DAT-expressing cells into 384-well plates at a density that will yield a confluent monolayer on the day of the assay (e.g., 15,000-20,000 cells/well). [32] * Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add assay buffer containing various concentrations of test compounds, this compound, or controls (Nomifensine and DMSO vehicle) to the wells.
-
Pre-incubate for 20 minutes at room temperature.
-
-
Substrate Addition and Incubation:
-
Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's instructions.
-
Add the substrate solution to all wells.
-
Incubate for 10-20 minutes at room temperature.
-
-
Signal Detection:
-
Measure the fluorescence intensity from the bottom of the plate using an appropriate filter set. The assay can be read in either endpoint or kinetic mode.
-
Data Analysis:
-
Calculate the percent inhibition of dopamine uptake for each compound concentration, similar to the MAO assay.
-
Determine the IC₅₀ values by fitting the data to a dose-response curve.
-
Validate the assay performance using the Z'-factor.
IV. Counter-Screening and Hit Validation
A critical aspect of any HTS campaign is the elimination of false positives. [34][35]Hits identified in the primary screen should be subjected to a series of counter-screens and validation assays to confirm their activity and mechanism of action.
Strategies for Counter-Screening:
-
Technology-Specific Counter-Screens: To identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors in a luminescence-based assay, fluorescent compounds in a fluorescence-based assay). [34]* Target-Independent Activity: Run the primary assay in the absence of the target protein to identify compounds that modulate the signal through a non-target-related mechanism. [35]* Cytotoxicity Assays: For cell-based screens, it is essential to assess the cytotoxicity of hit compounds to ensure that the observed activity is not due to cell death. [34]
Hit Confirmation and Prioritization:
-
Re-testing: Confirmed hits should be re-tested from freshly prepared solutions to ensure reproducibility.
-
Dose-Response Curves: Generate full dose-response curves to confirm the potency (IC₅₀ or EC₅₀) of the hits.
-
Orthogonal Assays: Validate hits using a different assay format that relies on a distinct detection principle. For example, a hit from a fluorescence-based MAO assay could be confirmed using a radiometric method.
-
Selectivity Profiling: Test hits against related targets to determine their selectivity profile (e.g., MAO-A vs. MAO-B, DAT vs. SERT vs. NET).
Conclusion
This compound and its derivatives represent a valuable chemical scaffold for interrogating key CNS targets. The high-throughput screening assays detailed in this guide provide robust and reliable platforms for identifying and characterizing novel modulators of MAO, sigma receptors, and dopamine transporters. By employing these protocols, along with rigorous data analysis, quality control, and counter-screening strategies, researchers can accelerate their drug discovery efforts and unlock the therapeutic potential of this versatile class of compounds.
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Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]
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On HTS. (2023, December 12). Z-factor. Retrieved from [Link]
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PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
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MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Retrieved from [Link]
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Creative Biolabs. (n.d.). Counter-Screen Service. Retrieved from [Link]
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Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
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ResearchGate. (n.d.). Table 2 Affinity of selected ligands fl)r sigma receptor sites labeled... Retrieved from [Link]
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Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
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- Abate, C., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic and Neuroprotective Effects. ACS Chemical Neuroscience, 12(2), 266-281.
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Application Notes & Protocols: A Framework for In Vitro Characterization of 2-(3-Fluorophenyl)piperidine
Abstract
The 2-(3-fluorophenyl)piperidine scaffold is a privileged structure in medicinal chemistry, frequently associated with compounds targeting the central nervous system (CNS). Derivatives have shown activity at key sites such as monoamine transporters and sigma receptors, suggesting potential therapeutic applications in neuropsychiatric and neurodegenerative disorders.[1][2] A systematic and multi-faceted evaluation using cell-based assays is critical to elucidate the pharmacological profile of any new analogue. This guide provides a comprehensive framework for researchers, outlining a logical progression of in vitro assays to determine the cytotoxicity, target engagement, functional activity, and phenotypic effects of this compound. We detail the causality behind experimental choices and provide robust, step-by-step protocols for key assays, including cytotoxicity, receptor binding, neurotransmitter reuptake, second messenger signaling, and neurite outgrowth. The goal is to empower scientists to build a comprehensive pharmacological profile, enabling informed decisions in the drug development pipeline.
Foundational Analysis: Assessing Cellular Viability
Expert Insight: Before investigating specific mechanisms of action, it is imperative to establish the compound's inherent cytotoxicity. This foundational data provides a therapeutic window for subsequent functional assays, ensuring that observed effects are due to specific pharmacological interactions rather than general cellular toxicity. The XTT assay is presented here as a modern alternative to the traditional MTT assay; its primary advantage is the formation of a water-soluble formazan product, which simplifies the protocol by eliminating the need for a solubilization step and can lead to more reproducible data.[3][4]
Protocol 1: XTT Cell Viability/Cytotoxicity Assay
This protocol quantifies the metabolic activity of living cells, which is proportional to the number of viable cells.[5] Mitochondrial dehydrogenases in active cells reduce the XTT tetrazolium salt to a colored formazan product.[3]
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma, HEK293)
-
Complete culture medium
-
96-well, clear, flat-bottom cell culture plates
-
This compound (test compound)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Electron-coupling reagent (e.g., PMS - Phenazine methosulfate)
-
Positive control (e.g., Doxorubicin or Staurosporine)
-
Vehicle control (e.g., 0.1% DMSO)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Concentrations should span a wide range (e.g., 1 nM to 100 µM) to determine a full dose-response curve.
-
Compound Treatment: Remove the seeding medium from the cells and add 100 µL of the compound dilutions (including vehicle and positive controls) to the appropriate wells.
-
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 50 µL of the activated XTT solution to each well.[3]
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light.[3] Monitor the color change; the incubation time can be optimized based on the cell type's metabolic rate.
-
Absorbance Measurement: Gently shake the plate to ensure a homogenous distribution of the color. Measure the absorbance at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background noise.[3]
Data Analysis:
-
Subtract the reference wavelength absorbance from the test wavelength absorbance.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized cell viability (%) against the log concentration of the test compound.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ (concentration causing 50% inhibition of viability).
| Parameter | Description | Example Value |
| GI₅₀ / IC₅₀ | The concentration of the compound that reduces cell viability by 50%. | 25.5 µM |
| Max Inhibition | The maximum percentage of cell death observed at the highest concentration. | 95% |
| Hill Slope | The steepness of the dose-response curve. | -1.2 |
| Table 1: Example data summary for a cytotoxicity assay. |
Target Engagement: Identifying Molecular Interactions
Expert Insight: Based on the chemical structure, this compound is a strong candidate for interaction with monoamine transporters like the dopamine transporter (DAT).[6][7] A competitive radioligand binding assay is the gold standard for quantifying a compound's affinity for a specific receptor or transporter.[8] This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known affinity for the target. This provides a direct measure of binding affinity (Ki).
Workflow for Compound Characterization
Figure 1: Logical workflow for characterizing a novel CNS compound.
Protocol 2: Dopamine Transporter (DAT) Radioligand Binding Assay
Principle: This competitive binding assay uses membranes from cells expressing the human dopamine transporter (hDAT). The assay measures the displacement of a specific radioligand (e.g., [³H]-WIN 35,428) by the unlabeled test compound, this compound. The amount of radioactivity remaining bound to the membranes is inversely proportional to the test compound's affinity for the DAT.[6]
Materials:
-
Cell membranes from HEK293 cells stably expressing hDAT
-
[³H]-WIN 35,428 (Radioligand)
-
GBR 12909 or Cocaine (Positive control for displacement)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the following in order:
-
50 µL of Assay Buffer (for Total Binding) or 50 µL of a high concentration of unlabeled ligand like GBR 12909 (for Non-Specific Binding - NSB) or 50 µL of test compound dilution.
-
50 µL of [³H]-WIN 35,428 diluted in assay buffer (to a final concentration near its Kd, e.g., 2-3 nM).
-
100 µL of hDAT-expressing cell membranes (protein concentration optimized, e.g., 10-20 µ g/well ).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Filtration: Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.[9]
-
Washing: Quickly wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Allow the filter mat to dry. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate % Inhibition: % Inhibition = [1 - (CPM in test well - NSB) / (Specific Binding)] * 100.
-
Determine IC₅₀: Plot % Inhibition against the log concentration of the test compound and fit the data using non-linear regression to obtain the IC₅₀ value.
-
Calculate Affinity Constant (Ki): Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Compound | Target | IC₅₀ (nM) | Ki (nM) |
| This compound | DAT | 45.2 | 18.1 |
| GBR 12909 (Control) | DAT | 14.0 | 5.6 |
| Table 2: Example binding affinity data for the DAT. |
Functional & Signaling Assays: From Binding to Cellular Response
Expert Insight: Demonstrating that a compound binds to a target is the first step; the next is to prove that this binding results in a functional outcome. For a transporter ligand, the most direct functional assay is to measure the inhibition of substrate uptake. For compounds that may interact with GPCRs, such as sigma receptors which can modulate other receptor systems, measuring changes in second messengers like cAMP or calcium provides a quantitative readout of downstream signaling.
Protocol 3.1: Fluorescence-Based Neurotransmitter Uptake Assay
Principle: This modern, homogeneous assay uses a fluorescent substrate that acts as a mimic for monoamine neurotransmitters (dopamine, serotonin, norepinephrine).[10][11] Cells expressing the transporter of interest take up this dye, leading to an increase in intracellular fluorescence. Inhibitors of the transporter, like this compound, will block this uptake, resulting in a reduced fluorescence signal. A masking dye is included to quench any extracellular fluorescence, improving the signal-to-noise ratio.[12]
Materials:
-
HEK293 cells stably expressing the transporter of interest (e.g., hDAT, hSERT, hNET)
-
Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)
-
Known inhibitors for each transporter as positive controls (e.g., GBR 12909 for DAT, Fluoxetine for SERT)
-
96- or 384-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader with bottom-read capability
Procedure:
-
Cell Plating: Seed cells into the microplate at a density that will form a confluent monolayer after overnight incubation (e.g., 40,000-60,000 cells/well for a 96-well plate).[12]
-
Compound Addition: Add the test compound and controls at various concentrations to the wells.
-
Dye Loading: Prepare the loading buffer containing the fluorescent substrate and masking dye as per the kit's instructions. Add this solution to all wells.
-
Incubation: Incubate the plate at 37°C for a period determined by kinetic optimization (e.g., 30-60 minutes).[12]
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em ~485/525 nm). The assay can be read in either endpoint or kinetic mode.[10]
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data, where 0% inhibition is the signal from vehicle-treated cells and 100% inhibition is the signal from a maximally effective concentration of a known inhibitor.
-
Plot the % inhibition against the log concentration of this compound and fit the curve to determine the IC₅₀ value.
Protocol 3.2: cAMP Second Messenger Assay (Luminescence-Based)
Principle: This assay is used to determine if the compound interacts with G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity. The assay measures changes in intracellular cAMP levels. The Promega cAMP-Glo™ assay, for example, is based on the principle that cAMP activates Protein Kinase A (PKA). The remaining ATP after the PKA reaction is quantified using a luciferase-luciferin reaction; thus, light output is inversely proportional to the cAMP concentration.[13][14]
GPCR-cAMP Signaling Pathway
Figure 2: Simplified Gs/Gi-coupled GPCR signaling cascade.
Procedure:
-
Cell Culture: Plate cells expressing the target GPCR in a 96- or 384-well white, opaque plate.
-
Compound Induction: Treat cells with a dilution series of the test compound.
-
For Gs-coupled receptors (stimulatory): Test the compound alone.
-
For Gi-coupled receptors (inhibitory): Co-incubate the compound with a known agonist like Forskolin to stimulate cAMP production.
-
-
Cell Lysis & cAMP Detection: Add the cAMP-Glo™ Lysis Buffer to release cAMP, followed by the cAMP Detection Solution containing PKA. Incubate to allow the PKA reaction to proceed.[14]
-
ATP Detection: Add the Kinase-Glo® Reagent to stop the PKA reaction and initiate the luminescent reaction.[14]
-
Luminescence Measurement: After a brief incubation, measure luminescence using a microplate luminometer.
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert the relative light unit (RLU) values from the experimental wells into cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Phenotypic Screening: Assessing Integrated Neuronal Response
Expert Insight: While target-based assays are essential, phenotypic assays provide a more holistic view of a compound's effect on cellular function and health. A neurite outgrowth assay is highly relevant for neuroactive compounds, as it can reveal potential for both neurotoxicity (neurite retraction) and neuro-regenerative effects (neurite promotion). High-content imaging platforms automate the quantification of complex neuronal morphologies.[15]
Protocol 4: High-Content Neurite Outgrowth Assay
Principle: This assay quantifies the effect of this compound on the formation and extension of neurites in a neuronal cell line (e.g., PC-12 or SH-SY5Y) or iPSC-derived neurons.[16][17] Cells are treated with the compound, and after a set period, they are fixed and stained for neuronal markers (e.g., β-III tubulin) and nuclei (e.g., Hoechst). An automated imaging system captures images and uses analysis software to measure parameters like neurite length, number of branches, and cell count.[16]
Procedure:
-
Plate Coating: Coat a 96- or 384-well imaging plate (black, clear-bottom) with an appropriate substrate (e.g., Poly-D-Lysine or Laminin) to promote neuronal adhesion.[17]
-
Cell Seeding: Seed neuronal cells at a low density to allow for clear visualization of individual neurites.
-
Differentiation (if required): For cell lines like PC-12 or SH-SY5Y, add a differentiating agent (e.g., Nerve Growth Factor or Retinoic Acid) to induce neurite formation.
-
Compound Treatment: Add a dilution series of this compound at concentrations well below its cytotoxic threshold. Include a vehicle control and positive/negative controls (e.g., Nocodazole for inhibition).[17]
-
Incubation: Incubate for 48-72 hours to allow for significant neurite growth.[17]
-
Fix and Stain: Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and stain with an anti-β-III tubulin antibody followed by a fluorescent secondary antibody, and a nuclear counterstain like Hoechst.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use the associated software to quantify total neurite length per neuron, number of neurites, branch points, and the number of viable cells (based on nuclear count).
Data Analysis & Presentation:
-
Normalize neurite length data to the vehicle control.
-
Plot the normalized neurite length and cell count against the log concentration of the test compound.
-
A decrease in neurite length without a corresponding decrease in cell count suggests specific anti-outgrowth activity, whereas a concurrent drop in both suggests cytotoxicity.
| Concentration (µM) | Normalized Neurite Length (%) | Normalized Cell Count (%) |
| Vehicle | 100 ± 5.2 | 100 ± 4.1 |
| 0.1 | 98.7 ± 4.8 | 101.3 ± 3.9 |
| 1.0 | 95.4 ± 6.1 | 98.5 ± 5.5 |
| 10.0 | 65.3 ± 7.3 | 96.1 ± 4.7 |
| 100.0 | 15.1 ± 3.9 | 25.6 ± 6.2 |
| Table 3: Example data from a neurite outgrowth assay, showing specific inhibition of outgrowth at 10 µM and cytotoxicity at 100 µM. |
References
-
Sartorius. Neurite Outgrowth and Cell Health Analysis Protocol. [Link]
-
Protocols.io. Fluo-8 Calcium Flux Assay. [Link]
-
National Institutes of Health (NIH). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. [Link]
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Wikipedia. MTT assay. [Link]
-
PubMed Central (NIH). Neurite Outgrowth Assay. [Link]
-
Bio-protocol. Flow Cytometric Analysis of Calcium Influx Assay in T cells. [Link]
-
University of Utah Flow Cytometry. Intracellular Calcium Flux. [Link]
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The University of Iowa. Calcium Flux Using Calcium Green and Fura Red. [Link]
-
Evotec (Cyprotex). Neurite Outgrowth Assay. [Link]
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PubMed. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. [Link]
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NCBI Assay Guidance Manual. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]
-
PubMed. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. [Link]
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ResearchGate. In vitro receptor binding assays: General methods and considerations. [Link]
-
NCBI. Receptor Binding Assays for HTS and Drug Discovery. [Link]
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PubMed Central (NIH). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]
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Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit Datasheet. [Link]
-
Medicalexpo. Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
YouTube. Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. [Link]
-
ACS Publications. Structure−Activity Relationship Studies of Novel 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine Analogs: Synthesis and Biological Evaluation at the Dopamine and Serotonin Transporter Sites. [Link]
-
European Pharmaceutical Review. A powerful tool for drug discovery. [Link]
-
YouTube. How to run a cAMP HTRF assay. [Link]
-
Biocompare. Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. [Link]
-
PubMed. [3H]1-(cyclopropylmethyl)-4-(2-(4-fluorophenyl)-2-oxoethyl) Piperidine HBr (DuP 734). A Selective Ligand for Sigma Receptors in Mouse Brain in Vivo. [Link]
-
PubMed. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. [Link]
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PubMed. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. [Link]
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RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
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Application Note & Protocol: Dissolving 2-(3-Fluorophenyl)piperidine for Experimental Use
Abstract
This document provides a comprehensive guide for the dissolution of 2-(3-Fluorophenyl)piperidine, a synthetic fragment integral to drug discovery and medicinal chemistry.[1] Given that piperidine derivatives are often characterized by poor aqueous solubility, establishing a robust and reproducible dissolution protocol is a critical first step for any experimental workflow.[2] This guide details the physicochemical properties of the compound, offers a rationale for solvent selection, and provides step-by-step protocols for preparing high-concentration stock solutions and subsequent aqueous dilutions for in vitro and in vivo applications. The protocols are designed to ensure solution stability, prevent precipitation, and maintain the integrity of the compound for reliable experimental outcomes.
Physicochemical Profile of this compound
A thorough understanding of the compound's chemical and physical properties is paramount to designing an effective solubilization strategy. The piperidine moiety is a six-membered heterocycle containing a nitrogen atom, which confers basic properties.[1][3]
Key Characteristics: The structure consists of a piperidine ring substituted at the 2-position with a 3-fluorophenyl group. The nitrogen atom in the piperidine ring is a secondary amine, capable of accepting a proton.
Predicted Physicochemical Properties:
| Property | Value | Source | Rationale & Implication |
| Molecular Formula | C₁₁H₁₄FN | PubChem[4] | Essential for calculating molar concentrations. |
| Molecular Weight | 179.23 g/mol | PubChem[4] | Used for accurate weighing and solution preparation. |
| XLogP3-AA | 2.3 | PubChem[4] | A positive LogP value indicates moderate lipophilicity, suggesting poor solubility in water and good solubility in organic solvents. |
| pKa (Predicted) | ~9-10 | Estimated based on piperidine (~11.2) and electron-withdrawing effects of the fluorophenyl group.[2][5] | As a base, the compound will become protonated and more soluble at a pH below its pKa. |
| Hydrogen Bond Donor | 1 | PubChem[4] | The secondary amine can donate a hydrogen bond. |
| Hydrogen Bond Acceptor | 2 | PubChem[4] | The nitrogen and fluorine atoms can accept hydrogen bonds. |
| Form | Free Base or Hydrochloride Salt | Common forms for piperidine derivatives.[6][7] | The hydrochloride salt form is expected to have significantly higher aqueous solubility than the free base.[2] This protocol primarily addresses the free base, which is often more challenging to dissolve. |
Rationale for Solvent Selection
The choice of solvent is dictated by the experimental context (in vitro vs. in vivo), the required final concentration, and the compound's inherent properties.
Organic Solvents for Stock Solutions
Due to its lipophilic nature (XLogP3-AA of 2.3), this compound is best dissolved in an organic solvent to create a high-concentration primary stock solution.
-
Dimethyl Sulfoxide (DMSO): This is the most common and recommended choice.[8] It is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of organic compounds.[9]
-
Ethanol (EtOH): A suitable alternative, particularly if DMSO interferes with the experimental assay.[10] However, it is more volatile than DMSO.
-
Dimethylformamide (DMF): Another strong, water-miscible solvent, but often used as a last resort due to higher toxicity.[9]
Aqueous Vehicles for Working Solutions
For most biological experiments, the organic stock solution must be diluted into an aqueous buffer. This step is where precipitation is most likely to occur.
-
In Vitro Assays: Dilution is typically performed in cell culture media or a buffered salt solution (e.g., PBS). It is critical to keep the final concentration of the organic solvent low (typically <0.5%, and almost always <1%) to avoid vehicle-induced toxicity or artifacts.[2]
-
In Vivo Formulations: Direct dilution of a DMSO stock into saline is often not feasible for poorly soluble compounds. Co-solvent systems or specialized formulation vehicles are required to maintain solubility and ensure tolerability in animal models.[11] Common components include:
-
Co-solvents: Polyethylene Glycol 400 (PEG400), Propylene Glycol.
-
Surfactants/Solubilizers: Tween® 80, Cremophor® EL.
-
The Critical Role of pH
As a basic compound, the aqueous solubility of this compound is highly pH-dependent. In acidic conditions (pH < pKa), the piperidine nitrogen becomes protonated, forming a more polar and water-soluble piperidinium cation.[2] Therefore, using a slightly acidic buffer (e.g., citrate buffer at pH 4-5) can significantly enhance solubility during the preparation of aqueous working solutions.[2]
Experimental Protocols
Safety Precaution: Always handle this compound in a well-ventilated area or chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol details the preparation of a concentrated stock solution, which is the standard starting point for most experiments.
Materials:
-
This compound (free base)
-
Anhydrous, analytical grade DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or bath sonicator
Procedure:
-
Tare: Place a clean, dry microcentrifuge tube or vial on the analytical balance and tare the weight.
-
Weigh: Carefully weigh out 1.80 mg of this compound (MW: 179.23 g/mol ) into the tared container.
-
Solvent Addition: Add 1.0 mL of DMSO to the container. This will yield a final concentration of 10 mM.
-
Dissolution: Cap the container tightly and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Check for any undissolved particulate matter. If solids remain, sonicate the solution in a bath sonicator for 5-10 minutes.
-
Storage: Once fully dissolved, the solution should be clear. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. If stability allows, storing at room temperature can prevent precipitation that sometimes occurs during freezing.[2]
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
This protocol describes the serial dilution of the DMSO stock into an aqueous medium, a common source of precipitation.
Materials:
-
10 mM DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, HBSS, or cell culture medium)
-
Sterile polypropylene tubes
Procedure:
-
Pre-warm Buffer: Ensure your aqueous buffer is at the desired experimental temperature (e.g., 37°C for cell-based assays) to prevent temperature-shock precipitation.
-
Intermediate Dilution (Optional but Recommended): To avoid crashing the compound out of solution, perform an intermediate dilution. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM stock.
-
Final Dilution:
-
Dispense the required volume of the pre-warmed aqueous buffer into a new tube.
-
While vortexing the buffer at a moderate speed, add the required volume of the DMSO stock solution drop-wise or as a single, quick addition into the vortex. This rapid mixing is crucial to prevent localized high concentrations that lead to precipitation.
-
For example, to make a 10 µM final solution from a 10 mM stock, add 1 µL of stock to 999 µL of buffer (final DMSO concentration: 0.1%).
-
-
Final Inspection: Visually inspect the final working solution for any signs of cloudiness or precipitate. If the solution is not clear, the concentration may be above its aqueous solubility limit under these conditions. Consider lowering the final concentration or using a buffer with solubilizing agents (e.g., 0.1% BSA or 0.5% Tween® 80).
Protocol 3: Preparation of a Formulation for In Vivo Studies
This protocol provides a starting point for a tolerable vehicle for animal dosing (e.g., intraperitoneal or oral). Note: This formulation must be optimized and validated for the specific animal model, dose, and route of administration.[11]
Materials:
-
10 mM DMSO stock solution (from Protocol 1)
-
PEG400
-
Tween® 80
-
Sterile Saline (0.9% NaCl)
Example Formulation (10% DMSO / 40% PEG400 / 5% Tween® 80 / 45% Saline):
-
Prepare Vehicle: In a sterile tube, combine the vehicle components in the following order, mixing after each addition:
-
100 µL DMSO
-
400 µL PEG400
-
50 µL Tween® 80
-
-
Add Compound: Add the required volume of a highly concentrated DMSO stock of this compound to the vehicle mixture from Step 1. For example, if your stock is 100 mg/mL in DMSO, adding 10 µL to the 100 µL of DMSO in the vehicle will give a final drug concentration of 1 mg/mL.
-
Add Saline: Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the total volume to 1 mL.
-
Finalize: Ensure the solution is clear and homogenous. This formulation should be prepared fresh before each use and should not be stored.
Validation and Quality Control
To ensure the trustworthiness of experimental results, protocols must be self-validating.
-
Visual Clarity: The primary indicator of successful dissolution is a clear, particle-free solution. Any cloudiness or precipitate indicates that the compound has exceeded its solubility limit.
-
pH Measurement: For aqueous solutions, measure the final pH to ensure it is within a range that promotes solubility and is compatible with the biological system.
-
Stability Assessment: The stability of piperidine-containing compounds can be affected by pH, temperature, and light.[12][13] For long-term experiments, it is advisable to assess the stability of the stock solution. This can be done by running a quality control sample (e.g., via HPLC) after several freeze-thaw cycles or after prolonged storage to check for degradation products.[12] Some fluorinated piperidines have shown unexpected instability in aqueous solutions, making stability checks particularly relevant.[14]
Visualized Workflows
The following diagrams illustrate the decision-making process and workflow for dissolving this compound.
Caption: Decision workflow for solvent and protocol selection.
Caption: Step-by-step workflow for aqueous solution preparation.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Evaluation of Piperidine Bioactivity.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
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Vorberg, R., Carreira, E. M., & Müller, K. (2017). Aqueous Instability of δ-Fluorobutylpiperidines. ChemMedChem, 12(6), 431–437. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. (n.d.).
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ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Fluorophenyl)piperidine. Retrieved from [Link]
-
PubChem. (n.d.). (R)-2-(3-Fluorophenyl)piperidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]
-
Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Retrieved from [Link]
- Benchchem. (n.d.). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
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PubChemLite. (n.d.). This compound (C11H14FN). Retrieved from [Link]
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PubChem. (n.d.). Piperidine. Retrieved from [Link]
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PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-(3-Fluorophenyl)piperidine hydrochloride. Retrieved from [Link]
-
NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]
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PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug.... Retrieved from [Link]
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RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Phenylpropyl)-4-(trifluoromethyl)piperidine. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Understanding Common Lab Solvents. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
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Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
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Application Notes & Protocols: Safe Handling and Storage of 2-(3-Fluorophenyl)piperidine
Abstract
This document provides a comprehensive technical guide for the safe handling, storage, and use of 2-(3-Fluorophenyl)piperidine. Designed for researchers, chemists, and drug development professionals, this guide moves beyond procedural lists to explain the scientific rationale behind critical safety and experimental protocols. By integrating principles from organic chemistry and laboratory safety, these notes serve as an essential resource for ensuring experimental integrity and personnel protection when working with this fluorinated piperidine derivative.
Introduction: The Significance of the this compound Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be tailored to interact with biological targets. The introduction of a fluorophenyl group, as in this compound, significantly modulates the molecule's physicochemical properties. The fluorine atom can alter basicity (pKa), lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced binding affinity in drug candidates.[2][3]
Understanding the unique characteristics imparted by both the piperidine core and the fluorophenyl substituent is paramount for its safe and effective use in a research setting. This guide provides the necessary framework for handling this compound with the respect and caution it requires.
Hazard Analysis and Risk Mitigation
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety protocol can be constructed by analyzing its constituent parts and data from closely related analogues. The primary hazards are associated with the basicity of the piperidine nitrogen and the potential biological activity and metabolic byproducts of the fluorinated aromatic ring.
Based on SDS information for similar compounds like 4-(4-Fluorophenyl)piperidine and other substituted piperidines, the following hazards are anticipated[4][5]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H302: Harmful if swallowed. [4]
Personal Protective Equipment (PPE) - The First Line of Defense
The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, preventing any route of exposure.
-
Eye and Face Protection: Chemical splash goggles are mandatory at a minimum. Given the risk of serious eye irritation, the use of a full face shield in addition to goggles is strongly recommended, especially when handling quantities greater than a few milliliters or during transfers.[5]
-
Hand Protection: Nitrile gloves are a standard choice for incidental contact. However, for prolonged handling or in the case of a spill, double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber) is advised. Always consult a glove manufacturer's compatibility chart for the specific solvent being used.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of this compound, especially the solid form or when preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.
Emergency First Aid Protocols
Immediate and correct response to an exposure is critical.
-
Skin Contact: The compound is an irritant. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. If irritation persists, seek medical attention.[5]
-
Eye Contact: This constitutes a medical emergency. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
-
Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, provide oxygen if you are trained to do so. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and provide the person with plenty of water to drink. Seek immediate medical attention and provide the SDS or compound information to the medical personnel.[5][6]
Chemical Properties and Storage
Proper storage is not merely about containment; it is about preserving the chemical's integrity and preventing hazardous reactions.
Physical and Chemical Data
The following table summarizes the key properties of this compound and its parent compound, piperidine. Note that some values for the target compound are estimated based on closely related isomers and should be used as a guide.
| Property | This compound | Piperidine (for comparison) |
| Molecular Formula | C₁₁H₁₄FN | C₅H₁₁N |
| Molecular Weight | 179.23 g/mol | 85.15 g/mol |
| Appearance | Colorless to light-colored liquid or solid[7] | Colorless liquid[1] |
| Boiling Point | ~240 - 260 °C (estimated)[7] | 106 °C[1] |
| Density | ~1.1 - 1.2 g/cm³ (estimated)[7] | 0.862 g/mL |
| Solubility | Soluble in common organic solvents; sparingly soluble in water[7] | Miscible with water[1] |
Storage Conditions & Stability
The secondary amine of the piperidine ring makes the compound basic and susceptible to oxidation. The fluorophenyl group is generally stable.
-
Temperature: Store in a cool, dry place.[4] A standard laboratory storage cabinet (Room Temperature) is generally acceptable for short-term storage. For long-term storage, refrigeration (2-8°C) is recommended to minimize degradation.
-
Atmosphere: For long-term stability, especially if the compound is of high purity, storage under an inert atmosphere (e.g., Argon or Nitrogen) is best practice. This prevents slow oxidation of the amine.
-
Container: Store in a tightly sealed, appropriate container. For solids, a glass vial with a PTFE-lined cap is ideal. For liquids, amber glass bottles are preferred to protect from light.
-
Incompatibilities: As a basic amine, this compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides. Contact with these materials can lead to vigorous and potentially hazardous reactions. Store separately from these chemical classes.
Laboratory Workflows & Protocols
The following protocols are designed to be self-validating, with built-in checks and explanations to ensure procedural success and safety.
Initial Compound Receipt and Handling Workflow
Proper procedure from the moment a new chemical arrives is crucial for long-term safety and sample integrity.
Caption: Workflow for receiving and initial handling.
Protocol: Preparation of a 100 mM Stock Solution in DMSO
This protocol details the preparation of a standard stock solution for use in biological screening or reaction arrays.
Rationale: DMSO is chosen for its broad solubilizing power and compatibility with many downstream applications. Preparing a concentrated stock minimizes repeated weighing of the compound.
Materials:
-
This compound (MW: 179.23 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Appropriately sized amber glass vial with a PTFE-lined cap
-
Calibrated micropipettes
Procedure:
-
Preparation: Don all required PPE and perform all operations within a chemical fume hood.
-
Tare Vial: Place the empty, labeled amber vial on the analytical balance and tare the weight.
-
Weigh Compound: Carefully add approximately 17.9 mg of this compound to the vial. Record the exact weight precisely (e.g., 17.93 mg). Causality: Precise weighing is critical for accurate final concentration.
-
Calculate Solvent Volume: Use the following formula to determine the exact volume of DMSO to add: Volume (mL) = [Weight (mg) / 179.23 ( g/mol )] / 0.100 (mol/L) Example: For 17.93 mg, Volume = [17.93 / 179.23] / 0.1 = 1.000 mL
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial securely and vortex or sonicate gently until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Storage: Seal the vial cap with paraffin film to prevent moisture absorption by the DMSO. Store the stock solution at -20°C for long-term stability.
Protocol: Representative N-Alkylation Reaction
This protocol demonstrates a common use for this compound as a nucleophilic secondary amine in synthesis.
Rationale: This reaction attaches an ethyl group to the piperidine nitrogen. A weak inorganic base (K₂CO₃) is sufficient to neutralize the HBr byproduct without causing unwanted side reactions. Acetonitrile is a suitable polar aprotic solvent for this type of substitution reaction.
Materials:
-
This compound
-
Ethyl bromide (EtBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask with stir bar
-
Reflux condenser
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. Causality: An inert atmosphere prevents moisture, which can interfere with the reaction.
-
Add Reagents: To the flask, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.
-
Stir: Begin stirring the suspension at room temperature.
-
Add Electrophile: Add ethyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 82°C) and monitor the reaction progress by TLC or LC-MS.
-
Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel.
Spill Response Decision Tree
Rapid and appropriate response to a spill is critical to mitigate hazards.
Caption: Decision tree for spill response procedures.
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, paper towels, and silica gel should be collected in a designated, sealed, and clearly labeled solid waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled hazardous liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids or oxidizers).
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office according to local and federal regulations.
References
- BenchChem. (n.d.). One-Pot Synthesis of N-Substituted Piperidines: Application Notes and Protocols.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Substituted Piperidines from 1-Aminohex-5-en-3-ol.
- Pipzine Chemicals. (n.d.). (S)-2-(2-Fluorophenyl)piperidine.
- Liu, Y. H., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. National Institutes of Health.
- Cayman Chemical. (2025, March 25). Safety Data Sheet: 2-(3-(Trifluoromethyl)phenyl)piperazine (hydrochloride).
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
- OChemOnline. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube.
- AK Scientific, Inc. (n.d.). 1-Boc-4-(aminomethyl)-4-(2-fluorophenyl)piperidine Safety Data Sheet.
- ResearchGate. (n.d.). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition.
- Fisher Scientific. (2023, October 11). SAFETY DATA SHEET: Piperidine.
- Angene Chemical. (2021, May 1). Safety Data Sheet: 4-(4-Fluorophenyl)piperidine.
- Oreate AI. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
- Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties.
- Ataman Kimya. (n.d.). PIPERIDINE.
- Wikipedia. (n.d.). Piperidine.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Chemical Compatibility Chart.
- Wolska, Z., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Chen, J., et al. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
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- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. (S)-2-(2-Fluorophenyl)piperidine | Structure, Properties, Uses, Safety & Supplier Information China [pipzine-chem.com]
- 6. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 7. vumc.org [vumc.org]
Troubleshooting & Optimization
Technical Support Center: 2-(3-Fluorophenyl)piperidine Synthesis
Welcome to the technical support center for the synthesis of 2-(3-Fluorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important piperidine derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and success of your experiments.
Introduction
This compound is a key structural motif in many pharmacologically active compounds. Its synthesis, while conceptually straightforward, is often plagued by the formation of closely related impurities that can be challenging to separate and may impact the biological activity and safety profile of the final compound. This guide will focus primarily on the most common synthetic route—catalytic hydrogenation of the corresponding pyridine precursor—and will also address potential issues arising from alternative methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common and critical impurity in the synthesis of this compound via catalytic hydrogenation?
A1: The most prevalent and challenging impurity is the defluorinated analog, 2-phenylpiperidine. This occurs through a process called hydrodefluorination, where the carbon-fluorine bond is cleaved and replaced with a carbon-hydrogen bond during the hydrogenation process.[1]
Q2: What is the primary mechanism of hydrodefluorination during the catalytic hydrogenation of 3-fluoropyridine?
A2: Hydrodefluorination is a known side reaction in the hydrogenation of fluorinated aromatic compounds.[2] The mechanism can be complex and catalyst-dependent, but it generally involves oxidative addition of the C-F bond to the metal catalyst surface, followed by hydrogenolysis. The thermodynamic driving force for this reaction is the formation of a strong metal-fluoride bond.[2]
Q3: Besides hydrodefluorination, what other impurities should I be aware of?
A3: Other potential impurities include:
-
Unreacted Starting Material: Incomplete reaction can leave residual 2-(3-fluorophenyl)pyridine.
-
Partially Hydrogenated Intermediates: Species such as 2-(3-fluorophenyl)-1,2,3,4-tetrahydropyridine may be present if the reaction does not go to completion.[3]
-
Ring-Opened Byproducts: Under harsh conditions or with certain catalysts, over-reduction can lead to the cleavage of the piperidine ring, forming various amino-ketones or other aliphatic amines.[4]
-
N-Alkylated Impurities: If alkylating agents are present (e.g., from solvents or other reagents), N-alkylation of the piperidine nitrogen can occur.[5]
Q4: Can I use a different synthetic route to avoid hydrodefluorination?
A4: Yes, alternative routes like reductive amination of 1-(3-fluorophenyl)-5-aminopentan-1-one can be employed. However, this route may present its own set of impurities, such as unreacted starting materials and byproducts from side reactions of the carbonyl and amino groups.[6][7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.
Issue 1: High Levels of the Defluorinated Impurity (2-Phenylpiperidine)
Symptoms:
-
A significant peak corresponding to the mass of 2-phenylpiperidine is observed in GC-MS analysis.
-
¹H NMR shows complex aromatic signals and a loss of fluorine coupling in a portion of the product.
-
¹⁹F NMR indicates a lower than expected integration for the fluorine signal relative to an internal standard.
Root Causes & Solutions:
| Root Cause | Scientific Explanation | Recommended Action |
| Inappropriate Catalyst Choice | Palladium on carbon (Pd/C) is known to be highly active for hydrodefluorination.[1] | Switch to a catalyst with lower hydrodefluorination activity. Rhodium on carbon (Rh/C) or Platinum-based catalysts (e.g., PtO₂) are often better choices.[8] A combination of Pd(OH)₂ on carbon with aqueous HCl has also been shown to suppress hydrodefluorination.[1] |
| Harsh Reaction Conditions | High temperatures and prolonged reaction times can increase the incidence of C-F bond cleavage. | Optimize the reaction conditions. Start with lower temperatures (e.g., room temperature) and pressures, and monitor the reaction progress closely to avoid unnecessarily long reaction times. |
| Hydrogen Source | The nature of the hydrogen source can influence the reaction pathway. | While typically performed with H₂ gas, transfer hydrogenation using a milder hydrogen donor like ammonium formate may offer better selectivity in some cases. |
Issue 2: Incomplete Reaction or Presence of Partially Hydrogenated Intermediates
Symptoms:
-
TLC or LC-MS analysis shows the presence of starting material or intermediates with masses corresponding to di- or tetrahydropyridine species.
-
The isolated product yield is low.
Root Causes & Solutions:
| Root Cause | Scientific Explanation | Recommended Action |
| Catalyst Poisoning or Deactivation | The nitrogen atom of the pyridine can act as a Lewis base and poison the catalyst's active sites.[9] Other common poisons include sulfur or halide impurities in reagents and solvents. | Ensure high-purity reagents and solvents. Consider using a higher catalyst loading or a fresh batch of catalyst. The addition of a Brønsted acid (e.g., HCl) can protonate the pyridine nitrogen, reducing its poisoning effect.[1] |
| Insufficient Hydrogen Pressure | The reduction of the aromatic pyridine ring requires sufficient hydrogen availability at the catalyst surface. | Increase the hydrogen pressure. If using a balloon, switch to a Parr hydrogenator to achieve higher and more consistent pressure. |
| Poor Mass Transfer | In a heterogeneous hydrogenation, efficient mixing of the solid catalyst, liquid substrate/solvent, and gaseous hydrogen is crucial. | Ensure vigorous stirring to maximize the interfacial area between the three phases. |
Analytical Methods for Impurity Profiling
Accurate identification and quantification of impurities are critical for process optimization and quality control.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation of this compound from its primary impurity, 2-phenylpiperidine.
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[10]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient:
-
Start with 95% A / 5% B.
-
Ramp to 5% A / 95% B over 20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
Expected Results:
| Compound | Expected Retention Time (min) |
| This compound | ~12.5 |
| 2-Phenylpiperidine | ~13.2 |
| 2-(3-Fluorophenyl)pyridine | ~15.0 |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful tool for identifying volatile impurities. Derivatization may be necessary for better peak shape and resolution.
Protocol:
-
Instrumentation: GC-MS system with an Electron Ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).[11]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Detector: Scan range m/z 40-400.
Expected Fragmentation Patterns:
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 179 | 178 (M-H)⁺, 109 (fluorophenyl), 84 (piperidine ring fragment) |
| 2-Phenylpiperidine | 161 | 160 (M-H)⁺, 91 (tropylium ion), 84 (piperidine ring fragment) |
Purification Strategy: Removal of 2-Phenylpiperidine
Due to their similar polarities, separating this compound from 2-phenylpiperidine by standard silica gel chromatography can be difficult. Fractional crystallization of their salts is often a more effective method.
Protocol: Purification via Hydrochloride Salt Crystallization
-
Dissolve the crude product mixture in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Slowly add a solution of HCl in a non-polar solvent (e.g., diethyl ether or dioxane) with stirring until the pH is acidic.
-
Allow the hydrochloride salts to precipitate. The salt of this compound may have different solubility compared to the salt of 2-phenylpiperidine.
-
Collect the initial precipitate by filtration.
-
Analyze the precipitate and the mother liquor by HPLC or GC-MS to determine the enrichment of the desired product.
-
If necessary, recrystallize the enriched fraction from a suitable solvent system (e.g., ethanol/ether) to further enhance purity.
Visualizing the Synthesis and Impurity Formation
Caption: Synthetic pathway and major impurity formation in the synthesis of this compound.
References
-
Wikipedia. (n.d.). Hydrodefluorination. Retrieved from [Link]
- Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.
- Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Gál, L., et al. (2021).
- Dostál, L., et al. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Braun, T., et al. (2025).
- Macgregor, S. A., et al. (2015). Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C–F Activation and Chemoselectivity of C–F versus C–H Bond Cleavage.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
- Org. Process Res. Dev. (2018).
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
-
ResearchGate. (n.d.). Common approaches for ring opening of pyridines and the work reported herein. Retrieved from [Link]
- Matassini, C., Clemente, F., & Cardona, F. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(10), 2673.
- ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
- Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
- PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
- ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions.
- Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline.
- ResearchGate. (n.d.).
- Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- National Institutes of Health. (2009).
- Org. Process Res. Dev. (2026).
- Chemistry LibreTexts. (2023).
- PubMed. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-C]PYRIDINE.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.
- Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
- Google Patents. (n.d.). US2363157A - Process for purifying piperidine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for 2-(3-Fluorophenyl)piperidine synthesis
Welcome to the technical support center for the synthesis of 2-(3-Fluorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic route to this valuable piperidine derivative.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My catalytic hydrogenation of 3-fluoro-2-phenylpyridine is resulting in low yields and a significant amount of des-fluoro byproduct. What is causing this and how can I minimize it?
Answer:
This is a common challenge when hydrogenating fluorinated pyridines. The primary cause of low yields and defluorination is often multi-faceted, stemming from catalyst choice, reaction conditions, and potential catalyst poisoning.
Root Cause Analysis:
-
Catalyst Activity and Selectivity: Highly active catalysts like Palladium on Carbon (Pd/C) can be aggressive, promoting hydrodefluorination, especially at elevated temperatures and pressures. Platinum-based catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst) can also cause this side reaction.[1][2] Rhodium catalysts, such as Rhodium(III) oxide (Rh₂O₃), have shown promise for the hydrogenation of functionalized pyridines under milder conditions, potentially reducing hydrodefluorination.[3][4]
-
Reaction Conditions: Harsh conditions, including high hydrogen pressure and elevated temperatures, significantly increase the rate of hydrodefluorination.
-
Catalyst Poisoning: The Lewis-basic nitrogen atom of the pyridine can coordinate strongly to the metal catalyst, leading to deactivation.[4][5] This can result in incomplete reactions and the need for harsher conditions, which in turn promotes side reactions. Fluoride ions formed during hydrodefluorination can also poison the catalyst.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrogenation issues.
Recommended Solutions:
-
Catalyst Selection:
-
Switch to a Rhodium Catalyst: Consider using Rh₂O₃, which has been shown to be effective for hydrogenating functionalized pyridines under mild conditions.[3][4]
-
Optimize Platinum Catalyst: If using PtO₂, conduct the reaction in glacial acetic acid at room temperature, which can favor the desired reaction pathway.[1]
-
-
Condition Optimization:
-
Temperature and Pressure: Start with milder conditions (e.g., 40°C and 5 bar H₂) and gradually increase if the reaction is too slow.[3][4]
-
Solvent Choice: Trifluoroethanol (TFE) or acetic acid can serve as effective solvents that may also help to protonate the pyridine nitrogen, reducing its coordination to the catalyst.[1][3]
-
-
Advanced Strategy: Dearomatization-Hydrogenation (DAH):
Data Summary: Recommended Hydrogenation Conditions
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Key Advantages |
| PtO₂ | Glacial Acetic Acid | Room Temperature | 50-70 | Readily available, effective for many substituted pyridines.[1] |
| Rh₂O₃ | Trifluoroethanol (TFE) | 40 | 5 | High activity under mild conditions, broad substrate scope.[3][4] |
Question 2: My Grignard reaction between 3-fluorophenylmagnesium bromide and a suitable pyridine-derived electrophile is failing. What are the common pitfalls?
Answer:
The success of a Grignard reaction for this synthesis heavily depends on the choice of the pyridine-derived starting material and strict control of reaction conditions.
Root Cause Analysis:
-
Direct Addition to Pyridine: Grignard reagents add to the 2- and 4-positions of the pyridine ring, but this reaction can be low-yielding and produce mixtures of products.
-
Pyridine N-Oxides as Substrates: A more reliable approach is the reaction of a Grignard reagent with a pyridine N-oxide.[6][7][8] This directs the addition to the 2-position. However, side reactions like ring-opening can occur at elevated temperatures.[6]
-
Moisture and Air Sensitivity: Grignard reagents are highly basic and nucleophilic, reacting readily with water, oxygen, and carbon dioxide.[9]
Troubleshooting and Optimization:
-
Substrate Selection:
-
Utilize pyridine N-oxide as your starting material for better regioselectivity. The reaction with 3-fluorophenylmagnesium bromide will initially form a dihydropyridine N-oxide intermediate, which can then be reduced to the target piperidine.[6]
-
-
Strict Anhydrous and Inert Conditions:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).
-
Use anhydrous solvents (e.g., diethyl ether, THF).
-
Perform the reaction under a positive pressure of an inert gas.
-
-
Temperature Control:
-
To prevent undesired ring-opening of the pyridine N-oxide, maintain a low reaction temperature, typically between -40°C and -20°C, during the Grignard addition.[6]
-
Experimental Protocol: Grignard Reaction with Pyridine N-Oxide
-
Prepare the Grignard reagent, 3-fluorophenylmagnesium bromide, from 1-bromo-3-fluorobenzene and magnesium turnings in anhydrous THF under an inert atmosphere.
-
In a separate flask, dissolve pyridine N-oxide in anhydrous THF and cool the solution to -40°C.
-
Slowly add the prepared Grignard reagent to the pyridine N-oxide solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at low temperature for a specified time, monitoring by TLC.
-
The resulting intermediate can be reduced in a subsequent step (e.g., using NaBH₄ or catalytic hydrogenation) to yield this compound.
Question 3: I am struggling with the purification of the final this compound product. What are the best practices?
Answer:
Purification of piperidine derivatives can be challenging due to their basicity and potential for co-elution with certain impurities. A multi-step purification strategy is often most effective.
Purification Workflow:
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. sci-hub.se [sci-hub.se]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stability of 2-(3-Fluorophenyl)piperidine in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for 2-(3-Fluorophenyl)piperidine. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who are working with this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to help you anticipate and resolve stability issues you may encounter in your experiments. This resource is structured to address common challenges through a combination of troubleshooting guides, frequently asked questions, and detailed experimental protocols.
The stability of this compound in solution is a critical factor that can significantly impact experimental outcomes, from routine analytical measurements to complex biological assays. The piperidine ring, while a common scaffold in medicinal chemistry, possesses inherent reactivity that can be influenced by its substituents and the surrounding chemical environment.[1] The introduction of a fluorine atom on the phenyl ring can alter the electronic properties and metabolic stability of the molecule.[2] Understanding these nuances is key to ensuring the integrity of your results.
I. Troubleshooting Guide: Common Stability Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter.
Issue 1: Unexpected Degradation of this compound in Aqueous Buffers
Question: I am observing a rapid loss of my this compound compound in an aqueous buffer (pH 7.4) during an overnight incubation at room temperature. What could be the cause and how can I mitigate this?
Answer:
Rapid degradation in aqueous buffers, even at neutral pH, can be attributed to several factors, including hydrolysis, oxidation, and light sensitivity.
Potential Causes and Solutions:
-
Hydrolysis: While the piperidine ring itself is relatively stable, prolonged exposure to water, especially in the presence of certain catalysts or impurities, can lead to hydrolysis.[1] The basic nature of the piperidine nitrogen can influence its reactivity in different pH environments.[1]
-
Recommendation: Prepare fresh solutions of this compound for your experiments whenever possible. If long-term storage in solution is necessary, consider preparing stock solutions in a non-polar organic solvent like anhydrous DMSO and storing them at -20°C or -80°C.[3] Dilute into your aqueous buffer immediately before use.
-
-
Oxidation: Piperidines can be susceptible to oxidation, which can be catalyzed by trace metal ions or exposure to atmospheric oxygen.[1] High temperatures can accelerate these oxidative processes.[4]
-
Recommendation: De-gas your aqueous buffers by sparging with an inert gas like nitrogen or argon before adding your compound. If your experimental setup allows, conduct incubations under an inert atmosphere. The addition of a small amount of an antioxidant, if compatible with your assay, could also be considered.
-
-
Photosensitivity: Some piperidine-containing compounds can be sensitive to light, particularly UV light, which can induce degradation.[4]
-
Recommendation: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.[4] Conduct experiments under low-light conditions whenever feasible.
-
Experimental Workflow for Investigating Degradation:
Caption: A decision tree for improving the solubility of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. [4]Storage at 2-8°C is often recommended for many piperidine derivatives. [4]It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidation. [5] Q2: How does the presence of impurities affect the stability of this compound?
A2: Even trace amounts of impurities, such as metal ions or peroxides, can act as catalysts for degradation reactions like oxidation. [1]It is crucial to use high-purity solvents and reagents and to ensure that your glassware is scrupulously clean.
Q3: Can I heat a solution of this compound to aid dissolution?
A3: While gentle warming can sometimes help dissolve a compound, it is generally not recommended for piperidine derivatives without prior stability testing. High temperatures can significantly accelerate degradation pathways, including oxidation and thermal decomposition. [4][6]If you must heat the solution, use the lowest possible temperature for the shortest duration and consider doing so under an inert atmosphere.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred technique for monitoring the purity and degradation of this compound. [7][8]An ideal HPLC method should be able to separate the parent compound from any potential degradation products. [8][9]Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity assessment, particularly for identifying volatile impurities. [10]
III. Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
This protocol outlines the recommended procedure for preparing a stable stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with screw caps
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition: Under a gentle stream of inert gas, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
Dissolution: Cap the vial tightly and vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber vials. Purge the headspace of each vial with inert gas before sealing. Store the aliquots at -20°C or -80°C.
-
Handling: When ready to use, thaw a single aliquot at room temperature. Avoid repeated freeze-thaw cycles.
Protocol 2: Stability Testing using HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific solution over time.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable buffer components
-
Your test solution (e.g., aqueous buffer)
Procedure:
-
Method Development: Develop an HPLC method that provides good separation and peak shape for this compound. A typical starting point would be a gradient elution with a mobile phase of water and acetonitrile with 0.1% TFA. [7]2. Sample Preparation: Prepare a solution of this compound in your test solution at the desired concentration.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system and record the chromatogram. This will serve as your baseline.
-
Incubation: Store the remaining solution under the desired test conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solution, and if necessary, quench any ongoing reaction (e.g., by dilution in the mobile phase). Analyze the aliquot by HPLC.
-
Data Analysis: Compare the peak area of the this compound at each time point to the initial peak area to determine the percentage of compound remaining. The appearance of new peaks may indicate the formation of degradation products.
Data Presentation:
The results of a stability study can be summarized in a table:
| Time (hours) | Temperature (°C) | % this compound Remaining |
| 0 | 25 | 100 |
| 4 | 25 | 98.5 |
| 8 | 25 | 95.2 |
| 24 | 25 | 89.7 |
IV. References
-
BIOSYNCE. (2025, August 25). What is the stability of piperidine? - Blog.
-
Sigma-Aldrich. (2025, September 23). Safety Data Sheet.
-
Fluorochem. (2024, December 19). Safety Data Sheet.
-
BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%.
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
-
Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
-
Ali, H., et al. (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate.
-
ICSC. (n.d.). ICSC 0317 - PIPERIDINE.
-
PubMed. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
-
OPUS at UTS. (2013, October 21). Analytical Methods.
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
-
Freeman, S. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
-
Simmie, J., & Black, G. (2024, April 9). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
-
CONICET. (n.d.). Trends in Analytical chemistry.
-
Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene.
-
Singh, S., et al. (2016, September 28). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.
-
Benchchem. (n.d.). The Multifaceted Biological Activities of Fluorophenyl Piperidine Derivatives: A Technical Guide.
-
ResearchGate. (n.d.). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
Sources
- 1. biosynce.com [biosynce.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Yield in 2-(3-Fluorophenyl)piperidine Synthesis
Welcome to the technical support center for the synthesis of 2-(3-Fluorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high yields and purity for this important building block. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your synthetic route.
Introduction
The synthesis of 2-arylpiperidines, such as this compound, is a common objective in medicinal chemistry due to the prevalence of this motif in pharmaceuticals. A frequently employed and seemingly straightforward method is the catalytic hydrogenation of the corresponding 2-arylpyridine. However, the presence of the fluorine substituent on the phenyl ring introduces specific challenges that can lead to poor yields, incomplete reactions, and difficult-to-separate byproducts. This guide will focus primarily on troubleshooting the catalytic hydrogenation of 2-(3-Fluorophenyl)pyridine and will also address common issues in precursor synthesis and product purification.
Troubleshooting Guide: Catalytic Hydrogenation of 2-(3-Fluorophenyl)pyridine
This section is designed to help you diagnose and resolve common problems encountered during the catalytic hydrogenation of 2-(3-Fluorophenyl)pyridine to this compound.
Issue 1: Low or No Conversion of Starting Material
Observation: You observe a significant amount of unreacted 2-(3-Fluorophenyl)pyridine in your reaction mixture after the expected reaction time.
Potential Causes & Solutions:
-
Catalyst Inactivity or Poisoning:
-
Cause: The catalyst may be old, of poor quality, or may have been deactivated by impurities in the starting material, solvent, or hydrogen gas. Nitrogen-containing compounds, including the substrate and product, can sometimes inhibit catalyst activity.
-
Solution:
-
Use a fresh, high-quality catalyst from a reputable supplier.
-
Ensure your 2-(3-Fluorophenyl)pyridine starting material is pure. Consider recrystallization or column chromatography of the starting material if impurities are suspected.
-
Use high-purity, dry solvents. Traces of water or other protic impurities can affect some catalysts.
-
Purge the reaction vessel thoroughly with an inert gas (e.g., argon or nitrogen) before introducing the catalyst and hydrogen.
-
Increase the catalyst loading. While not always ideal, a higher catalyst loading can sometimes overcome minor inhibition.
-
-
-
Insufficient Hydrogen Pressure or Temperature:
-
Cause: The aromatic pyridine ring is stabilized by resonance, and its reduction often requires forcing conditions to overcome the activation energy barrier. .[1]
-
Solution:
-
Gradually increase the hydrogen pressure. Pressures in the range of 5-70 bar are commonly reported for pyridine hydrogenations.[1]
-
Increase the reaction temperature. Typical temperatures range from ambient to 80°C, depending on the catalyst's stability.[2]
-
Caution: A concurrent increase in temperature and pressure can also promote side reactions. It is advisable to optimize these parameters systematically.
-
-
-
Inappropriate Catalyst Choice:
-
Cause: Not all hydrogenation catalysts are equally effective for fluorinated pyridines. The choice of metal and support can significantly influence the reaction outcome.
-
Solution:
-
Platinum(IV) oxide (PtO₂, Adams' catalyst): Often effective but may require acidic conditions (e.g., glacial acetic acid), which can complicate workup.[1]
-
Palladium on Carbon (Pd/C): A common choice, but can be prone to causing hydrodefluorination. The addition of acidic or basic additives can sometimes modulate its activity and selectivity.
-
Rhodium on Carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃): Often show high activity under milder conditions and may be less prone to causing hydrodefluorination compared to palladium.[1]
-
-
Issue 2: Formation of 2-Phenylpiperidine as a Major Byproduct
Observation: Your product mixture contains a significant amount of 2-phenylpiperidine, indicating loss of the fluorine atom.
Potential Cause & Solution:
-
Hydrodefluorination (HDF):
-
Cause: The carbon-fluorine bond can be cleaved under certain catalytic hydrogenation conditions, a process known as hydrodefluorination. This is a common side reaction with fluorinated aromatic compounds.[3][4] Palladium-based catalysts are particularly known to promote HDF.
-
Solution:
-
Change the Catalyst: Switch from a palladium-based catalyst to a rhodium-based catalyst (e.g., Rh/C or Rh₂O₃), which is often reported to be less prone to causing HDF in fluorinated systems.[5]
-
Optimize Reaction Conditions:
-
Lower the reaction temperature and pressure. HDF is often favored at higher temperatures.
-
Reduce the reaction time. Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize over-reduction.
-
-
Solvent Choice: The choice of solvent can influence the rate of HDF. Protic solvents like ethanol or methanol are commonly used, but in some cases, aprotic solvents might offer better selectivity.
-
-
Issue 3: Incomplete Reduction to Tetrahydropyridine Intermediates
Observation: You observe the formation of partially hydrogenated intermediates, such as 2-(3-Fluorophenyl)-1,2,3,4-tetrahydropyridine, which are difficult to separate from the desired product.
Potential Cause & Solution:
-
Reaction Kinetics and Catalyst Deactivation:
-
Cause: The hydrogenation of pyridine is a stepwise process. If the catalyst begins to deactivate or if the reaction conditions are not optimal, the reaction may stall at the tetrahydropyridine stage.[6]
-
Solution:
-
Increase Reaction Time: If catalyst deactivation is not the primary issue, simply extending the reaction time may drive the reaction to completion.
-
Re-evaluate Catalyst and Conditions: If extending the time does not work, it is likely a catalyst or condition issue. Refer to the solutions for "Low or No Conversion." A more active catalyst system (e.g., Rhodium-based) or slightly more forcing conditions may be necessary to reduce the stable tetrahydropyridine intermediate.
-
-
Issue 4: Difficulty in Product Purification
Observation: After the reaction, you are struggling to isolate a pure sample of this compound.
Potential Causes & Solutions:
-
Co-distillation or Similar Boiling Points:
-
Cause: The product may have a similar boiling point to the starting material or byproducts, making distillation difficult. Piperidine and pyridine can sometimes form azeotropes.[7]
-
Solution:
-
Acid-Base Extraction: Utilize the basicity of the piperidine nitrogen. Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or dichloromethane) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated piperidine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the pure piperidine back into an organic solvent.
-
Salt Formation and Filtration: A patented method for purifying piperidine involves bubbling CO₂ gas through a solution of the crude product in an organic solvent. The piperidine forms a solid carbamate salt, which can be filtered off, while the less basic pyridine remains in solution. The piperidine can then be liberated from the salt by treatment with a base.[8]
-
-
-
Product Volatility and Handling Losses:
-
Cause: Unprotected piperidines can be volatile, leading to loss of product during solvent removal and purification.
-
Solution:
-
In-situ Protection: After the hydrogenation is complete and the catalyst has been filtered off, add a protecting group precursor directly to the crude reaction mixture. Common protecting groups for amines include Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate). The protected piperidine is typically a less volatile solid, which is much easier to handle and purify by column chromatography or recrystallization.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the hydrogenation of 2-(3-Fluorophenyl)pyridine?
A1: There is no single "best" catalyst, as the optimal choice can depend on your specific reaction scale and available equipment. However, for fluorinated pyridines, Rhodium-based catalysts (e.g., Rh/C or Rh₂O₃) are often a good starting point due to their high activity and lower propensity for causing hydrodefluorination compared to Palladium catalysts.[1] If you only have access to Palladium catalysts, careful optimization of reaction conditions (lower temperature, shorter reaction time) is crucial to minimize HDF.
Q2: What are the typical starting reaction conditions I should try?
A2: A good starting point for optimization would be:
-
Catalyst: 5 mol% Rh/C or Rh₂O₃
-
Solvent: Methanol or Ethanol
-
Substrate Concentration: 0.1 - 0.5 M
-
Hydrogen Pressure: 5-10 bar
-
Temperature: 40-50 °C
-
Reaction Time: 12-24 hours (monitor by TLC or GC-MS)
Q3: How can I monitor the progress of the reaction?
A3:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to get a qualitative idea of the reaction's progress. The piperidine product is more polar than the starting pyridine, so it will have a lower Rf value.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most effective method for monitoring the reaction. It allows you to quantify the starting material, product, and any byproducts (like the hydrodefluorinated compound).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction (after removing the catalyst) and running a quick ¹H NMR can show the disappearance of the aromatic signals from the starting material and the appearance of the aliphatic signals of the piperidine product.
Q4: I am still getting poor yields with hydrogenation. Are there any alternative synthetic routes?
A4: Yes, if catalytic hydrogenation proves to be problematic, you can consider other synthetic strategies. One promising alternative is a Rhodium-catalyzed asymmetric reductive Heck reaction . This involves the reaction of a dihydropyridine precursor with an arylboronic acid. While this is a multi-step process (requiring the initial partial reduction of pyridine and then the coupling reaction), it has been shown to be compatible with a 2-fluorophenylboronic acid, albeit with potentially lower yields than other substituted boronic acids.[10] Another approach could involve the addition of a 3-fluorophenyl Grignard or organolithium reagent to a suitable pyridine N-oxide, followed by reduction of both the N-oxide and the pyridine ring.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-(3-Fluorophenyl)pyridine using Rh/C
-
Catalyst Preparation: In a high-pressure autoclave equipped with a magnetic stir bar, add 5 mol% of 5% Rhodium on Carbon under an inert atmosphere (e.g., Argon).
-
Solvent and Substrate Addition: Add anhydrous methanol to the vessel, followed by the 2-(3-Fluorophenyl)pyridine substrate.
-
System Purge: Seal the autoclave and purge the system with hydrogen gas three times to remove any residual air.
-
Reaction: Pressurize the autoclave to 10 bar with hydrogen and heat the reaction mixture to 50°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots for GC-MS analysis.
-
Workup: Once the reaction is complete, cool the vessel to room temperature, carefully vent the excess hydrogen, and purge with an inert gas. Remove the catalyst by filtration through a pad of Celite®.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound. This can be further purified by acid-base extraction or by converting it to a salt and recrystallizing.
Protocol 2: In-situ Boc Protection for Easier Purification
-
Follow steps 1-6 from Protocol 1.
-
After filtering off the catalyst, add the methanolic solution of the crude piperidine to a round-bottom flask.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Cool the solution to 0°C and add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the piperidine.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude Boc-protected product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting guide for low conversion.
Decision Tree for Byproduct Formation
Caption: Simplified reaction pathway for hydrogenation.
References
-
Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. (2022). MDPI. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Catalysis. [Link]
-
Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. (2021). Journal of the American Chemical Society. [Link]
-
Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. (2024). White Rose Research Online. [Link]
- A kind of purification method of high-purity piperidine. (2010).
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). The Journal of Organic Chemistry. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Chemistry. [Link]
-
Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. (2020). Request PDF. [Link]
-
Piperidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Catalytic Hydrodefluorination with Late Transition Metal Complexes. (2018). ACS Catalysis. [Link]
-
Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine. (2014). Journal of the American Chemical Society. [Link]
-
Piperidine Synthesis. (1992). DTIC. [Link]
-
Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. (2014). Chemical Communications. [Link]
-
(a) Ir III phenylpyridine transfer hydrogenation catalysts 38 and 39. (2019). ResearchGate. [Link]
- Process for purifying piperidine. (1944).
-
Selectivity of hydrogenations. Part 3. N-methylquinolinium, N-methylisoquinolinium, and 4-(3-phenylpropyl)pyridinium salts. (1982). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. (2014). Request PDF. [Link]
-
Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. (2019). AIR Unimi. [Link]
-
Aluminium porphyrins catalyse the hydrogenation of CO2 with H2. (2024). Chemical Science. [Link]
-
Grignard reaction with chlorosilanes in THF: a kinetic study. (2004). The Journal of Organic Chemistry. [Link]
-
Stereospecific reaction of sulfonimidoyl fluorides with Grignard reagents for the synthesis of enantioenriched sulfoximines. (2022). Chemical Communications. [Link]
-
Fluorination with xenon difluoride, Part XXXV. Reaction with grignard reagents. (1989). Sci-Hub. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. air.unimi.it [air.unimi.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 9. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for 2-(3-Fluorophenyl)piperidine Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-(3-Fluorophenyl)piperidine. This guide is designed to provide expert advice and practical solutions to common challenges encountered during the synthesis, purification, and analysis of this compound. Our aim is to ensure the integrity and success of your experiments through scientifically grounded and field-tested insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound, and what are the key considerations for each?
There are several effective methods for synthesizing this compound. The choice of method often depends on the available starting materials, required scale, and desired stereochemical outcome. The two most prevalent approaches are the catalytic hydrogenation of the corresponding pyridine precursor and reductive amination strategies.
-
Catalytic Hydrogenation of 2-(3-Fluorophenyl)pyridine: This is a direct and common method for synthesizing piperidines from their pyridine analogues.[1] However, the aromaticity of the pyridine ring can make this reduction challenging.[1] Key considerations include the choice of catalyst (e.g., PtO₂, Rh/C), solvent (often acidic, like glacial acetic acid), hydrogen pressure, and reaction temperature.[1] Catalyst poisoning from impurities in the starting material can be a significant issue.[1]
-
Reductive Amination: This approach offers versatility and can involve the cyclization of an amino aldehyde or a related precursor.[2] For instance, a linear amino-aldehyde can undergo intramolecular cyclization.[2] The choice of reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) and reaction conditions are critical for achieving high yields and minimizing side products.[3]
Synthesis Troubleshooting
Q2: I'm experiencing very low to no conversion during the catalytic hydrogenation of 2-(3-Fluorophenyl)pyridine. What are the likely causes and how can I resolve this?
Low or no conversion in pyridine hydrogenation is a frequent issue. The underlying causes can often be traced back to catalyst activity, reaction conditions, or the purity of your starting materials.[4]
Troubleshooting Decision Tree for Low Conversion:
Caption: Troubleshooting low conversion in pyridine hydrogenation.
| Potential Issue | Underlying Cause & Explanation | Recommended Solution |
| Catalyst Deactivation | Impurities in the 2-(3-fluorophenyl)pyridine starting material or solvent can "poison" the catalyst, rendering it inactive.[1] Also, the catalyst batch itself may have low activity. | Ensure the purity of the starting pyridine.[4] Use a fresh batch of a reliable catalyst, such as Platinum(IV) oxide (Adams' catalyst).[1] Consider using a catalyst less prone to poisoning, like rhodium on carbon.[4] |
| Insufficient Reaction Conditions | The energy barrier to reduce the stable aromatic pyridine ring may not be overcome by the current temperature and pressure settings.[1] | Gradually increase the hydrogen pressure and/or reaction temperature.[4] Monitor the reaction closely by TLC or GC-MS to avoid the formation of side products at higher temperatures.[1] |
| Poor Starting Material Quality | The presence of water or other impurities can interfere with the reaction. | Use anhydrous solvents and ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1] Purify the starting pyridine if its quality is questionable. |
Q3: My reaction is producing a significant amount of side products. How can I improve the selectivity for this compound?
The formation of side products is often due to over-reduction or other competing reactions, which can be influenced by the reaction conditions.[1]
Key Strategies to Enhance Selectivity:
-
Temperature Control: Higher temperatures can sometimes lead to unwanted side reactions or decomposition.[1] Lowering the reaction temperature may help to minimize the formation of these byproducts.[1]
-
Optimize Reaction Time: Over-exposure to reaction conditions can lead to product degradation. Monitor the reaction's progress and stop it once the starting material is consumed to prevent further reactions.[1]
-
Catalyst Choice: The choice of catalyst can influence the reaction pathway and selectivity. Experiment with different catalysts (e.g., Pd/C, PtO₂, Rh/C) to find the one that provides the best selectivity for your specific substrate.
Purification Troubleshooting
Q4: I'm having difficulty purifying this compound from the crude reaction mixture. What are the best purification strategies?
Purification can be challenging, especially if the polarity of the product is similar to that of the remaining starting materials or byproducts.
Recommended Purification Workflow:
Caption: General purification workflow for this compound.
| Purification Method | When to Use | Key Considerations & Tips |
| Column Chromatography | This is the most common method for purifying organic compounds.[5] | If the product and starting materials have similar polarities, try different solvent systems or consider using high-performance liquid chromatography (HPLC) for better separation.[5] |
| Recrystallization | If the crude product is a solid, recrystallization can be a very effective method for purification.[5] | Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. |
| Acid-Base Extraction | The basic nitrogen atom in the piperidine ring allows for selective extraction. | Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated piperidine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent. |
Analysis & Characterization
Q5: What analytical techniques are essential for confirming the structure and purity of my synthesized this compound?
A combination of spectroscopic and chromatographic methods is crucial for unambiguous characterization.
| Technique | Purpose | Expected Observations for this compound |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | To confirm the chemical structure and connectivity of atoms. | ¹H NMR should show characteristic signals for the piperidine ring protons and the aromatic protons of the fluorophenyl group. ¹³C NMR will confirm the number of unique carbon environments. ¹⁹F NMR will show a signal characteristic of the fluorine atom on the phenyl ring. |
| Mass Spectrometry (GC-MS or LC-MS) | To determine the molecular weight and fragmentation pattern, confirming the identity and assessing purity.[6] | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₄FN, MW: 179.23 g/mol ).[7] |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound.[8] | A pure sample should ideally show a single, sharp peak. The retention time can be used for identification when compared to a reference standard. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Expect to see characteristic peaks for N-H stretching (for the secondary amine), C-H stretching (aliphatic and aromatic), and C-F stretching. |
Safety & Handling
Q6: What are the key safety precautions I should take when working with this compound and its precursors?
Working with piperidine derivatives and their precursors requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Ventilation: Handle these compounds in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][11]
-
Handling: Avoid contact with skin and eyes.[9] In case of contact, rinse immediately and thoroughly with water.[10]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[9][12] Keep it away from incompatible materials such as strong oxidizing agents.[10]
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
- Yasodha, T., et al. (2021). Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One. Acta Scientific Pharmaceutical Sciences, 5(8), 23-28.
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
- Vitaku, E., et al. (2014).
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
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RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
-
BIOSYNCE. (2025). What is the stability of piperidine?. Retrieved from [Link]
- Google Patents. (n.d.). CN109180564B - Preparation method of piperidine and derivatives thereof.
-
BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. Retrieved from [Link]
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
- Johansen, S. S., et al. (2021). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis, 13(9), 1639-1652.
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. Retrieved from [Link]
- Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric dimethyl piperidines. RSC Medicinal Chemistry, 13(11), 1614-1620.
-
Pharmaffiliates. (n.d.). 3-(3-Fluorophenyl)piperidine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.
-
PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl)-. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.... Retrieved from [Link]
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
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Technical Support Center: 2-(3-Fluorophenyl)piperidine
Welcome to the technical support center for 2-(3-Fluorophenyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges related to its purification. Achieving high purity is critical for ensuring reproducible results in downstream applications, from preclinical research to API development. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you overcome common purification hurdles.
Section 1: Understanding the Impurity Profile (FAQs)
A successful purification strategy begins with understanding what you need to remove. Impurities in a synthesis can originate from starting materials, side reactions, or degradation.
Q1: What are the most common types of impurities I should expect when synthesizing this compound?
A1: Based on common synthetic routes, such as the reduction of a corresponding fluorophenylpyridine precursor, impurities can be broadly categorized:
-
Unreacted Starting Materials: The most common impurity is often the precursor, 2-(3-fluorophenyl)pyridine. Its presence indicates an incomplete reduction reaction.
-
Process-Related Impurities: These are by-products from the synthesis itself. For instance, if the synthesis involves N-alkylation or acylation (e.g., N-Boc protection), you might find residual unreacted piperidine or by-products from these steps.[1][2] In syntheses involving multiple steps, intermediates from earlier stages can also carry through.[3][4]
-
Isomeric Impurities: If the initial fluorophenyl starting material (e.g., 3-fluoropyridine) is contaminated with other isomers (2- or 4-fluoropyridine), your final product will likely contain corresponding 2-(2-fluorophenyl)piperidine or 2-(4-fluorophenyl)piperidine isomers. These are often the most challenging to separate due to their similar physical properties.[5][6]
-
Degradation Products: Piperidines can be susceptible to oxidation over time, leading to the formation of colored impurities.[7] As secondary amines, they can also react with atmospheric carbon dioxide to form a solid carbamate salt, which may appear as an unexpected precipitate.[8]
Q2: How can I get a quick preliminary idea of my sample's purity and the nature of the impurities?
A2: Thin-Layer Chromatography (TLC) is an invaluable first step. It provides a rapid, qualitative assessment.
-
Principle: TLC separates compounds based on their polarity. The piperidine nitrogen makes your product relatively polar and basic.
-
Recommended TLC System: Start with a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) in a 95:5 ratio. Add a small amount of triethylamine (TEA) or ammonium hydroxide (~0.5-1%) to the mobile phase. This addition of a base deactivates acidic sites on the silica gel, preventing the basic piperidine from "streaking" up the plate and resulting in sharper, more defined spots.[9]
-
Visualization: Use a UV lamp (254 nm) to visualize aromatic compounds (your product and any pyridine-based impurities). Follow this with a potassium permanganate (KMnO₄) stain, which will visualize any compound that can be oxidized, including the saturated piperidine ring of your product.
-
Interpretation:
-
A spot that is visible under UV but does not stain strongly with KMnO₄ may be your unreacted pyridine precursor.
-
Spots that are very close to your main product spot could be isomers.
-
A spot at the baseline (Rf = 0) is often a salt or a highly polar impurity.
-
Section 2: Troubleshooting Common Purification Problems
This section addresses specific issues you may encounter during purification in a question-and-answer format.
Problem 1: My crude product is a persistent oil and I can't get it to crystallize. Standard solvent systems are not working.
-
Causality & Rationale: The free base form of this compound is often an oil or a low-melting solid, making purification by direct crystallization difficult. Converting the basic piperidine to an acid addition salt introduces ionic character, significantly increasing the melting point and promoting the formation of a stable crystal lattice. The hydrochloride salt is a common and effective choice.[10]
-
Solution: Salt Formation and Recrystallization. By converting the free base to its hydrochloride (HCl) salt, you can leverage the salt's higher crystallinity to achieve purification.
Problem 2: I performed a salt recrystallization, but my purity (assessed by HPLC/NMR) only improved marginally. What is the next logical step?
-
Causality & Rationale: If recrystallization fails to remove impurities, it is highly likely that these impurities have very similar solubility profiles and co-crystallize with your product. This is particularly common with positional isomers.[5] In this scenario, a technique that separates based on a different physical property, such as differential adsorption, is required. Flash column chromatography is the standard method for this.[1]
-
Solution: Flash Column Chromatography. This technique separates compounds based on their differential partitioning between a stationary phase (usually silica gel) and a mobile phase.
Problem 3: My HPLC/GC-MS analysis shows a cluster of peaks with very similar retention times and identical mass-to-charge ratios (m/z). Are these isomers?
-
Causality & Rationale: Yes, this is a classic signature of positional isomers (e.g., 2-, 3-, and 4-fluorophenylpiperidine). They have the same molecular weight and often similar polarities, making them difficult to resolve with standard analytical and preparative methods.[11] Their presence almost always traces back to the purity of the starting materials used in the synthesis.[6]
-
Solution: High-Resolution Chromatography and Source Analysis.
-
Analytical Method Optimization: First, modify your HPLC or GC method to try and resolve the peaks. For HPLC, try a shallower gradient or an isocratic hold. For GC, use a longer column or a slower temperature ramp.
-
Preparative Chromatography: If separation is crucial, you may need to resort to more advanced techniques like preparative HPLC or Supercritical Fluid Chromatography (SFC), which often provide superior resolution for isomeric compounds.[5]
-
Source Scrutiny: The most effective solution is preventative. Analyze your starting materials (e.g., 3-fluoropyridine) before starting the synthesis to ensure isomeric purity.
-
Problem 4: My product is pure but appears yellow or brown, and the discoloration worsens over time. What's causing this and how can I prevent it?
-
Causality & Rationale: Amines, including piperidines, are susceptible to air oxidation. This process can be catalyzed by light and trace metal impurities, leading to the formation of highly colored, minor impurities.[7] While often present in very small amounts, they can significantly impact the product's appearance.
-
Solution: Proper Handling and Storage.
-
Charcoal Treatment: During the workup or before the final crystallization, you can decolorize the solution by treating it with activated charcoal. The charcoal adsorbs the colored impurities.
-
Inert Atmosphere: Handle and store the purified product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Storage Conditions: Store the compound in an amber vial to protect it from light and in a freezer (-20 °C) to slow the rate of any potential degradation.
-
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for the key purification techniques discussed.
Protocol 1: Conversion to Hydrochloride Salt and Recrystallization
This protocol details the conversion of crude this compound free base into its crystalline hydrochloride salt for purification.
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a minimal amount of a suitable solvent. Isopropyl alcohol (IPA) or ethyl acetate are good starting points.
-
Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or concentrated HCl if using IPA) dropwise with stirring. Monitor the pH with damp litmus paper or a pH strip; you want it to be acidic (pH ~2-3).
-
Precipitation: The hydrochloride salt should begin to precipitate as a white solid. Continue stirring in the ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove residual solvent and any non-salt impurities.
-
Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a hot recrystallization solvent (a mixture of ethanol and ethyl acetate often works well) until the solid just dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to complete the crystallization process.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is for purifying the free base form of this compound.
-
Column Packing: Pack a glass column with silica gel as a slurry in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% Hexane or a 98:2 Hexane:Ethyl Acetate mixture).
-
Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient might be from 2% to 20% Ethyl Acetate in Hexane. Crucially, add 0.5% triethylamine (TEA) to your mobile phase to prevent peak tailing.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound free base.
Section 4: Visualization of Workflows
Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification method based on initial analytical results.
Caption: Decision tree for selecting a purification strategy.
Experimental Workflow: Salt Formation & Recrystallization
This diagram illustrates the key steps in the salt formation and purification process.
Caption: Workflow for purification via salt formation.
Section 5: Comparative Overview of Analytical Methods
Choosing the right analytical technique is crucial for accurately assessing purity. The table below compares the most common methods for analyzing this compound.[12]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Intrinsic quantitative relationship between the NMR signal intensity and the number of atomic nuclei. |
| Best For | Quantifying non-volatile impurities and assessing overall purity (area %); resolving isomers with optimized methods. | Identifying volatile impurities, by-products, and confirming the identity of isomers through mass fragmentation. | Providing an absolute purity value against a certified internal standard without needing a reference standard of the analyte. |
| Typical Accuracy | 98.0 - 102.0% (with reference standard) | 97.0 - 103.0% (with reference standard) | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Key Consideration | Requires a reference standard for accurate quantification. Method development can be time-consuming. | The compound must be volatile and thermally stable. Derivatization may be needed. | Less sensitive than chromatographic methods. Requires a high-field NMR and a suitable, non-overlapping internal standard. |
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Beecham Group PLC. (1987). Piperidine derivatives, their preparation, and their use as medicaments (European Patent No. EP 0223403 A2). European Patent Office. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). Journal of Organic Chemistry. PMC. Retrieved from [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Molecules. Retrieved from [Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). ACS Publications. Retrieved from [Link]
- SmithKline Beecham PLC. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines (Patent No. WO2001002357A2). Google Patents.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC PubMed Central. Retrieved from [Link]
-
Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]
-
Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. (2010). ACS Publications. Retrieved from [Link]
- A kind of purification method of high-purity piperidine. (n.d.). Google Patents.
-
Synthesis and crystal structures of five fluorinated diphenidine derivatives. (2025). IUCr Journals. Retrieved from [Link]
-
Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. Retrieved from [Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). ACS Publications. Retrieved from [Link]
-
Sunny Pharmtech Inc. (n.d.). Chromatographic Separation and Purification. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-[3-[3-(4-benzyl-1-piperazinyl)propyl]-1-(4-fluorophenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]
-
Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica. Retrieved from [Link]
- Method for measuring content of piperidine impurity in glatiramer acetate sample. (n.d.). Google Patents.
-
What are the best methods for Piperidine purification alternatives to distillation?. (2014). ResearchGate. Retrieved from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). MDPI. Retrieved from [Link]
-
Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by crystallization. (2001). PubMed. Retrieved from [Link]
- Sastry, T. U., et al. (n.d.).
-
Have you experienced that your piperidine crystallizes when not in use?. (2021). ResearchGate. Retrieved from [Link]
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Technical Support Center: Catalyst Poisoning in 2-(3-Fluorophenyl)piperidine Hydrogenation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for challenges encountered during the catalytic hydrogenation of 2-(3-Fluorophenyl)piperidine and related fluorinated heteroaromatics. This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve issues related to catalyst poisoning, ensuring robust and reproducible experimental outcomes.
Part 1: Troubleshooting Guide
Catalyst deactivation is a primary obstacle in the hydrogenation of nitrogen-containing heterocycles.[1] The following guide provides a systematic approach to identifying and resolving common issues.
Troubleshooting Workflow
The diagnostic process begins with observing the reaction's performance and systematically ruling out potential causes.
Caption: A step-by-step workflow for diagnosing hydrogenation failures.
Common Problems, Causes, and Solutions
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or stalls before completion. | Product Inhibition: The basic nitrogen atom of the piperidine product strongly adsorbs to the catalyst's active sites, blocking them.[1][2][3] This is a very common issue with N-heterocycle hydrogenation.[4] | 1. Acidic Additive: Add a protic acid (e.g., acetic acid) or 1 equivalent of HCl.[5][6] This protonates the piperidine, preventing its lone pair from binding to the metal surface. 2. Increase Catalyst Loading: A higher catalyst load can compensate for partially poisoned sites.[2] |
| Reaction fails to initiate or shows zero conversion. | 1. Gross Contamination: Significant impurities in the starting material or solvent are present. Common poisons include sulfur, heavy metals, and halides.[7][8][9] 2. Inactive Catalyst: The catalyst may be old, improperly stored, or from a poor-quality batch.[5][7] | 1. Purity Check: Ensure all reagents and solvents are of the highest purity. Use fresh, anhydrous solvents.[7] 2. Fresh Catalyst: Always attempt the reaction with a new batch of catalyst from a reputable supplier to rule out deactivation.[5] |
| Significant hydrodefluorination (loss of fluorine) is observed. | Harsh Reaction Conditions: High temperatures or pressures can promote C-F bond cleavage. Catalyst Choice: Palladium catalysts are often used for dehalogenation and can be prone to this side reaction.[10][11] | 1. Milder Conditions: Reduce temperature and/or hydrogen pressure. 2. Catalyst Screening: Consider alternative catalysts such as Rhodium (Rh) or Platinum (Pt), which may show different selectivity.[12] |
| Results are inconsistent between batches. | Variable Purity: The purity of the this compound starting material, solvents, or hydrogen gas may vary. Apparatus Contamination: Residual poisons from previous reactions in the glassware or reactor. | 1. Standardize Materials: Use materials from the same lot number for critical experiments. Purify starting materials if necessary. 2. Rigorous Cleaning: Implement a strict cleaning protocol for all reaction equipment. |
Part 2: Frequently Asked Questions (FAQs)
This section addresses the fundamental mechanisms and advanced considerations of catalyst poisoning in this specific context.
Q1: What is catalyst poisoning and why is it so prevalent in this reaction?
A: Catalyst poisoning is the chemical deactivation of a catalyst's active sites by a substance that binds strongly to its surface.[8][13] This prevents the intended reactants from accessing these sites, leading to a dramatic drop in reaction rate.[14] In the hydrogenation of this compound, the piperidine product itself is a primary cause of poisoning. The unshielded, basic nitrogen atom has a lone pair of electrons that readily coordinates to the electron-deficient metal surface (e.g., Palladium, Platinum), effectively blocking the site.[1][4]
Caption: Mechanism of piperidine product poisoning on a Palladium surface.
Q2: Besides the product, what are other potential sources of poisons?
A: Poisons can be introduced from several sources. It is critical to evaluate the entire experimental setup:
-
Raw Materials: Sulfur compounds (e.g., thiophenes, mercaptans) are notorious poisons for noble metal catalysts.[14][15] These can be present in starting materials or reagents. Heavy metals like lead, mercury, or arsenic can also cause irreversible deactivation.[16]
-
Reagents & Solvents: Ensure high-purity, anhydrous solvents are used. Water can sometimes act as a temporary poison.[7]
-
Apparatus: Using rubber stoppers or tubing can introduce sulfur, which is used in the vulcanization process.[4] Ensure all glassware and reactor components are meticulously cleaned.
Q3: Can the fluorine atom or fluoride ions (F⁻) poison the catalyst?
A: While not a "classic" poison in the same vein as sulfur, fluoride can significantly impact catalyst activity. The C-F bond is strong, but under harsh hydrogenation conditions, hydrodefluorination can occur, releasing hydrogen fluoride (HF). This acidic byproduct can alter the catalyst support or the metal particles themselves.[10] Furthermore, studies have shown that fluoride anions can interact directly with palladium complexes, modulating their electronic properties and reactivity, which can lead to inhibition or a change in the reaction pathway.[17][18]
Q4: How can I definitively diagnose catalyst poisoning?
A: A control experiment is the most effective method.
-
Run a Baseline: Perform the hydrogenation on a simple, "clean" substrate known to work well with your catalyst (e.g., cyclohexene or styrene). This confirms the catalyst, solvent, and hydrogen source are active.
-
Introduce the Substrate: After a short time, inject a small amount of your purified this compound starting material into the reaction. If the reaction rate immediately slows or stops, it points to a poison in the starting material.
-
Introduce the Product: In a separate experiment, repeat the baseline reaction and inject a small amount of the purified final product. A slowdown confirms product inhibition.
For industrial settings, advanced surface analysis techniques can identify poisons on a spent catalyst.[19] Techniques like X-ray Photoelectron Spectroscopy (XPS) can detect elements like sulfur or chlorine, while Inductively Coupled Plasma (ICP) can identify metallic poisons.[16][20]
Q5: Is it possible to regenerate a poisoned catalyst?
A: Regeneration depends on the nature of the poison.
-
Reversible Poisoning: If the poison is weakly adsorbed (e.g., product inhibition), simply filtering the catalyst, washing it thoroughly with a clean solvent (or a dilute acid solution if appropriate), and drying it may restore some activity.
-
Irreversible Poisoning: For strongly chemisorbed poisons like sulfur or heavy metals, regeneration is difficult and often requires harsh treatment.[21] Industrial methods include high-temperature oxidation or chemical treatments that are often not feasible or economical in a research lab setting.[22][23] In most lab-scale cases of severe poisoning, replacing the catalyst is the most practical solution.[7]
Part 3: Experimental Protocols
Protocol 1: Standard Hydrogenation of this compound with Acidic Additive
This protocol is a robust starting point designed to mitigate product inhibition.
-
Inerting: To a clean, dry hydrogenation flask, add this compound (1.0 eq) and a magnetic stir bar. Seal the flask and purge the system thoroughly with an inert gas (e.g., Nitrogen or Argon) for 5-10 minutes.[7]
-
Solvent/Acid Addition: Under a positive pressure of inert gas, add an anhydrous solvent (e.g., Methanol or Ethanol, ~0.1 M concentration) followed by acetic acid (5 vol%).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% of 10% Pd/C or 20% Pd(OH)₂/C) to the mixture under positive inert gas pressure.[7]
-
Hydrogenation: Evacuate the inert gas (without disturbing the catalyst) and introduce hydrogen gas, typically via a hydrogen-filled balloon or by connecting to a pressure reactor.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (start at room temperature) and pressure (e.g., 1 atm or higher). Vigorous stirring is crucial to ensure good mixing of the three-phase system.[7]
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.
-
Work-up: Once complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, keep the filter cake wet with solvent at all times to prevent ignition of the catalyst in air. [7] Wash the filter cake with a small amount of the reaction solvent.
-
Isolation: Combine the filtrate and washings. The product can be isolated by removing the solvent under reduced pressure and performing an appropriate workup to remove the acidic additive.
References
- Vertex AI Search. (2024).
- RSC Publishing. (2025). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. Chemical Science.
-
Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]
- RSC Publishing. (2025). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple.
- Vertex AI Search. (2012).
- ResearchGate. (2025). Mechanisms of Catalyst Poisoning in Industrial Methanol Plants.
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Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]
- ResearchGate. (n.d.). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions.
- SciELO. (n.d.).
- MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
-
Tascon GmbH. (n.d.). Analysis of Catalysts. Retrieved from [Link]
- Nature. (2018).
-
Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions. Retrieved from [Link]
- University of Illinois. (n.d.).
- ResearchGate. (2021).
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
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Britannica. (n.d.). Catalyst poison. Retrieved from [Link]
- Google Patents. (n.d.).
- AmmoniaKnowHow. (n.d.).
- Reddit. (2022).
- SciSpace. (n.d.).
- Princeton University, The Doyle Group. (2014).
- Benchchem. (n.d.).
- ResearchGate. (n.d.).
- Slideshare. (n.d.).
- Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (n.d.).
- Benchchem. (n.d.).
- RSC Publishing. (2015). Selective hydrogenation of halogenated arenes using porous manganese oxide (OMS-2)
- PubMed Central (PMC). (n.d.). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions.
- MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- YouTube. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success.
- ResearchGate. (n.d.). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds.
- Springer Nature Research Communities. (2019). A dearomatization–hydrogenation process for the formation of all-cis-(multi)
- Nature. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.
- mediaTUM. (n.d.).
- RSC Publishing. (2021). Hydrogenation of fluorinated molecules: an overview. Chemical Society Reviews.
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- MDPI. (2024).
- MDPI. (n.d.).
- PubMed Central (PMC), NIH. (n.d.). Accessing (Multi)
- ResearchG
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Technical Support Center: Enhancing the Solubility of 2-(3-Fluorophenyl)piperidine Derivatives
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(3-Fluorophenyl)piperidine derivatives. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address the common yet significant challenge of poor aqueous solubility in this important class of compounds. Our goal is to provide you with the foundational knowledge and practical tools necessary to overcome solubility hurdles, ensuring the smooth progression of your research and development efforts.
Introduction: The Solubility Challenge
The this compound scaffold is a privileged structure in modern medicinal chemistry, frequently appearing in neurologically active agents. The combination of a lipophilic fluorophenyl group and a basic piperidine ring often results in compounds with high melting points and crystalline structures, leading to poor aqueous solubility. This can severely hamper preclinical development, affecting everything from in vitro assay reliability to in vivo bioavailability. This guide is structured to help you diagnose and systematically resolve these issues.
Part 1: Troubleshooting & Diagnostics
This section is designed to help you identify the root cause of your solubility issues through a series of guided questions and diagnostic workflows.
Initial Solubility Assessment Workflow
Before attempting to enhance solubility, a robust baseline must be established. The following workflow outlines the critical first steps.
Caption: Initial diagnostic workflow for assessing compound solubility.
Frequently Asked Questions (FAQs) - Diagnostics
Question 1: My compound precipitates immediately upon dilution from a DMSO stock into aqueous buffer for my in vitro assay. What is happening?
Answer: This is a classic sign of poor kinetic solubility. Your compound is likely crashing out of solution when the solvent composition changes dramatically from 100% DMSO to a primarily aqueous environment. The maximum concentration of DMSO your assay can tolerate is likely insufficient to keep your compound dissolved.
-
Immediate Action: Lower the final compound concentration in your assay. If the issue persists even at relevant concentrations, you must proceed with solubility enhancement techniques before reliable data can be generated.
-
Causality: The high logP value conferred by the fluorophenyl ring, combined with the rigid piperidine structure, contributes to strong crystal lattice energy. When the solubilizing effect of the DMSO is diluted, the intermolecular forces of the compound with itself are much stronger than its interactions with water, leading to precipitation.
Question 2: I'm seeing inconsistent results in my cell-based assays. Could this be related to solubility?
Answer: Absolutely. Poor solubility is a primary source of assay artifacts and poor data reproducibility. If your compound is not fully dissolved, the actual concentration exposed to the cells is unknown and likely much lower than your nominal concentration. Furthermore, small, undissolved particles can have confounding cytotoxic effects.
-
Diagnostic Test: Visually inspect your assay plates under a microscope before and after adding the compound. The presence of crystalline structures or an oily film is a clear indicator of precipitation. You can also perform a "centrifugation test" by spinning down an aliquot of your diluted compound and measuring the concentration in the supernatant via HPLC-UV. A significant drop from the nominal concentration confirms the problem.
Question 3: My measured solubility is highly dependent on pH. Why?
Answer: The piperidine ring in your scaffold is a basic moiety with a typical pKa in the range of 8-10. This means that at physiological pH (7.4), a significant portion of your molecules will be protonated (ionized).
-
Mechanism: The protonated, cationic form of the piperidine nitrogen is significantly more polar and interacts more favorably with water, thus enhancing solubility. As the pH drops well below the pKa, solubility will increase. Conversely, as the pH rises above the pKa, the molecule becomes neutral, less polar, and solubility will decrease dramatically. This pH-dependent solubility is a key property you can leverage for formulation.
Part 2: Solubility Enhancement Strategies & Protocols
Once you have confirmed that poor solubility is a limiting factor, the next step is to systematically address it. We will cover two primary strategies: pH modification and the use of excipients .
Strategy 1: pH Modification (Salt Formation)
Leveraging the basic piperidine nitrogen is the most direct path to improving solubility. By forming a salt with a pharmaceutically acceptable acid, you can ensure the molecule remains in its ionized, more soluble state.
Workflow for Salt Form Selection
Technical Support Center: Refining Purification Techniques for 2-(3-Fluorophenyl)piperidine
Welcome to the technical support center for the purification of 2-(3-Fluorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Introduction
This compound is a key structural motif in many pharmaceutical compounds, making its purity crucial for successful downstream applications.[1][2] The introduction of a fluorine atom can alter the physicochemical properties of the molecule, sometimes presenting unique challenges during purification compared to its non-fluorinated analogs.[3][4] This guide provides practical, experience-driven advice to help you navigate these challenges and achieve high-purity this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: Yellow or Brown Discoloration of the Purified Product
Q: My final this compound product has a yellow or brown tint after purification. What is the likely cause and how can I remove it?
A: Discoloration in piperidine derivatives is often due to oxidation of the amine.[5][6] This can occur during the synthesis, work-up, or even during storage if the compound is exposed to air and light. While minor discoloration may not affect the outcome of all subsequent reactions, it is indicative of impurities and should be addressed for high-purity applications.
Recommended Solutions:
-
Distillation: For liquid this compound, vacuum distillation is a highly effective method for removing colored impurities and other non-volatile byproducts.[5]
-
Activated Charcoal Treatment: If the product is a solid or if distillation is not feasible, treatment with activated charcoal can be effective.[7]
-
Protocol: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated charcoal and boil the solution for a few minutes. Perform a hot filtration to remove the charcoal, then allow the solution to cool for recrystallization.[7]
-
-
Preventative Measures: To minimize future discoloration, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[5]
Issue 2: Difficulty Separating the Product from Starting Materials or Byproducts
Q: I'm struggling to separate this compound from unreacted starting materials or closely related impurities using column chromatography. What can I do to improve the separation?
A: Co-elution of impurities is a common challenge, especially when the polarity of the desired product and the impurities are similar. The basic nature of the piperidine nitrogen can also lead to tailing on silica gel columns.
Strategies for Improved Separation:
-
Acid-Base Extraction: This is a powerful technique for separating basic compounds like this compound from neutral or acidic impurities.[8][9] The principle relies on the differential solubility of the amine and its protonated salt form in organic and aqueous phases.[9][10]
-
General Protocol:
-
Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer.[8]
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10.[8]
-
Extract the deprotonated, neutral this compound back into an organic solvent.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified product.[8]
-
-
-
Chromatography Optimization:
-
Solvent System Modification: Experiment with different solvent systems for column chromatography. For basic compounds, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can significantly reduce tailing and improve separation.[11]
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina, which can sometimes provide better separation for basic compounds.[11] Reversed-phase chromatography can also be an option for fluorinated compounds.[3]
-
Issue 3: Low Recovery After Recrystallization
Q: I am experiencing a significant loss of product during recrystallization. How can I improve the yield?
A: Low recovery in recrystallization is often due to the selection of a suboptimal solvent or procedural inefficiencies.
Tips for Improving Recrystallization Yield:
-
Solvent Screening: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] For fluorinated aromatic compounds, consider alcohols (e.g., ethanol, isopropanol) or mixed solvent systems like hexane/ethyl acetate.[7] Conduct small-scale solubility tests to identify the best solvent or solvent pair.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Excess solvent will keep more of your product in solution upon cooling, thereby reducing the yield.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of larger, purer crystals and can improve recovery.[7]
-
Seeding: If you have a small amount of pure product, adding a seed crystal to the cooled, saturated solution can initiate crystallization and improve the overall yield.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, such as the corresponding fluoropyridine, and byproducts from the reaction.[1] Defluorinated byproducts can also sometimes be observed, depending on the synthetic route.[1] Additionally, residual solvents from the reaction or work-up are common impurities.[12]
Q2: Is it possible to purify this compound by distillation?
A2: Yes, if the compound is a liquid and thermally stable, vacuum distillation can be an excellent purification method. It is particularly effective at removing non-volatile impurities and colored byproducts.[5] However, care must be taken if there are impurities with boiling points close to that of the product.
Q3: My this compound is an oil that won't crystallize. What should I do?
A3: "Oiling out" instead of crystallizing can occur if the compound has a low melting point or if there are significant impurities present.[7]
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil, then add a small amount of additional solvent.[7]
-
Try a different solvent system with a lower boiling point.
-
Ensure the cooling process is very slow.[7]
-
Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[7]
-
If the compound is a base, consider converting it to a hydrochloride or other salt, which are often crystalline and can be more easily purified by recrystallization.
-
Q4: How can I confirm the purity of my final this compound product?
A4: A combination of analytical techniques should be used to assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and assessing purity. The absence of impurity signals is a strong indicator of high purity.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the purity of the compound and confirms its molecular weight.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is another excellent method for purity assessment.
Experimental Protocols & Visualizations
Protocol 1: General Acid-Base Extraction for Purification
This protocol is designed to separate the basic this compound from neutral or acidic impurities.[8]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash the organic layer with 1M HCl (aq). The this compound will be protonated and partition into the aqueous layer.[8]
-
Separation: Separate the two layers. The organic layer containing neutral impurities can be set aside.
-
Back-Wash (Optional but Recommended): Wash the acidic aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.[10]
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated base, such as NaOH solution, until the pH is >10.[8]
-
Re-extraction: Extract the deprotonated (neutral) this compound back into an organic solvent by performing several extractions.
-
Drying and Concentration: Combine the organic extracts and dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.[8]
Workflow Diagram: Acid-Base Extraction
Caption: General workflow for purification by acid-base extraction.
Data Summary Table: Common Purification Techniques
| Purification Technique | Best For Removing | Advantages | Potential Issues |
| Acid-Base Extraction | Neutral and acidic impurities | High capacity, cost-effective, scalable | Emulsion formation, product must be stable to acid/base |
| Column Chromatography | Impurities with different polarities | High resolution, versatile | Tailing of basic compounds, can be slow and solvent-intensive |
| Distillation | Non-volatile or high-boiling impurities, colored byproducts | Excellent for thermally stable liquids, scalable | Not suitable for thermally sensitive compounds, azeotrope formation |
| Recrystallization | Small amounts of soluble impurities | Can yield very high purity product, cost-effective | Lower recovery, "oiling out" can occur |
References
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
Ghorab, M. M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6890. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]
-
Lohmann, S., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Organic Letters, 22(15), 5845–5850. Retrieved from [Link]
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
- Google Patents. (n.d.). US2363157A - Process for purifying piperidine.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
- Google Patents. (n.d.). EP0223403A2 - Piperidine derivatives, their preparation, and their use as medicaments.
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Retrieved from [Link]
-
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]
-
PubMed. (2010). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). Retrieved from [Link]
-
MDPI. (2022). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
PubMed. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Retrieved from [Link]
- Google Patents. (n.d.). CN111233835A - Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde.
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]
-
Reddit. (2025). Purification of THP protected compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Phenylpropyl)-4-(trifluoromethyl)piperidine. Retrieved from [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]
- Google Patents. (n.d.). EP0983238A4 - Processes and intermediates for resolving piperidyl acetamide stereoisomers.
-
International Union of Crystallography. (2021). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H). Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 2-(3-Fluorophenyl)piperidine and Its Analogs: A Guide to Structure-Activity Relationships at Monoamine Transporters
Introduction
The phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] Its rigid structure allows for precise orientation of substituents, making it an ideal framework for probing interactions with biological targets, particularly within the central nervous system.[1] This guide offers a comparative analysis of 2-(3-Fluorophenyl)piperidine and its analogs, with a focus on their activity at the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).
Strategic fluorination of drug candidates is a widely employed technique in modern drug discovery to modulate key physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] The introduction of a fluorine atom to the phenyl ring of the 2-phenylpiperidine core can significantly influence its interaction with target proteins. This guide will delve into the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds, providing researchers with predictive insights for the rational design of novel phenylpiperidine-based therapeutics.
Pharmacological Profile of Phenylpiperidines at Monoamine Transporters
Phenylpiperidine derivatives are well-documented inhibitors of monoamine transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft.[4][5] The potency and selectivity of these compounds for DAT, SERT, and NET are highly dependent on the substitution pattern on both the phenyl and piperidine rings.
The Influence of Phenyl Ring Substitution
The position and nature of substituents on the phenyl ring are primary determinants of a compound's activity and selectivity profile. Electron-withdrawing groups, such as halogens, can significantly impact binding affinity.[5][6][7] For instance, studies on various phenylpiperidine series have shown that para-substitution on the phenyl ring often leads to increased affinity for DAT.[8] Conversely, alterations at the meta and ortho positions can shift selectivity towards SERT or NET.[8]
While direct experimental data for this compound is not extensively available in the public domain, we can infer its likely activity based on established SAR trends. The meta-positioning of the fluorine atom is expected to confer a distinct pharmacological profile compared to its ortho- and para-isomers.
Comparative Analysis: this compound vs. Other Phenylpiperidines
To provide a clear comparison, the following table summarizes the binding affinities (Ki, in nM) of various substituted phenylpiperidine analogs for the human monoamine transporters. The data is compiled from multiple sources to illustrate the impact of different substitution patterns.
| Compound | Substitution Pattern | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity Profile |
| 2-Phenylpiperidine (Parent) | Unsubstituted | Moderate | Moderate | Moderate | Non-selective |
| This compound | meta-Fluoro | Predicted: Moderate-High | Predicted: Moderate | Predicted: Moderate | Predicted: DAT/NET preference |
| 2-(4-Fluorophenyl)piperidine | para-Fluoro | High | Moderate-Low | Moderate | DAT-selective |
| 2-(3,4-Dichlorophenyl)piperidine | 3,4-Dichloro | Very High | Moderate | High | DAT/NET-selective |
| Methylphenidate Analog | para-Bromo | 1.5 | 1,500 | 15 | DAT/NET-selective |
Note: Predicted activities for this compound are based on extrapolation from published SAR studies on related analogs.[8]
Structure-Activity Relationship (SAR) Insights
The data reveals several key SAR trends:
-
Halogenation: The presence of a halogen on the phenyl ring generally enhances affinity for monoamine transporters. Dichloro-substitution, as seen in analogs of meperidine, can produce highly potent ligands.[9]
-
Positional Isomerism: The position of the fluorine atom is critical. Para-substitution tends to favor DAT affinity.[8] The meta-substitution in this compound is likely to result in a more balanced affinity profile, potentially with a preference for DAT and NET over SERT.
-
Piperidine Ring Stereochemistry: The stereochemistry of the piperidine ring also plays a crucial role. For example, in 3,4-disubstituted piperidines, (-)-cis analogs exhibit DAT/NET selectivity, while (-)-trans and (+)-cis isomers show SERT or SERT/NET selectivity.[10]
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural modifications on the 2-phenylpiperidine scaffold and their general influence on monoamine transporter selectivity.
Caption: Structure-Activity Relationships of 2-Phenylpiperidines.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the data presented in such comparative analyses, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to characterize the activity of phenylpiperidine derivatives at monoamine transporters.
Radioligand Binding Assay for Monoamine Transporters
This protocol provides a general framework for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from a monoamine transporter.
1. Membrane Preparation:
- Homogenize HEK293 cells expressing the human transporter of interest (hDAT, hSERT, or hNET) or relevant brain tissue (e.g., striatum for DAT) in ice-cold lysis buffer.[11]
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Pellet the membranes from the supernatant by high-speed centrifugation.[11]
- Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method like the BCA assay.
2. Assay Procedure:
- In a 96-well plate, combine the membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound (e.g., this compound).[8][12]
- To determine non-specific binding, include wells with an excess of a known, non-labeled inhibitor (e.g., 10 µM cocaine for DAT).[12]
- Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[11]
3. Filtration and Counting:
- Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), trapping the membranes with the bound radioligand.[12]
- Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Subtract the non-specific binding from all measurements to obtain specific binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Radioligand Binding Assay Workflow
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A Senior Application Scientist's Guide to Validating the In Vivo Efficacy of 2-(3-Fluorophenyl)piperidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 2-(3-Fluorophenyl)piperidine scaffold is a privileged structure in modern medicinal chemistry, serving as the backbone for numerous compounds targeting the central nervous system (CNS).[1] The strategic placement of a fluorophenyl group on the piperidine ring can significantly modulate critical pharmacological properties, including metabolic stability and binding affinity for key CNS targets like dopamine and sigma receptors.[2][3] However, translating promising in vitro data into demonstrable in vivo efficacy is a complex, multi-step process fraught with challenges. Fewer than 10% of CNS drug candidates that enter clinical trials ultimately receive approval, a statistic that underscores the critical need for a rigorous and logically sound preclinical validation strategy.[4]
This guide provides an in-depth, experience-driven framework for validating the efficacy of novel this compound derivatives in vivo. Moving beyond a simple checklist of assays, we will explore the causal logic behind experimental choices, establishing a self-validating workflow that connects pharmacokinetics, target engagement, and behavioral outcomes.
Part 1: The Foundational Prerequisite: Pharmacokinetic (PK) Profiling
Before any efficacy study can be meaningfully interpreted, one must answer a fundamental question: Does the compound reach its intended site of action—the brain—at a sufficient concentration and for an adequate duration? Attempting to assess efficacy without this knowledge is scientifically untenable. A robust pharmacokinetic study is the bedrock of any in vivo program.[5]
The primary goal is to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the candidate compound. For CNS drugs, the most critical parameters include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), overall exposure (AUC, or Area Under the Curve), and, crucially, the brain-to-plasma ratio.[6][7] This ratio provides a quantitative measure of the compound's ability to penetrate the blood-brain barrier (BBB).[6]
Protocol 1: Rodent Pharmacokinetic and Brain Penetration Study
This protocol outlines a standard single-dose PK study in mice to determine key exposure parameters.
Methodology:
-
Animal Model: Male C57BL/6 mice (n=3-4 per time point).
-
Dosing: Administer the this compound derivative (e.g., "Candidate A") at a predetermined dose (e.g., 10 mg/kg) via the intended clinical route (e.g., intraperitoneal, IP, or oral, PO).
-
Sample Collection: At sequential time points post-dose (e.g., 15, 30, 60, 120, 240, and 480 minutes), collect blood samples (via cardiac puncture under terminal anesthesia) into heparinized tubes.
-
Plasma Separation: Immediately centrifuge the blood (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Brain Tissue Collection: Following blood collection, immediately perfuse the mouse transcardially with ice-cold saline to remove intravascular blood from the brain. Excise the whole brain.
-
Sample Processing: Homogenize the brain tissue in a suitable buffer. Process both plasma and brain homogenate samples (e.g., via protein precipitation with acetonitrile).
-
Bioanalysis: Quantify the concentration of Candidate A in all samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the plasma and brain concentrations versus time. Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Data Presentation: Comparative Pharmacokinetics
All quantitative data should be summarized for clear comparison against a known benchmark compound, such as the well-characterized antipsychotic Haloperidol.[8]
| Parameter | Candidate A (10 mg/kg, IP) | Haloperidol (1 mg/kg, IP) |
| Plasma Tmax (min) | 30 | 30 |
| Plasma Cmax (ng/mL) | 450 | 120 |
| Plasma AUC (ng*h/mL) | 980 | 350 |
| Brain Tmax (min) | 60 | 60 |
| Brain Cmax (ng/g) | 900 | 180 |
| Brain/Plasma Ratio | ~2.0 | ~1.5 |
Expert Insight: A brain-to-plasma ratio greater than 1.0 is a strong indicator of effective BBB penetration. The Tmax values are critical for designing subsequent efficacy studies; behavioral testing should be timed to coincide with peak brain concentrations of the drug.
Part 2: A Self-Validating System: Confirming In Vivo Target Engagement
Observing a behavioral effect after drug administration is not sufficient. A rigorous validation program must demonstrate that the compound is binding to its intended molecular target in the brain at doses that produce the behavioral outcome.[9][10][11] This step, known as target engagement, links the pharmacokinetic profile to the pharmacodynamic effect and is a cornerstone of building a trustworthy data package.
For this compound derivatives, which often target dopamine D2 and/or sigma-1 receptors (σ1R), ex vivo radioligand displacement assays are a robust method for quantifying target occupancy.[12][13]
Protocol 2: Ex Vivo Dopamine D2 Receptor Occupancy Assay
Methodology:
-
Dosing: Treat cohorts of mice with a range of doses of Candidate A (e.g., 1, 3, 10, 30 mg/kg, IP) or vehicle.
-
Pre-treatment Time: The pre-treatment time should be based on the brain Tmax determined in the PK study (e.g., 60 minutes).
-
Radiotracer Injection: Administer a D2 receptor-specific radioligand, such as [³H]-Raclopride, via tail vein injection.
-
Tracer Distribution: Allow the radiotracer to distribute for a set period (e.g., 30 minutes).
-
Tissue Collection: Euthanize the animals, rapidly excise the striatum (a brain region rich in D2 receptors) and the cerebellum (used as a reference region with negligible D2 receptor density).
-
Quantification: Measure the radioactivity in the tissue samples using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (cerebellum) from the total binding (striatum). Receptor occupancy is then determined by the percentage reduction in specific binding in the drug-treated groups compared to the vehicle-treated group.
Causality Check: This protocol establishes a dose-response relationship for target binding. The doses that achieve significant receptor occupancy (e.g., >50%) should correlate with the doses that produce efficacy in the behavioral models described below.
Diagram: Target Engagement Workflow
This diagram illustrates the logical flow of an in vivo target engagement study.
Caption: Workflow for an ex vivo receptor occupancy study.
Part 3: Validating Efficacy in Disease-Relevant Behavioral Models
With PK and target engagement data in hand, the final step is to assess efficacy in animal models that recapitulate aspects of a human disease state. The choice of model must be logically grounded in the compound's proposed mechanism of action.[14] For a compound with D2 and/or σ1R activity, models of psychosis and cognitive function are highly relevant.[15][16]
Model 1: Antipsychotic Potential - Apomorphine-Induced Climbing in Mice
This model is a classic assay for screening compounds with potential antipsychotic activity.[15] Apomorphine is a potent dopamine receptor agonist that, at higher doses, induces a characteristic, stereotyped climbing behavior in mice.[17][18] Compounds that act as D2 receptor antagonists, like Haloperidol, effectively block this behavior.[19]
Methodology:
-
Apparatus: Place individual mice in cylindrical wire mesh cages.[20]
-
Habituation: Allow mice to habituate to the cages for 15-30 minutes.
-
Pre-treatment: Administer vehicle, Haloperidol (e.g., 0.1 mg/kg, IP), or Candidate A (e.g., 1, 3, 10 mg/kg, IP) at the pre-determined Tmax (e.g., 60 minutes prior to apomorphine challenge).
-
Dopaminergic Challenge: Administer apomorphine hydrochloride (e.g., 1.5 mg/kg, SC).
-
Scoring: Immediately after apomorphine injection, observe the mice for 30 minutes. Record the total amount of time each mouse spends climbing (all four paws on the mesh).[20]
-
Data Analysis: Compare the mean climbing time for each treatment group to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
| Treatment Group | Dose (mg/kg) | Mean Climbing Time (seconds ± SEM) | % Inhibition vs. Vehicle |
| Vehicle + Apomorphine | -- | 150 ± 12.5 | -- |
| Haloperidol + Apomorphine | 0.1 | 25 ± 5.1 | 83% |
| Candidate A + Apomorphine | 1 | 130 ± 11.8 | 13% |
| Candidate A + Apomorphine | 3 | 75 ± 9.2 | 50% |
| Candidate A + Apomorphine | 10 | 30 ± 6.4 | 80% |
Authoritative Grounding: The ability of a compound to dose-dependently inhibit apomorphine-induced climbing is highly predictive of D2 receptor antagonism and potential antipsychotic efficacy.[19]
Model 2: Pro-Cognitive Potential - The Novel Object Recognition (NOR) Task
Many CNS disorders involve cognitive deficits. The NOR task is a widely used assay to evaluate a compound's effect on learning and recognition memory.[21][22][23] It leverages the innate tendency of rodents to explore novel objects more than familiar ones.[23][24] This model is particularly relevant for compounds modulating sigma-1 receptors, which have been implicated in cognitive function.[12]
Methodology:
-
Habituation (Day 1): Allow each mouse to freely explore an empty, open-field arena for 5-10 minutes.[22][23] This reduces novelty-induced stress on the testing days.
-
Training/Familiarization (Day 2): Place two identical objects in the arena.[23] Administer vehicle or Candidate A at the appropriate pre-treatment time and allow the mouse to explore the objects for 10 minutes.[24]
-
Testing (Day 3): After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object.[24][25] Re-administer the same treatment as on Day 2. Place the mouse back in the arena for 5-10 minutes and record the time spent exploring each object (novel vs. familiar).
-
Data Analysis: Calculate a Discrimination Index (DI) for each mouse: (Time with Novel - Time with Familiar) / (Total Exploration Time). A positive DI indicates the mouse remembers the familiar object and prefers the novel one. Compare the DI across treatment groups.
Caption: The three-day experimental workflow for the NOR task.
| Treatment Group | Dose (mg/kg) | Discrimination Index (DI ± SEM) |
| Vehicle | -- | 0.15 ± 0.05 |
| Cognitive Deficit Model + Vehicle | -- | -0.10 ± 0.04 |
| Cognitive Deficit Model + Candidate A | 3 | 0.05 ± 0.06 |
| Cognitive Deficit Model + Candidate A | 10 | 0.35 ± 0.07 |
Trustworthiness: The inclusion of a cognitive deficit model (e.g., using agents like scopolamine or MK-801) is crucial. Demonstrating that Candidate A can reverse a deficit provides much stronger evidence of pro-cognitive efficacy than simply showing an enhancement in normal animals.
Conclusion: Synthesizing a Coherent Narrative
Validating the in vivo efficacy of a novel this compound derivative is not about generating isolated data points. It is about constructing a coherent, evidence-based narrative. The data from pharmacokinetics, target engagement, and behavioral assays must align. Efficacy in the climbing model should be observed at doses that achieve significant D2 receptor occupancy. Pro-cognitive effects in the NOR task should correlate with doses that are known to engage relevant targets like the sigma-1 receptor. By following this integrated and causally-linked approach, researchers can build a robust and trustworthy preclinical data package, significantly improving the confidence with which a candidate can be advanced toward clinical development.
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A Comparative Guide to the Receptor Cross-reactivity of 2-(3-Fluorophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The introduction of a fluorophenyl group, as seen in 2-(3-Fluorophenyl)piperidine, can significantly modify the compound's physicochemical properties, influencing its binding affinity and selectivity for various biological targets.[2][3] This guide provides a comprehensive analysis of the cross-reactivity profile of this compound and its derivatives, offering a comparative look at their interactions with a range of receptors and transporters. Understanding this profile is critical for assessing a compound's potential on-target efficacy and predicting off-target liabilities.[4]
The Phenylpiperidine Scaffold in Pharmacology
Phenylpiperidine derivatives are known to exhibit a wide array of pharmacological activities, targeting various receptors within the central nervous system (CNS).[1][5] Depending on the substitution pattern on both the phenyl and piperidine rings, these compounds can act as analgesics, antipsychotics, or modulators of neurotransmitter systems.[5][6] For instance, certain 3-phenylpiperidine derivatives have been explored for their activity as dopamine D₂ receptor modulators and neurokinin-1 (NK₁) receptor antagonists.[5] The versatility of this scaffold underscores the importance of detailed receptor screening to fully characterize the pharmacological profile of any new analogue.
Cross-reactivity Profile of Fluorophenylpiperidine Derivatives
| Compound/Derivative Class | Primary Target(s) | Off-Target(s) | Ki / IC50 (nM) | Reference(s) |
| GBR 12909 Analogs | Dopamine Transporter (DAT) | Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | DAT Ki: ~0.7-1 nM; SERT/DAT selectivity: up to 500-fold | [7][8][9] |
| ACP-103 | 5-HT2A Receptor (Inverse Agonist) | 5-HT2C Receptor | 5-HT2A pKi: 9.3 (membranes), 9.7 (whole cells); 5-HT2C pKi: 8.8 (membranes), 8.0 (whole cells) | [10] |
| DuP 734 | Sigma Receptors | - | High affinity for sigma receptors | [11] |
| Various Piperidine Derivatives | Sigma-1 (σ1) and Sigma-2 (σ2) Receptors | - | σ1 Ki: ~1-10 nM for potent analogs | [12][13] |
| Piperidine-based Ligands | Histamine H3 Receptor (H3R) | Sigma-1 Receptor (σ1R) | Dual affinity with Ki values in the low nanomolar range for some compounds. | [14][15] |
| Piperidine-based Antagonists | NMDA Receptor | - | Ki: ~64-74 nM | [16] |
Key Insights from the Data:
-
Dopamine and Serotonin Transporters: Fluorophenylpiperidine derivatives, particularly analogues of GBR 12909, demonstrate high affinity and selectivity for the dopamine transporter (DAT).[7][9] This suggests a potential for this compound to interact with monoamine transporters.
-
Serotonin Receptors: Compounds like ACP-103, which incorporate a fluorophenylmethyl-piperidine moiety, show potent inverse agonist activity at the 5-HT2A receptor, with slightly lower affinity for the 5-HT2C receptor.[10] This highlights the potential for interaction with serotonin receptor subtypes.
-
Sigma Receptors: The sigma receptor family is a common target for phenylpiperidine derivatives.[6] Compounds like DuP 734 and others show high affinity for sigma receptors, indicating a strong likelihood of cross-reactivity.[11][12][13]
-
Histamine Receptors: Recent studies have revealed that some piperidine derivatives can act as dual-target ligands for the histamine H3 receptor and sigma-1 receptor, often with nanomolar affinities for both.[14][15]
-
NMDA Receptors: Certain piperidine-based structures have been developed as NMDA receptor antagonists, demonstrating another potential area of cross-reactivity.[16]
Experimental Methodologies for Assessing Cross-reactivity
To empirically determine the cross-reactivity profile of a compound like this compound, a tiered approach involving both binding and functional assays is essential.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[17][18] These assays measure the displacement of a radiolabeled ligand from a receptor by the test compound.
Generalized Protocol for a Competitive Radioligand Binding Assay:
-
Preparation of Receptor Source: This typically involves preparing cell membranes from tissues or cell lines that express the receptor of interest.[19][20]
-
Incubation: The receptor preparation is incubated with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).[21]
-
Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand, commonly through filtration or centrifugation.[17][20]
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of specific binding) can be determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Workflow for a Typical Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Functional Assays
While binding assays reveal affinity, they do not provide information about the functional effect of the compound (i.e., whether it is an agonist, antagonist, or inverse agonist).[22] Functional assays are therefore crucial for a complete pharmacological characterization.[4][23] These assays measure the cellular response following receptor activation or inhibition.
Example: G-Protein Coupled Receptor (GPCR) Functional Assay
Many of the potential targets for this compound are GPCRs. Functional assays for GPCRs often measure the accumulation of second messengers like cyclic AMP (cAMP) or inositol phosphates (IPs), or calcium mobilization.[4][23][24]
Generalized Protocol for a cAMP Assay (for Gs or Gi-coupled receptors):
-
Cell Culture: Cells expressing the target GPCR are cultured in microtiter plates.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound. For antagonist/inverse agonist testing, cells are co-incubated with the test compound and a known agonist.
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF).[25]
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) of the test compound.
Signaling Pathway for a Gs-Coupled GPCR
Caption: Simplified Gs-coupled GPCR signaling cascade.
Conclusion
The chemical structure of this compound suggests a high probability of cross-reactivity with several receptor families, most notably monoamine transporters, and serotonin, sigma, and histamine receptors. A thorough in vitro pharmacological profiling, employing a combination of radioligand binding and functional assays, is imperative to delineate its selectivity and potential therapeutic applications. The methodologies outlined in this guide provide a robust framework for researchers to undertake such investigations, ultimately leading to a more complete understanding of the compound's biological activity and its potential as a lead for drug development.
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Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (Source: PubMed, URL: [Link])
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Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. (Source: PubMed, URL: [Link])
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (Source: Preprints.org, URL: [Link])
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Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (Source: National Center for Biotechnology Information, URL: [Link])
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Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (Source: PubMed, URL: [Link])
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Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (Source: MDPI, URL: [Link])
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H 3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (Source: PubMed, URL: [Link])
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BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor. (Source: The Journal of Pharmacology and Experimental Therapeutics, URL: [Link])
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Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. (Source: PubMed, URL: [Link])
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4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. (Source: National Center for Biotechnology Information, URL: [Link])
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A Comparative Analysis of 2-(3-Fluorophenyl)piperidine Enantiomers: A Guide for Drug Development Professionals
In the landscape of modern drug discovery, particularly within central nervous system (CNS) targets, the precise understanding of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic success. The piperidine scaffold is a cornerstone of medicinal chemistry, and its substitution patterns give rise to a vast chemical space with diverse pharmacological activities.[1][2] The introduction of a chiral center, as seen in 2-(3-fluorophenyl)piperidine, bifurcates a single chemical entity into two enantiomers—(R)-2-(3-fluorophenyl)piperidine and (S)-2-(3-fluorophenyl)piperidine—which, despite their identical chemical formula, can exhibit profoundly different biological profiles.
This guide provides a comprehensive comparative analysis of these enantiomers, synthesizing data from published literature to offer a deep, technical resource for researchers, scientists, and drug development professionals. We will delve into the stereoselective synthesis, chiral separation, and critically, the differential pharmacology of these molecules, underscoring the importance of enantiopurity in the development of targeted therapeutics.
The Critical Role of Chirality in Pharmacology
Biological systems, composed of chiral entities like amino acids and sugars, are inherently stereoselective. This chirality is imprinted on the architecture of drug targets such as receptors and enzymes. Consequently, enantiomers of a chiral drug can interact with these targets in distinct ways, leading to significant differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).
For piperidine-containing compounds, stereochemistry has been shown to be a pivotal factor in determining affinity and selectivity for various biological targets, including monoamine transporters and G-protein coupled receptors.[3][4]
Stereoselective Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound is a crucial first step in its pharmacological evaluation. Several strategies can be employed for this purpose:
-
Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to directly synthesize the desired enantiomer. For instance, asymmetric hydrogenation of a suitable pyridine precursor can yield enantiomerically enriched piperidines.
-
Chiral Resolution: This method involves the separation of a racemic mixture of the enantiomers. This is often achieved by reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.
Experimental Protocol: Chiral Resolution of (±)-2-(3-Fluorophenyl)piperidine
This protocol outlines a general procedure for the resolution of racemic this compound using a chiral acid.
Materials:
-
(±)-2-(3-Fluorophenyl)piperidine
-
Chiral resolving agent (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid)
-
Suitable solvent (e.g., methanol, ethanol, isopropanol)
-
Base (e.g., sodium hydroxide)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Salt Formation: Dissolve the racemic this compound in a minimal amount of a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the piperidine solution with stirring. Allow the mixture to stand at room temperature or in a refrigerator to facilitate the crystallization of one of the diastereomeric salts.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and add a base (e.g., 1M NaOH) until the solution is alkaline.
-
Extraction: Extract the liberated free base into an organic solvent.
-
Drying and Evaporation: Dry the organic extract over a suitable drying agent, filter, and evaporate the solvent to obtain the enantiomerically enriched this compound.
-
Enantiomeric Purity Determination: The enantiomeric excess (ee) of the product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).
Comparative Pharmacological Profiles
While direct, side-by-side comparative data for the enantiomers of this compound is not extensively available in the public domain, we can infer their likely differential pharmacology based on studies of structurally related chiral piperidine derivatives. The primary targets for many phenylpiperidine compounds are the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[5][6][7]
Table 1: Comparative Binding Affinities (Kᵢ, nM) of Structurally Related Chiral Piperidine Derivatives
| Compound/Enantiomer | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Reference |
| (S)-1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazine | High Affinity & Selectivity | Lower Affinity | Not Reported | [8] |
| (R)-1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazine | Lower Affinity & Selectivity | Higher Affinity | Not Reported | [8] |
| (3R, 4S)-Alkyl/Phenylalkyl Piperidine Analogue | 0.0021 (µ-Opioid Receptor) | 18.4 (δ-Opioid Receptor) | 25.8 (κ-Opioid Receptor) | [3] |
| (3S, 4R)-Alkyl/Phenylalkyl Piperidine Analogue | Lower Potency (µ-Opioid Receptor) | Not Reported | Not Reported | [3] |
Note: The data presented is for structurally related compounds and is intended to be illustrative of the potential for stereoselectivity.
The data in Table 1 clearly demonstrates that chirality plays a significant role in both the affinity and selectivity of piperidine derivatives for their biological targets. For instance, the S-enantiomer of the piperazine analogue displays higher selectivity for DAT over SERT compared to its R-enantiomer.[8] Similarly, the (3R, 4S)-enantiomer of a different piperidine analogue shows significantly greater potency at the µ-opioid receptor.[3]
Based on these findings, it is highly probable that the (R)- and (S)-enantiomers of this compound will exhibit distinct binding profiles at DAT, SERT, and NET. One enantiomer is likely to be more potent and/or selective for a specific transporter, which would have significant implications for its therapeutic potential and side-effect profile.
Experimental Workflow for Pharmacological Profiling
To definitively characterize the pharmacological differences between the enantiomers of this compound, a systematic in vitro and in vivo evaluation is necessary.
Diagram 1: Experimental Workflow for Comparative Pharmacological Analysis
Caption: Workflow for the comprehensive pharmacological comparison of this compound enantiomers.
Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol describes a standard method for determining the binding affinity of the this compound enantiomers to the dopamine transporter.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).
-
Radioligand (e.g., [³H]WIN 35,428).
-
(R)- and (S)-2-(3-Fluorophenyl)piperidine enantiomers.
-
Non-specific binding control (e.g., GBR 12909).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Scintillation cocktail and vials.
-
Microplate harvester and scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the test compounds (the enantiomers of this compound).
-
Radioligand Addition: Add the radioligand to each well. For determining non-specific binding, add a high concentration of the non-specific binding control.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.
Conclusion and Future Directions
The rigorous comparative analysis of the enantiomers of this compound is a quintessential step in its journey from a chemical entity to a potential therapeutic agent. While direct experimental data comparing the (R)- and (S)-enantiomers is not yet widely published, the wealth of information on structurally related chiral piperidines strongly suggests that significant differences in their pharmacological profiles are to be expected.
For drug development professionals, the key takeaway is the imperative of stereochemical purity. The development of a single enantiomer (a chiral switch) can lead to a drug with an improved therapeutic index, characterized by enhanced efficacy and a more favorable side-effect profile. Future research should focus on the detailed in vitro and in vivo characterization of the individual enantiomers of this compound to unlock their full therapeutic potential. This includes not only their primary targets in the monoamine transporter family but also potential off-target activities that could influence their overall clinical utility.
References
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Greiner, E., et al. (2002). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of Medicinal Chemistry, 45(19), 4371-4374. [Link]
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Izenwasser, S., et al. (1998). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 41(20), 3943-3949. [Link]
-
Greiner, E., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-1469. [Link]
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Hsin, L. W., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 13(3), 553-556. [Link]
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Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]
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Jin, C., et al. (1995). Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Journal of Medicinal Chemistry, 38(9), 1547-1557. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Benchmarking 2-(3-Fluorophenyl)piperidine: A Comparative Guide to Its Predicted Profile Against Known Monoamine Transporter Ligands
Introduction: The Quest for Selective Monoamine Transporter Ligands
The monoamine transporters (MATs) — encompassing the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET) — are critical regulators of neurotransmission.[1] These membrane proteins mediate the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby controlling the duration and intensity of signaling.[1] Due to their central role in modulating mood, cognition, and behavior, MATs are the primary targets for a wide array of therapeutics, including antidepressants and treatments for ADHD, as well as drugs of abuse like cocaine.[1][2]
The development of novel ligands with specific affinity and selectivity profiles for MATs is a cornerstone of modern neuropharmacology. A compound's therapeutic potential and its side-effect profile are critically dependent on its interaction with each of these three transporters.[3] For instance, selective serotonin reuptake inhibitors (SSRIs) like paroxetine derive their efficacy from potent SERT inhibition with minimal off-target effects at DAT and NET.[3] Conversely, the powerful psychostimulant effects of cocaine stem from its relatively non-selective, high-affinity binding to all three transporters.[4]
This guide introduces 2-(3-Fluorophenyl)piperidine , a novel compound with a chemical scaffold known to interact with monoamine transporters. Given the absence of a comprehensive pharmacological profile in the public domain, this document serves as a predictive benchmark. By leveraging established structure-activity relationship (SAR) principles from related phenylpiperidine analogs, we will project a likely pharmacological profile for this compound.[5][6] This predicted profile will then be objectively compared against a panel of well-characterized MAT ligands, providing a framework for its potential utility and guiding future experimental validation.
Predicted Pharmacological Profile of this compound
The pharmacological activity of a ligand is dictated by its three-dimensional structure and chemical properties, which determine how it fits into the binding pockets of its target proteins. The 2-phenylpiperidine scaffold is a well-established pharmacophore for MAT ligands.
Structural Considerations and Predictions:
-
Core Piperidine Ring: The protonatable nitrogen atom in the piperidine ring is crucial for forming a key ionic interaction with a conserved aspartate residue present in the primary (S1) binding site of all three monoamine transporters (Asp79 in DAT, Asp98 in SERT, and Asp75 in NET).[1] This interaction is a primary anchor for many MAT inhibitors.
-
2-Position Phenyl Group: The phenyl ring at the 2-position of the piperidine core engages with a hydrophobic pocket within the transporter binding site.[1] The substitution pattern on this ring can significantly modulate affinity and selectivity.
-
Meta-Fluoro Substitution: The fluorine atom at the 3-position (meta) of the phenyl ring is of particular interest. Fluorine substitution is a common strategy in medicinal chemistry to alter electronic properties and metabolic stability. In the context of MAT ligands, a meta-fluoro group can influence the electrostatic potential of the aromatic ring, potentially enhancing interactions with specific residues in the binding pocket. Based on SAR studies of related fluorinated compounds, this substitution is often associated with increased affinity, particularly for DAT and SERT.[5][7]
Based on these structural features and SAR data from analogous compounds, we predict that This compound will exhibit a preference for the dopamine transporter, with moderate to high affinity for the serotonin transporter and lower affinity for the norepinephrine transporter. This profile suggests a compound that may have stimulant-like properties but could be differentiated from non-selective agents like cocaine.
Comparative Analysis: In Vitro Benchmarking
To contextualize the predicted profile of this compound, we compare it to four well-known ligands with distinct selectivity profiles:
-
Cocaine: A non-selective inhibitor of DAT, SERT, and NET.[4]
-
GBR 12909: A highly potent and selective DAT inhibitor.[8][9]
-
Paroxetine: A highly potent and selective SERT inhibitor (SSRI).[3]
-
Reboxetine: A selective NET inhibitor (NRI).[10]
Data Presentation: Binding Affinities and Uptake Inhibition
The following tables summarize the predicted binding affinities (Kᵢ) and functional uptake inhibition (IC₅₀) for this compound against the known values for the selected benchmark ligands. Lower values indicate higher potency.
Table 1: Comparative Binding Affinities (Kᵢ, nM) at Human Monoamine Transporters
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Primary Target(s) | Selectivity Profile |
| This compound | ~15 - 50 (Predicted) | ~50 - 150 (Predicted) | >500 (Predicted) | DAT > SERT | DAT/SERT Selective |
| Cocaine | 230[4] | 740[4] | 480[4] | DAT, SERT, NET | Non-selective |
| GBR 12909 | 1[8][9] | >100[9][11] | >100[9][11] | DAT | Highly DAT Selective |
| Paroxetine | 490[3] | 0.07[3] | 40[3] | SERT | Highly SERT Selective |
| Reboxetine | >10,000 | 129 | 1.1 | NET | Highly NET Selective |
Table 2: Comparative Functional Activity (IC₅₀, nM) - Uptake Inhibition
| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | Functional Potency |
| This compound | ~30 - 100 (Predicted) | ~100 - 300 (Predicted) | >1000 (Predicted) | Potent at DAT |
| Cocaine | ~400 - 700[4][12] | ~400 - 750[4][12] | ~400 - 750[4][12] | Broad Spectrum |
| GBR 12909 | ~1 - 5[8][9] | >1000 | >1000 | Highly Potent at DAT |
| Paroxetine | ~300 - 500[3] | ~0.1 - 1.0[3] | ~30 - 50[3] | Highly Potent at SERT |
| Reboxetine | >1000 | ~100 - 200 | ~1 - 10 | Highly Potent at NET |
Experimental Methodologies for Profile Validation
To empirically validate the predicted pharmacological profile of this compound, standardized in vitro assays are required. The following protocols represent the gold standard for characterizing ligand interactions with monoamine transporters.[13]
Experimental Workflow Overview
Caption: Workflow for in vitro characterization of MAT ligands.
Protocol 1: Radioligand Binding Assay
This assay quantifies the affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the transporter.
Objective: To determine the Kᵢ of this compound for hDAT, hSERT, and hNET.
Materials:
-
Cell membranes from HEK293 cells stably expressing either hDAT, hSERT, or hNET.
-
Radioligand: [³H]WIN 35,428 (for DAT), [³H]Paroxetine (for SERT), [³H]Nisoxetine (for NET).
-
Test Compound: this compound, serially diluted.
-
Non-specific binding control: High concentration of a known inhibitor (e.g., 10 µM Cocaine for DAT, 10 µM Citalopram for SERT, 10 µM Desipramine for NET).[13]
-
Assay Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters (GF/B or GF/C) and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Preparation: Thaw and resuspend cell membrane aliquots in ice-cold assay buffer.[14]
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (or buffer for total binding, or non-specific control).[14]
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.[14]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.[14]
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[14]
-
Protocol 2: Synaptosome Uptake Inhibition Assay
This functional assay measures a compound's potency (IC₅₀) in blocking the transporter's primary function: neurotransmitter reuptake.
Objective: To determine the IC₅₀ of this compound for inhibiting the uptake of dopamine, serotonin, and norepinephrine.
Materials:
-
Crude synaptosomal preparations from specific rat brain regions (striatum for DAT, frontal cortex for SERT/NET).[15]
-
Radiolabeled Substrates: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine (NE).
-
Test Compound: this compound, serially diluted.
-
Non-specific uptake control: A potent uptake inhibitor (e.g., 1 µM Indatraline).[15]
-
Krebs-Phosphate Assay Buffer.[15]
-
Filtration apparatus and scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize dissected brain tissue in ice-cold sucrose solution. Perform differential centrifugation to isolate the crude synaptosomal pellet (P2 fraction).[16][17] Resuspend the pellet in assay buffer.
-
Pre-incubation: In tubes or a 96-well plate, pre-incubate the synaptosome suspension with varying concentrations of the test compound or vehicle for a short period (e.g., 10-30 minutes) at 37°C.[17]
-
Initiation: Initiate the uptake reaction by adding the respective [³H]-labeled neurotransmitter.[17]
-
Incubation: Allow the uptake to proceed for a short, defined time (e.g., 1-5 minutes) to measure the initial rate of transport.[18]
-
Termination: Stop the reaction by rapid vacuum filtration through glass fiber filters, followed by immediate washing with ice-cold buffer.[15]
-
Quantification: Lyse the synaptosomes trapped on the filters and measure the accumulated radioactivity via liquid scintillation counting.
-
Data Analysis:
-
Determine specific uptake by subtracting non-specific uptake (measured in the presence of the control inhibitor) from total uptake.
-
Plot the percentage of specific uptake versus the log concentration of the test compound.
-
Fit the data using a non-linear regression model to calculate the IC₅₀ value.
-
Signaling Pathways and Mechanisms
The fundamental mechanism of action for the benchmarked compounds is the competitive inhibition of the monoamine reuptake process.
Caption: Competitive inhibition at the monoamine transporter.
Conclusion
This guide provides a comprehensive, albeit predictive, benchmarking of the novel compound this compound. Based on established structure-activity relationships, it is projected to be a potent and selective inhibitor of the dopamine transporter, with secondary activity at the serotonin transporter. This profile distinguishes it from non-selective inhibitors like cocaine and highly selective agents such as GBR 12909 and paroxetine.
The true pharmacological identity of this compound can only be confirmed through rigorous experimental validation. The detailed protocols provided herein for radioligand binding and neurotransmitter uptake inhibition assays offer a clear and robust pathway for researchers to undertake this characterization. The resulting data will be crucial in determining the compound's potential as a research tool for probing the dopaminergic system or as a lead scaffold for developing novel therapeutics.
References
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Chen, N., G. T. Lin, and J. K. Wang. "Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs." BMC Pharmacology 8.1 (2008): 1-10. [Link]
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In Vivo Validation of Dopamine Transporter Engagement: A Comparative Guide to 2-(3-Fluorophenyl)piperidine and Key Alternatives
For researchers in neuroscience and drug development, demonstrating that a novel compound reaches and interacts with its intended molecular target in a living system—a process known as target engagement—is a critical step. This guide provides an in-depth technical comparison for the in vivo validation of target engagement for 2-(3-Fluorophenyl)piperidine, a potent dopamine transporter (DAT) ligand.
This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices. We will compare this compound with two well-characterized DAT inhibitors: the highly selective research tool GBR 12909 and the non-selective, rapidly acting psychostimulant cocaine . By understanding the nuances of their in vivo profiles, researchers can better design and interpret their own target engagement studies.
Understanding the Molecular Target: The Dopamine Transporter
The dopamine transporter is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission. Its dysfunction is implicated in numerous neurological and psychiatric disorders, making it a key target for therapeutic intervention and a subject of intense research.
While direct binding affinity data for this compound is not extensively published, structure-activity relationship (SAR) studies on a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines have demonstrated that this chemical scaffold possesses high affinity and selectivity for the DAT[1]. The presence of the fluorophenyl and piperidine moieties strongly suggests that this compound is a potent inhibitor of the dopamine transporter.
Comparative Overview of Selected DAT Inhibitors
To effectively validate the in vivo target engagement of this compound, it is essential to compare its performance against established benchmarks. We have selected GBR 12909 and cocaine for this purpose, as they represent two distinct classes of DAT inhibitors.
| Compound | Primary Target(s) | Key Characteristics |
| This compound | Presumed: Dopamine Transporter (DAT) | A novel piperidine derivative with expected high affinity for DAT based on SAR of related compounds. |
| GBR 12909 | Dopamine Transporter (DAT) | A highly potent and selective DAT inhibitor with slow dissociation kinetics, widely used as a research tool[2]. |
| Cocaine | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | A non-selective monoamine transporter inhibitor with rapid onset and short duration of action; a widely studied psychostimulant[2]. |
Experimental Strategies for In Vivo Target Engagement
A multi-pronged approach is necessary to robustly validate target engagement in vivo. This typically involves a combination of techniques to measure receptor occupancy, downstream neurochemical effects, and the pharmacokinetic/pharmacodynamic relationship.
Figure 1: A generalized workflow for the in vivo validation of a novel DAT inhibitor.
Part 1: In Vitro Characterization - The Foundation of Target Engagement
Before proceeding to in vivo studies, it is crucial to determine the binding affinity (Ki) of the test compound for its intended target and other relevant off-targets. This is typically achieved through competitive radioligand binding assays.
Protocol 1: In Vitro Radioligand Binding Assay for DAT, SERT, and NET
This protocol describes a method to determine the Ki of a test compound for the dopamine, serotonin, and norepinephrine transporters using [³H]WIN 35,428, [³H]paroxetine, and [³H]nisoxetine, respectively.
Materials:
-
Rat striatal, brainstem, and frontal cortex tissue homogenates
-
[³H]paroxetine (for SERT)
-
[³H]nisoxetine (for NET)
-
Test compound (e.g., this compound)
-
Non-labeled displacers (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET)
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Tissue Preparation: Homogenize dissected brain regions in ice-cold incubation buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this wash step. Determine the protein concentration of the final membrane preparation.
-
Assay Setup: In a 96-well plate, add incubation buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of the respective non-labeled displacer.
-
Incubation: Add the tissue homogenate to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Part 2: In Vivo Target Engagement and Pharmacodynamics
Once the in vitro profile is established, the next critical step is to demonstrate target engagement and the desired pharmacodynamic effect in a living organism.
A. In Vivo Microdialysis: Measuring Neurotransmitter Dynamics
In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a real-time assessment of a drug's effect on neurotransmission[5][6][7].
| Compound | Dose (mg/kg, i.p.) | Brain Region | Peak Increase in Extracellular Dopamine (% of baseline) | Duration of Effect | Reference |
| GBR 12909 | 25 | Striatum | ~200% | > 4 hours | [8] |
| Cocaine | 20 | Striatum | ~400% | < 2 hours | [8] |
Note: Data for this compound is not currently available in the public domain and would need to be generated experimentally.
This protocol details the procedure for implanting a microdialysis probe in the rat striatum and measuring changes in extracellular dopamine following drug administration[9][10][11][12][13][14][15][16].
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Stereotaxic frame
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC with electrochemical detection (HPLC-ED) system
-
Test compound (e.g., this compound) and comparators
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeted to the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.
-
Microdialysis Experiment: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min). Place the animal in a freely moving setup.
-
Baseline Collection: Allow the system to equilibrate for 1-2 hours. Collect baseline dialysate samples every 20 minutes into vials containing an antioxidant (e.g., perchloric acid).
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).
-
Post-dosing Collection: Continue collecting dialysate samples for several hours to monitor the drug-induced changes in extracellular dopamine levels.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the dopamine concentrations as a percentage of the average baseline levels.
Figure 2: Schematic of an in vivo microdialysis experimental setup.
B. Positron Emission Tomography (PET): Visualizing Target Occupancy
PET is a powerful in vivo imaging technique that allows for the quantification of receptor or transporter occupancy by a drug[12][14][17][18][19][20][21][22][23][24]. This is achieved by measuring the displacement of a radiolabeled ligand that binds to the target of interest.
| Compound | Dose (mg/kg) | Radiotracer | Brain Region | DAT Occupancy (%) | Reference |
| GBR 12909 | 2 (i.v.) | [¹¹C]β-CFT | Striatum | ~70-80% | [8] |
| Cocaine | 2 (i.v.) | [¹¹C]β-CFT | Striatum | ~60-70% | [8] |
Note: Data for this compound is not currently available in the public domain and would need to be generated experimentally.
This protocol provides a general framework for assessing DAT occupancy using [¹¹C]cocaine or another suitable DAT radiotracer in a non-human primate model[22][23][24][25][26][27].
Materials:
-
Non-human primate (e.g., rhesus macaque)
-
PET scanner
-
Anesthesia and monitoring equipment
-
[¹¹C]cocaine or other suitable DAT radiotracer (e.g., [¹¹C]β-CFT, [¹¹C]PE2I)
-
Test compound (e.g., this compound) and comparators
-
Arterial line for blood sampling (optional, for full kinetic modeling)
Procedure:
-
Animal Preparation: Anesthetize the non-human primate and position it in the PET scanner. If required, insert an arterial line for blood sampling.
-
Baseline Scan: Perform a baseline PET scan by injecting a bolus of the DAT radiotracer and acquiring dynamic scan data for 90-120 minutes.
-
Drug Administration: On a separate day, administer the test compound at the desired dose and route.
-
Occupancy Scan: At a time point corresponding to the expected peak plasma/brain concentration of the test compound, perform a second PET scan using the same radiotracer and acquisition protocol.
-
Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Draw regions of interest (ROIs) over the striatum (target region) and a reference region with low DAT density (e.g., cerebellum).
-
Quantification of Occupancy: Calculate the binding potential (BP_ND_) in the baseline and drug-treated conditions. The percentage of DAT occupancy is then calculated as: (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline * 100.
Part 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
PK/PD modeling integrates pharmacokinetic data (drug concentration over time) with pharmacodynamic data (biological effect over time) to establish a quantitative relationship between drug exposure and target engagement/effect[19][26][28][29][30]. This is a powerful tool for understanding the time course of drug action and for predicting optimal dosing regimens.
Conceptual Framework for PK/PD Modeling of DAT Inhibitors
Figure 3: A simplified PK/PD model for a DAT inhibitor.
Key Parameters:
-
Pharmacokinetics: Absorption rate constant (ka), elimination rate constant (ke), volume of distribution (Vd), and brain-to-plasma partition coefficient (Kp).
-
Pharmacodynamics: Maximal effect (Emax, e.g., maximal increase in dopamine), and the concentration producing 50% of the maximal effect (EC50).
By simultaneously modeling plasma and brain drug concentrations with DAT occupancy and changes in extracellular dopamine, a comprehensive understanding of the drug's in vivo profile can be achieved.
| Compound | Species | T1/2 (plasma) | Cmax (brain) | Tmax (brain) | Reference |
| Cocaine | Rat | ~12-13 min | Dose-dependent | ~10-15 min | [5][6][9] |
Note: Pharmacokinetic data for this compound and comprehensive brain PK for GBR 12909 would need to be determined experimentally.
Conclusion and Future Directions
The in vivo validation of target engagement for a novel compound like this compound requires a systematic and multi-faceted experimental approach. Based on the strong evidence from related analogs, this compound is predicted to be a potent DAT inhibitor.
This guide provides a framework for its in vivo characterization, leveraging comparisons with the selective research tool GBR 12909 and the non-selective psychostimulant cocaine. By employing in vitro binding assays, in vivo microdialysis, and PET imaging, researchers can build a comprehensive profile of this compound's target engagement, pharmacodynamics, and pharmacokinetic/pharmacodynamic relationship.
The data generated from these studies will be crucial for understanding the compound's mechanism of action, establishing its therapeutic potential, and guiding its further development.
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A Comparative Guide to the Synthesis of 2-(3-Fluorophenyl)piperidine: An Evaluation of Reproducibility and Scalability
Introduction: The Significance of the 2-Arylpiperidine Scaffold
Within this important class, 2-arylpiperidines are of particular interest. The direct attachment of an aryl group to the piperidine ring creates a privileged structural motif found in numerous centrally active agents. The specific compound, 2-(3-Fluorophenyl)piperidine, serves as a critical building block in drug discovery. The fluorine atom at the meta-position of the phenyl ring can significantly modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability, making it a valuable target for synthesis.
This guide provides an in-depth comparison of common and reproducible methods for the synthesis of this compound. We will move beyond simple procedural lists to analyze the underlying chemical principles, causality behind experimental choices, and the practical implications for researchers in terms of yield, purity, scalability, and safety. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.
Method 1: Catalytic Hydrogenation of 2-(3-Fluorophenyl)pyridine
The most direct and atom-economical approach to synthesizing this compound is the catalytic hydrogenation of its aromatic precursor, 2-(3-Fluorophenyl)pyridine. This method involves the dearomatization of the pyridine ring through the addition of hydrogen across the double bonds.
Expertise & Experience: The Rationale Behind Catalytic Hydrogenation
Catalytic hydrogenation is a fundamental transformation in organic synthesis, prized for its efficiency and clean reaction profiles, often producing only the desired product without stoichiometric byproducts.[3] The choice of catalyst is critical and depends on the substrate's electronic properties and steric hindrance. Platinum group metals, such as Platinum (Pt), Palladium (Pd), and Rhodium (Rh), are highly effective for pyridine reduction.[4][5]
The primary challenge in this synthesis is overcoming the aromatic stability of the pyridine ring, which often necessitates forcing conditions (high pressure and/or temperature) or highly active catalysts. A key consideration is the potential for catalyst deactivation or incomplete reduction, which can lead to the formation of tetrahydropyridine intermediates.[1] For substituted pyridines, cis-selectivity is often observed, yielding the corresponding cis-disubstituted piperidine as the major product.[1][6]
Experimental Protocol: Heterogeneous Catalysis with PtO₂ (Adam's Catalyst)
This protocol is adapted from established procedures for pyridine hydrogenation.
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add 2-(3-Fluorophenyl)pyridine (1.0 eq).
-
Catalyst Addition: Add Platinum(IV) oxide (Adam's catalyst, PtO₂; 0.02 - 0.05 eq). The catalyst is typically used as a powder.
-
Solvent Addition: Add a suitable solvent, such as acetic acid or ethanol. Acetic acid is often used as it can protonate the pyridine nitrogen, activating the ring towards reduction.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours, or until hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 12. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography.
Caption: Catalytic Hydrogenation Workflow.
Method 2: Nucleophilic Addition of a Grignard Reagent
An alternative strategy involves constructing the C-C bond between the phenyl ring and the piperidine scaffold using organometallic chemistry. The Grignard reaction is a classic and robust method for forming carbon-carbon bonds.[7]
Expertise & Experience: The Rationale Behind the Grignard Approach
This pathway typically involves the reaction of a 3-fluorophenylmagnesium halide with an electrophilic piperidine precursor.[8] Common electrophiles include N-protected 2-piperidones or cyclic imines (e.g., tetrahydropyridines).[9][10] The choice of an N-protecting group is crucial to prevent side reactions and to modulate the reactivity of the piperidine precursor. The initial addition product is often an intermediate that requires a subsequent reduction or dehydration/hydrogenation step to yield the final saturated piperidine.
This multi-step approach offers greater flexibility in accessing diverse analogs but is inherently less atom-economical than direct hydrogenation. The primary challenges include the strict requirement for anhydrous ("dry") conditions, as Grignard reagents react readily with water, and the potential for side reactions depending on the substrate.[7]
Experimental Protocol: Grignard Addition to N-Boc-2-piperidone followed by Reduction
This protocol describes a two-step sequence involving Grignard addition and subsequent reduction.
-
Grignard Reagent Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine. To this, add a solution of 3-fluorobromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. The reaction is initiated by gentle heating. Once initiated, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for 1 hour at room temperature.[7]
-
Addition Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of N-Boc-2-piperidone (1.1 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product of this step is a cyclic hemiaminal intermediate.
-
Reductive Amination: Dissolve the crude hemiaminal in a suitable solvent like methanol or acetic acid. Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise at 0 °C. Stir the reaction at room temperature for 12-24 hours.
-
Isolation and Purification: Quench the reaction by adding water and basifying with sodium bicarbonate. Extract with an organic solvent, dry, and concentrate. The resulting N-Boc-2-(3-fluorophenyl)piperidine can be purified by column chromatography. The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if the free amine is desired.
Caption: Grignard Synthesis Workflow.
Comparative Analysis of Synthesis Methods
The choice of a synthetic route is a multifactorial decision that depends on the specific goals of the research program, including scale, cost, available equipment, and timeline.
| Feature | Method 1: Catalytic Hydrogenation | Method 2: Grignard Addition & Reduction |
| Starting Materials | 2-(3-Fluorophenyl)pyridine | 3-Fluorobromobenzene, N-Boc-2-piperidone |
| Number of Steps | 1 | 2-3 (Grignard formation, addition, reduction) |
| Atom Economy | Excellent | Moderate |
| Typical Yield | Good to Excellent (70-95%) | Moderate to Good (50-80% over 2 steps) |
| Reaction Conditions | High pressure H₂ gas, specialized equipment | Anhydrous conditions, cryogenic temperatures |
| Scalability | Readily scalable with appropriate reactor | Scalable, but requires careful control of exotherms and moisture |
| Safety Concerns | Handling of flammable H₂ gas and pyrophoric catalysts | Handling of reactive Grignard reagents, anhydrous solvents |
| Key Advantage | High efficiency, directness | Modular, allows for greater structural diversity |
| Key Disadvantage | Requires high-pressure equipment, precursor may be expensive | Multi-step, moisture-sensitive, lower atom economy |
Conclusion and Recommendations
For the direct and large-scale synthesis of this compound, Method 1 (Catalytic Hydrogenation) is generally the superior choice, provided the necessary high-pressure hydrogenation equipment is available. Its high atom economy, excellent yields, and straightforward work-up make it an industrially viable and reproducible process. The primary considerations are the cost of the pyridine starting material and the safe handling of hydrogen gas and catalysts.
Method 2 (Grignard Addition) offers greater value in a discovery chemistry setting. Its modular nature allows for the rapid synthesis of a library of analogs by simply varying the Grignard reagent or the piperidine electrophile. While it is less efficient for producing the single target compound, its flexibility is a significant advantage for structure-activity relationship (SAR) studies. Researchers must be proficient in handling air- and moisture-sensitive reagents to ensure reproducibility.
Ultimately, the optimal synthetic strategy is dictated by the specific context. For bulk production, direct hydrogenation is preferred. For exploratory and medicinal chemistry programs, the versatility of the Grignard approach is often more valuable.
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A Head-to-Head Comparison of 2-(3-Fluorophenyl)piperidine and its Analogs: A Guide for Researchers
For drug discovery and development professionals, the piperidine scaffold is a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and synthetic tractability.[1][2][3][4] Among its myriad derivatives, 2-arylpiperidines have garnered significant attention for their diverse pharmacological activities, targeting a range of receptors and transporters within the central nervous system (CNS). This guide provides a comprehensive, head-to-head comparison of 2-(3-Fluorophenyl)piperidine and its key analogs, offering insights into their structure-activity relationships (SAR), and providing experimental context for their evaluation.
The strategic introduction of a fluorine atom onto the phenyl ring of 2-phenylpiperidine can profoundly influence the molecule's biological profile. Fluorine's unique properties—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can modulate a compound's metabolic stability, lipophilicity, pKa, and binding affinity for its biological target.[5][6][7][8][9] This guide will delve into these effects by comparing the 3-fluoro isomer with its 2-fluoro and 4-fluoro counterparts, as well as with the parent 2-phenylpiperidine.
Structure-Activity Relationship (SAR) of Fluorinated 2-Phenylpiperidine Analogs
The position of the fluorine atom on the phenyl ring of 2-phenylpiperidine is a critical determinant of its interaction with biological targets, most notably the dopamine transporter (DAT) and the serotonin transporter (SERT). While direct comparative studies on the simple 2-(fluorophenyl)piperidine isomers are limited, SAR data from more complex analogs containing this scaffold provide valuable insights.
Impact of Fluorine Position on Transporter Affinity
Studies on various series of piperidine-based compounds have consistently shown that fluorination of the phenyl ring can significantly impact binding affinity and selectivity for monoamine transporters.
-
Dopamine Transporter (DAT): In several classes of DAT inhibitors, para-fluorination of a phenyl ring is well-tolerated and can even enhance binding affinity.[4][10][11][12] For instance, in a series of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(substituted-phenyl)piperazines, analogs with a 4-fluorophenyl group demonstrated high affinity for DAT. While this data is on a more complex system, it suggests that the 4-fluoro substitution on a phenylpiperidine core is generally favorable for DAT interaction. The effect of ortho- and meta-fluorine substitution can be more variable and is often context-dependent within a larger molecule.
-
Serotonin Transporter (SERT): The influence of fluorine substitution on SERT affinity is also position-dependent. Studies on SERT inhibitors have shown that fluorination can be a key factor in achieving high affinity.[3][13][14] For example, in a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, high affinity for SERT was observed, with Ki values in the nanomolar range.[14] The introduction of fluorine can also enhance the selectivity for SERT over DAT.
The following table summarizes the general trends observed for the influence of fluorine substitution on the phenyl ring of piperidine analogs targeting DAT and SERT, based on data from various studies. It is important to note that these are general trends and the exact binding affinities can vary significantly based on the overall molecular scaffold.
| Analog | General Effect on DAT Affinity | General Effect on SERT Affinity | Key Considerations |
| 2-Phenylpiperidine | Baseline affinity | Baseline affinity | The unsubstituted parent compound. |
| 2-(2-Fluorophenyl)piperidine | Often a decrease in affinity due to potential steric hindrance. | Variable, can decrease or have minimal effect. | Steric clash with the binding pocket can be a significant factor. |
| This compound | Generally well-tolerated, can maintain or slightly improve affinity. | Can enhance affinity through favorable electronic interactions. | The electronic effects of the meta-fluoro group can be beneficial for binding. |
| 2-(4-Fluorophenyl)piperidine | Often leads to an increase in affinity. | Can significantly enhance affinity. | Favorable interactions in the binding pocket are frequently observed. |
Experimental Evaluation: Methodologies and Protocols
To provide a practical context for the comparison of these analogs, this section details the standard experimental protocols used to assess their key pharmacological parameters.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[15]
Objective: To determine the inhibition constant (Ki) of this compound and its analogs for the dopamine and serotonin transporters.
Experimental Workflow:
Figure 1: A simplified workflow for a radioligand binding assay.
Detailed Protocol for Dopamine Transporter (DAT) Binding Assay:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human dopamine transporter.[16][17]
-
Incubation: In a 96-well plate, the cell membranes are incubated with a specific radioligand for DAT (e.g., [³H]WIN 35,428) and varying concentrations of the test compound (this compound or its analogs).[16]
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[18]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
A similar protocol is followed for the Serotonin Transporter (SERT) Binding Assay , typically using a SERT-specific radioligand such as [³H]Paroxetine.[14][19]
Comparative Performance Data
The following table provides a hypothetical, yet representative, comparison of the in vitro performance of this compound and its analogs. The data is compiled based on general trends observed in the literature for similar compounds.
| Compound | DAT Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity |
| 2-Phenylpiperidine | 150 | 800 | 0.19 |
| 2-(2-Fluorophenyl)piperidine | 250 | 1200 | 0.21 |
| This compound | 120 | 450 | 0.27 |
| 2-(4-Fluorophenyl)piperidine | 80 | 200 | 0.40 |
Note: Lower Ki values indicate higher binding affinity. DAT/SERT selectivity is calculated as (Ki for SERT) / (Ki for DAT).
The Role of Fluorine in Modulating Physicochemical and Pharmacokinetic Properties
Beyond target affinity, fluorine substitution can significantly impact a molecule's drug-like properties.
Figure 2: The multifaceted effects of fluorine substitution in medicinal chemistry.
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[5][8] This can lead to a longer half-life and improved oral bioavailability. For 2-phenylpiperidine analogs, fluorination on the phenyl ring can block sites of aromatic hydroxylation, a common metabolic pathway.
-
Lipophilicity: Fluorine is more lipophilic than hydrogen.[6] Increasing the lipophilicity of a molecule can enhance its ability to cross the blood-brain barrier and cell membranes, which is often desirable for CNS-acting drugs. However, excessive lipophilicity can lead to off-target effects and poor solubility.
-
pKa: The high electronegativity of fluorine can lower the pKa of nearby basic functional groups, such as the piperidine nitrogen.[6] This reduction in basicity can decrease the extent of ionization at physiological pH, leading to increased membrane permeability and potentially improved oral absorption.
Conclusion
The head-to-head comparison of this compound and its analogs reveals the profound impact of fluorine substitution on their pharmacological profiles. The position of the fluorine atom on the phenyl ring is a critical determinant of binding affinity and selectivity for key CNS targets like the dopamine and serotonin transporters. While the 4-fluoro isomer often exhibits the most favorable binding profile, the 3-fluoro analog represents a valuable compound with a distinct electronic and steric signature that can be exploited in drug design.
Furthermore, the introduction of fluorine offers a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of 2-phenylpiperidine derivatives, enhancing their metabolic stability and membrane permeability. This guide provides a foundational understanding for researchers and drug development professionals to make informed decisions in the design and optimization of novel piperidine-based therapeutics. Further empirical studies directly comparing these simple analogs under identical conditions are warranted to provide a more definitive and granular understanding of their structure-activity relationships.
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A Researcher's Guide to Validating Off-Target Effects of 2-(3-Fluorophenyl)piperidine
In the landscape of drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous validation. A critical, and often challenging, aspect of this process is the characterization of a compound's selectivity. Off-target interactions, where a molecule binds to proteins other than its intended therapeutic target, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Understanding these interactions is not just a regulatory hurdle; it is a fundamental component of building a robust biological and safety case for a new chemical entity.
This guide provides a comprehensive framework for validating the off-target effects of 2-(3-Fluorophenyl)piperidine , a compound featuring the phenylpiperidine scaffold. This structural motif is prevalent in centrally active agents, particularly those targeting monoamine transporters and opioid receptors.[1] While the specific primary target of this compound is not extensively documented in public literature, its structure strongly suggests a potential interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
Here, we will proceed with the working hypothesis that this compound is a primary ligand for one or more of these monoamine transporters. This guide will detail a multi-tiered, self-validating experimental cascade designed to identify and quantify its off-target activities, providing researchers with a logical and technically grounded workflow.
Part 1: The Initial Blueprint - In Silico Off-Target Prediction
Before committing to resource-intensive wet lab experiments, computational, or in silico, methods provide an invaluable first pass to predict potential off-target interactions.[2][3] This approach leverages vast biological and chemical databases to identify proteins that a compound is likely to bind based on structural similarity to known ligands or compatibility with protein binding sites.
Causality Behind the Choice: The rationale here is efficiency. By generating a prioritized list of potential off-targets, we can design more focused and cost-effective in vitro screening panels, rather than taking an entirely unbiased—and expensive—approach.
Recommended Approaches:
-
2D/3D Similarity Searching: Utilize platforms like ChEMBL, PubChem, or proprietary databases to find compounds with high structural similarity to this compound. The known targets of these similar molecules become your primary list of suspected off-targets.[4]
-
Pharmacophore Modeling & Docking: Develop a 3D pharmacophore model based on the structure of this compound. This model can be screened against libraries of protein structures to identify potential binding partners. For high-priority potential off-targets, molecular docking can predict binding poses and estimate binding affinity.[5]
-
Specialized Prediction Tools: Employ web-based tools designed for off-target prediction, which use algorithms trained on extensive drug-target interaction data.[6][7]
Experimental Workflow: In Silico Prediction Cascade
Caption: Workflow for computational prediction of off-target interactions.
Data Presentation: Predicted Off-Target Profile
The output of this stage should be a prioritized list of potential off-targets. For this compound, this list would likely include:
| Predicted Off-Target Class | Specific Examples | Rationale |
| Monoamine Transporters | SERT, NET | High structural and pharmacophoric similarity to known DAT inhibitors which often show cross-reactivity. |
| Sigma Receptors | σ1, σ2 | The piperidine scaffold is a common feature in high-affinity sigma receptor ligands. |
| Ion Channels | hERG, Ca²⁺ channels | A critical safety liability for many CNS-active drugs.[8] The piperidine moiety can contribute to hERG binding.[9] |
| GPCRs | Adrenergic, Dopaminergic | Phenylpiperidine derivatives can exhibit activity at various G-protein coupled receptors. |
| Kinases | Various | Broad screening is necessary as kinases are frequent off-targets for many small molecules.[10][11] |
Part 2: From Prediction to Proof - In Vitro Binding Assays
With a list of computationally predicted off-targets, the next step is to confirm direct physical interaction. This is achieved through in vitro binding assays, which are the gold standard for quantifying the affinity of a compound for a specific protein.
Causality Behind the Choice: This stage provides the first layer of experimental validation. It moves from probability to physical evidence, answering the fundamental question: "Does my compound actually bind to these predicted targets?" A tiered approach is recommended, starting broad and then focusing on high-priority interactions.
Tier 1: Broad Panel Screening
To cast a wide net and catch unanticipated interactions, submitting the compound to a commercial broad-panel screening service is highly effective. Companies like Eurofins Discovery or Reaction Biology offer panels that test a compound at a single concentration (e.g., 10 µM) against hundreds of targets, including GPCRs, ion channels, kinases, and transporters.[12][13]
Trustworthiness: The value of this step is in its unbiased nature. By screening against a large, standardized panel, you de-risk the project by identifying potential liabilities early and comprehensively. A "clean" result from a broad panel provides significant confidence in the compound's selectivity.
Tier 2: Focused Affinity Determination (Ki)
For the primary hypothesized targets (DAT, SERT, NET) and any significant "hits" from the broad panel screen, the next step is to determine the precise binding affinity (Ki). The competitive radioligand binding assay is the classic and most reliable method for this.
Principle of the Assay: This assay measures the ability of your test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The concentration of your compound that displaces 50% of the radioligand is the IC50, which can then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Principle of a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding for Monoamine Transporters
This protocol provides a template for determining the Ki of this compound at DAT, SERT, and NET using membranes from HEK293 cells stably expressing the respective human transporters.
-
Materials:
-
Membrane Preparations: HEK293-hDAT, HEK293-hSERT, HEK293-hNET membranes.
-
Radioligands: [³H]-WIN 35,428 (for DAT), [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET).
-
Non-specific Binders: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test Compound: this compound, dissolved in DMSO and serially diluted.
-
96-well plates, filter mats (GF/B or GF/C pre-treated with polyethylenimine), scintillation fluid, and a microplate scintillation counter.
-
-
Procedure:
-
Plate Setup: Design a 96-well plate map including wells for total binding (radioligand + buffer), non-specific binding (radioligand + excess non-specific binder), and competitor concentrations (radioligand + serial dilutions of test compound).
-
Reagent Addition: In a final assay volume of 200 µL, add reagents in the following order: 100 µL of assay buffer (or non-specific binder/test compound), 50 µL of radioligand (at a final concentration near its Kd), and 50 µL of membrane preparation (5-20 µg protein/well).[14]
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.[14]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[15]
-
Counting: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity in a microplate scintillation counter.[14]
-
-
Data Analysis:
-
Calculate specific binding = (Total binding cpm) - (Non-specific binding cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Data Presentation: Comparative Binding Affinity Profile
| Target | Radioligand | This compound Ki (nM) | Comparator: GBR 12909 Ki (nM) | Selectivity Ratio (vs. DAT) |
| hDAT | [³H]-WIN 35,428 | 15 | 2 | 1x |
| hSERT | [³H]-Citalopram | 450 | 3,500 | 30x |
| hNET | [³H]-Nisoxetine | 210 | 150 | 14x |
| hSigma-1 | [³H]-(+)-Pentazocine | 85 | >10,000 | 5.7x |
| hERG | [³H]-Astemizole | >5,000 | 250 | >333x |
(Note: Data are hypothetical and for illustrative purposes.)
Part 3: The Functional Consequence - Cell-Based Assays
Demonstrating that a compound binds to a target is crucial, but it doesn't describe the functional outcome. Does it inhibit or activate the target? Cell-based assays are essential for answering this question and understanding the physiological relevance of the binding interactions.
Causality Behind the Choice: This final validation step connects binding affinity to biological function. A compound might bind to an off-target but have no functional effect, rendering the interaction less concerning. Conversely, potent functional activity at an off-target, even with moderate binding affinity, can be a significant liability. This step is critical for interpreting the in vitro binding data in a biological context.
Monoamine Transporter Uptake Assays
For DAT, SERT, and NET, the most relevant functional assay measures the inhibition of neurotransmitter uptake.[16] These assays use cells expressing the transporter of interest and measure the uptake of a labeled substrate (either radioactive or fluorescent).[17][18]
Experimental Workflow: Neurotransmitter Uptake Inhibition Assay
Caption: Workflow for a cell-based neurotransmitter uptake assay.
Detailed Protocol: [³H]-Dopamine Uptake Inhibition Assay in HEK293-hDAT Cells
-
Cell Plating: Seed HEK293-hDAT cells into a 96-well plate at a density of 40,000-60,000 cells/well and allow them to adhere overnight.[17]
-
Assay Preparation: Wash cells once with Krebs-HEPES buffer (KHB).
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound (or vehicle/positive control) for 10-20 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake by adding [³H]-Dopamine (at a final concentration near its Km) to each well.[16]
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells three times with ice-cold KHB.[16]
-
Lysis and Counting: Lyse the cells with 1% SDS or a suitable lysis buffer. Transfer the lysate to a scintillation vial, add scintillation cocktail, and quantify the internalized radioactivity.[19]
-
Data Analysis: Determine the IC50 value by plotting the percentage inhibition of uptake versus the log concentration of the compound.
hERG Channel Functional Assay (Safety Screening)
For safety-critical off-targets like the hERG potassium channel, a functional assessment is mandatory. Inhibition of the hERG channel can lead to QT interval prolongation and life-threatening cardiac arrhythmias.[20][21] The gold-standard functional assay is automated patch-clamp electrophysiology.
Principle of the Assay: This technique directly measures the flow of potassium ions through the hERG channel in living cells. The test compound is applied to the cells, and any reduction in the current indicates inhibition of the channel.[20] This provides a direct functional measure of cardiotoxicity risk.
Data Presentation: Comparative Functional Potency
| Assay Type | Target | This compound IC50 (nM) | Comparator: Cocaine IC50 (nM) |
| Uptake Inhibition | hDAT | 50 | 300 |
| Uptake Inhibition | hSERT | 1,200 | 500 |
| Uptake Inhibition | hNET | 850 | 250 |
| Patch Clamp | hERG | >10,000 | >30,000 |
(Note: Data are hypothetical and for illustrative purposes.)
Conclusion: Synthesizing the Data for a Complete Selectivity Profile
By systematically progressing through this three-part validation cascade—from in silico prediction to in vitro binding and finally to cell-based functional assays—a researcher can build a comprehensive and trustworthy selectivity profile for this compound.
The hypothetical data presented here would characterize this compound as a potent and selective DAT inhibitor, with significantly weaker activity at SERT and NET. The moderate affinity for the Sigma-1 receptor could warrant further investigation depending on the therapeutic context. Critically, the lack of significant hERG channel binding and functional inhibition (IC50 >10 µM) would be a major positive finding, significantly de-risking the compound from a cardiovascular safety perspective.
This self-validating workflow ensures that each experimental step informs the next, providing a robust foundation for making critical decisions in a drug development program. It transforms the challenge of off-target validation from a simple screening exercise into a strategic, hypothesis-driven scientific investigation.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Fluorophenyl)piperidine
As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. The handling of halogenated heterocyclic compounds like 2-(3-Fluorophenyl)piperidine requires a nuanced understanding of their chemical properties and the regulatory frameworks governing their disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each procedural step is explained to ensure a self-validating and trustworthy system for your laboratory operations.
Core Principles: Hazard Identification and Waste Characterization
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its chemical structure—a fluorinated aromatic ring attached to a piperidine core—allows us to infer its characteristics from similar compounds. Piperidine itself is classified as a flammable liquid that is toxic, corrosive, and causes severe skin and eye damage[1][2][3][4]. The presence of the fluorine atom places this compound in the critical category of halogenated organic waste .[5][6]
This classification is the single most important factor determining its disposal pathway. Halogenated solvents cannot be recycled in the same way as non-halogenated solvents (like acetone or hexane) and require specialized disposal methods.[7] The combustion of halogenated compounds can produce acidic gases (e.g., hydrogen fluoride), which necessitates the use of specialized incinerators with advanced scrubber systems to prevent environmental pollution.[7] Mixing halogenated waste with non-halogenated waste streams contaminates the entire batch, significantly increasing disposal costs and regulatory complexity.[6][7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Handling any chemical waste requires strict adherence to safety protocols to mitigate exposure risks. Before beginning the waste consolidation and disposal process, ensure you are wearing the appropriate PPE.
Minimum PPE Requirements:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Always consult a glove manufacturer's guide for specific chemical compatibility.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[2] For larger quantities, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of waste should occur within a certified chemical fume hood to avoid inhalation of vapors.[6][9]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedural steps for safely managing this compound waste from the point of generation to its final handoff for disposal.
Step 1: Waste Segregation
This is the most critical step in the process. Proper segregation prevents dangerous reactions and ensures cost-effective, compliant disposal.
-
Action: Designate a specific, clearly labeled waste container exclusively for halogenated organic liquids .[5][9]
-
Causality: As established, this compound is a halogenated compound. It must be kept separate from all other waste streams, particularly non-halogenated solvents, to avoid cross-contamination.[7][8]
-
Incompatibilities: Do not mix this waste with strong acids, bases, or oxidizing agents.[5][9] Such mixing can cause violent chemical reactions, heat generation, or the release of toxic gases.
Step 2: Containerization
The choice of waste container is crucial for preventing leaks and ensuring safety during storage and transport.
-
Action: Collect this compound waste in a chemically compatible, leak-proof container with a secure, screw-top cap.[9][10][11] High-density polyethylene (HDPE) carboys are a common and appropriate choice.
-
Causality: The container must not react with or be degraded by the chemical waste it holds.[12] The lid must be tightly sealed whenever waste is not being actively added to prevent the release of volatile organic compounds (VOCs) and to be spill-proof.[8][9]
Step 3: Labeling
Accurate and thorough labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[13][14]
-
Action: Affix a "Hazardous Waste" label to the container before the first drop of waste is added.[8][9] The label must include:
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[9]
-
A list of all chemical constituents and their approximate percentages if it is a mixed waste stream.[6]
-
The Accumulation Start Date (the date the first drop of waste was added).[12]
-
The appropriate hazard pictograms (e.g., Flammable, Corrosive, Toxic).
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and associated dangers, and it is essential for the disposal facility to manage the waste correctly.
Step 4: Accumulation and Storage
Waste must be stored safely in a designated area while awaiting pickup.
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[6][15] The container must be placed within secondary containment (such as a chemical-resistant tub or tray) to contain any potential leaks.
-
Causality: The SAA regulation allows for the safe collection of waste without requiring a full-scale storage permit. Secondary containment is a critical safeguard against spills that could lead to personnel exposure or environmental contamination.[15] The storage area must be cool, dry, and well-ventilated.[6][9]
Step 5: Scheduling Disposal
Hazardous waste cannot be stored indefinitely. Generators are subject to strict time limits based on their generator status.[12][15]
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a pickup.[14] Do not attempt to dispose of this chemical down the drain or in regular trash under any circumstances.[9][16]
-
Causality: Licensed waste management professionals are equipped to transport and dispose of hazardous materials in accordance with all federal, state, and local regulations, ensuring a complete and compliant "cradle-to-grave" management process.[11][17] Final disposal for halogenated organic waste typically involves high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[5][7][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
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Navigating the Handling of 2-(3-Fluorophenyl)piperidine: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Immediate Implementation by Laboratory Personnel
Hazard Assessment: Understanding the Risks
2-(3-Fluorophenyl)piperidine integrates the chemical properties of a piperidine ring and a fluorinated phenyl group. This combination necessitates a cautious approach, assuming a hazard profile that includes:
-
Flammability: Piperidine is a highly flammable liquid and vapor.[2][3][4] It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[2][3]
-
Toxicity: Piperidine is harmful if swallowed and toxic in contact with skin or if inhaled.[2][5] The introduction of a fluorine atom can alter the metabolic pathways and toxicological profile of a molecule.[1]
-
Corrosivity: Piperidine is known to cause severe skin burns and eye damage.[2][3][5]
-
Reactivity: While the carbon-fluorine bond is very strong, reactions involving fluorinated compounds can sometimes produce hazardous byproducts, such as hydrogen fluoride (HF), which is extremely corrosive.[6]
| Hazard Classification (Assumed) | Potential Effects | GHS Hazard Statement (Extrapolated) |
| Flammable Liquid | Poses a fire risk when exposed to ignition sources. | H225: Highly flammable liquid and vapor.[2][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if ingested, absorbed through the skin, or inhaled. | H302: Harmful if swallowed.[2] H311+H331: Toxic in contact with skin or if inhaled.[2][7] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | H314: Causes severe skin burns and eye damage.[2] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | H318: Causes serious eye damage.[7] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following equipment must be worn at all times:
-
Eye and Face Protection: At a minimum, chemical splash goggles conforming to ANSI Z87.1 standards are required.[6] For procedures with a heightened risk of splashes or vigorous reactions, a full-face shield must be worn in addition to goggles.[6][8]
-
Hand Protection: Chemical-resistant gloves are essential. Given the compound's nature, butyl rubber or nitrile rubber gloves are recommended.[2] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[8] For tasks with a higher risk of exposure, consider double-gloving.
-
Body Protection: A flame-resistant lab coat is the minimum requirement.[1] For larger-scale operations or when there is a significant risk of splashes, a chemical-resistant apron or suit should be utilized.[1][8]
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][9] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4][8]
Operational Plan: From Benchtop to Disposal
A systematic workflow is crucial for minimizing risk. The following step-by-step guide outlines the safe handling, use, and disposal of this compound.
Preparation and Handling
-
Pre-Experiment Checklist:
-
Ensure the chemical fume hood is functioning correctly.
-
Verify the availability and accessibility of an eyewash station and safety shower.[4]
-
Confirm that all necessary PPE is available and in good condition.
-
Have appropriate spill containment materials readily at hand (e.g., absorbent pads, sand).[2]
-
-
Handling the Compound:
-
Always work within the confines of a chemical fume hood.[9]
-
Use non-sparking tools and equipment to prevent ignition.[2][4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2][3]
-
Avoid direct contact with the skin, eyes, and clothing.[8]
-
Do not eat, drink, or smoke in the laboratory area.[3]
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air immediately.[4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[4] Seek immediate medical attention.[4]
-
Spills: For small spills, contain the material with an absorbent, non-combustible material like sand or earth.[2] Scoop the material into a designated, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact the institution's emergency response team.[1]
Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Segregation: Due to the presence of a halogen (fluorine), all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[9] Do not mix with non-halogenated organic waste.
-
Container Management: Waste containers should be clearly labeled with the contents and associated hazards.[2] They should be kept tightly closed and stored in a well-ventilated area, away from ignition sources.[2][3]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed professional waste disposal service.[10] Never dispose of this chemical down the drain.[9]
Workflow for Safe Handling
The following diagram illustrates the key stages of safely handling this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these rigorous safety protocols and maintaining a proactive approach to hazard mitigation, researchers can work confidently and securely with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- Benchchem.
- Benchchem.
- Penta chemicals.
- Chemos GmbH&Co.KG.
- Cole-Parmer.
- CDH Fine Chemical.
- Carl ROTH.
- Sigma-Aldrich.
- Safety D
- Fisher Scientific.
- HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025-03-04).
- SIGMA-ALDRICH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. chemos.de [chemos.de]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. gustavus.edu [gustavus.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. peptide.com [peptide.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
